Boc-N-Me-Arg(Tos)-OH
説明
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Structure
3D Structure
特性
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPUFUDTDVBRU-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Strategic Application of Boc-N-Me-Arg(Tos)-OH in Advanced Peptide Synthesis
Preamble: The Imperative of N-Methylation in Modern Peptide Therapeutics
The therapeutic potential of peptides is immense, yet their translation into effective pharmaceuticals is often hampered by inherent metabolic instability and poor membrane permeability. A key strategy in medicinal chemistry to overcome these limitations is the site-specific N-methylation of the peptide backbone. This modification, the substitution of an amide proton with a methyl group, imparts several crucial advantages:
-
Enhanced Metabolic Stability: N-methylation protects the adjacent peptide bond from enzymatic cleavage by proteases, significantly extending the in vivo half-life of the peptide.[1][2][3]
-
Improved Pharmacokinetics: By increasing lipophilicity and reducing the hydrogen bond donor capacity, N-methylation can enhance a peptide's ability to cross cellular membranes, thereby improving oral bioavailability.[1][3]
-
Conformational Control: The introduction of a methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to improved receptor binding affinity and selectivity.[2]
The synthesis of N-methylated peptides, however, presents unique challenges, particularly the sterically hindered nature of coupling to an N-methylated amino acid residue.[1][4] This guide provides a comprehensive technical overview of Boc-N-Me-Arg(Tos)-OH, a specialized building block designed to streamline the incorporation of N-methylated arginine into peptide sequences using the robust framework of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).
Deconstructing the Building Block: this compound
To appreciate the utility of this reagent, it is essential to understand the specific role of each of its constituent parts. The molecule is a sophisticated composite of three key chemical moieties, each serving a distinct and critical function in the synthetic workflow.
Caption: Chemical structure of this compound with its three key functional components highlighted.
-
Nα-Boc (tert-Butoxycarbonyl) Group: This is the temporary protecting group for the alpha-amine. In the Boc/Bzl protection strategy, the Boc group is selectively removed at each cycle of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA), without affecting the more stable side-chain protecting groups.[5][6][7]
-
Nα-Methyl Group: This is the permanent modification that confers the desired pharmacological properties. By using a pre-methylated building block, the synthetic chemist avoids the need for on-resin methylation reactions, which can sometimes lead to side products or incomplete conversions.[1]
-
Arg(Tos) (Tosyl-protected Arginine) Group: The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection throughout the synthesis. The tosyl (Tos) group is a classic and highly effective protecting group in Boc-chemistry. It is stable to the repetitive TFA treatments used for Boc removal but can be cleaved under the harsh, strongly acidic conditions of the final cleavage step, typically with liquid hydrogen fluoride (HF).[8][9]
Synthetic Strategy: Incorporation via Boc-SPPS
The use of this compound integrates directly into a standard Boc-SPPS workflow. The process involves the sequential coupling of amino acids to a growing peptide chain anchored to a solid support (resin).
Caption: Workflow for incorporating this compound into a peptide chain during Boc-SPPS.
The Critical Coupling Step: Acylating the N-Methylated Amine
While the initial coupling of this compound to a free primary amine on the resin is generally straightforward, the subsequent step—coupling the next amino acid to the newly deprotected N-methyl-arginine residue—is the most challenging part of the process. The N-methyl group acts as a significant steric shield, drastically reducing the nucleophilicity of the secondary amine and slowing reaction kinetics.
Causality of the Challenge: Standard coupling reagents (e.g., HBTU, DIC/HOBt) may prove insufficient, leading to low coupling efficiency, deletions of the subsequent residue, and truncated peptide sequences. This necessitates the use of more potent activation strategies and optimized reaction conditions.
Experimental Protocol 1: Optimized Coupling to an N-Methylated Residue
This protocol outlines a robust method for achieving high-yield acylation of the sterically hindered N-methyl-arginine terminus.
-
Resin Preparation: Following Nα-Boc deprotection with ~50% TFA in Dichloromethane (DCM) and subsequent washing, the peptide-resin is neutralized with a 5-10% solution of Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, pre-activate the incoming Boc-protected amino acid (3-5 equivalents relative to resin loading). For every 1 equivalent of amino acid, use 0.95 equivalents of an appropriate coupling reagent and 2 equivalents of a base like DIPEA or 2,4,6-Collidine in DMF.
-
Coupling Reaction: Add the pre-activated mixture to the neutralized peptide-resin. The reaction vessel should be agitated continuously at room temperature.
-
Monitoring and Reaction Time: The coupling reaction should be allowed to proceed for an extended period, typically 2-4 hours, compared to the standard 30-60 minutes for non-methylated residues. Reaction completion cannot be monitored with the Kaiser test (which detects primary amines). The chloranil test or a microcleavage followed by HPLC-MS analysis should be used instead.
-
Double Coupling (If Necessary): If monitoring indicates incomplete reaction, the resin should be drained, washed, and the coupling procedure (steps 2-4) repeated with a fresh activation mixture.
-
Microwave Assistance: For exceptionally difficult couplings, microwave-assisted synthesis can be employed. Short pulses of microwave energy at a controlled temperature (e.g., 40-50°C) can significantly accelerate the reaction rate without inducing racemization.[1][3]
Data Presentation: Recommended Coupling Reagents
The choice of coupling reagent is paramount for success. The table below compares common reagents and their suitability for this challenging step.
| Coupling Reagent | Acronym | Activating Species | Suitability for N-Me Coupling | Rationale & Causality |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | OAt-ester | Excellent | Forms a highly reactive 7-azabenzotriazolyl (OAt) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group is thought to act as a base, accelerating the aminolysis step and overcoming steric hindrance more effectively than its HOBt-based counterpart (HBTU). |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Oxyma-ester | Excellent | A third-generation uronium salt based on OxymaPure®. It exhibits high reactivity, superior to HBTU/HATU in some cases, with reduced risk of racemization. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt-ester | Good | A classic phosphonium salt reagent. While effective, it generates carcinogenic HMPA as a byproduct, leading many labs to prefer uronium/immonium salts. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt-ester | Moderate | Often insufficient for difficult N-methylated couplings unless extended reaction times or microwave assistance is used. The reactivity of the HOBt-ester is lower than that of the OAt-ester formed by HATU. |
Final Cleavage and Deprotection
Once the full peptide sequence is assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all side-chain protecting groups, including the Tosyl group from the N-methylated arginine.
The Role of the Tosyl Group: The Arg(Tos) moiety is stable to the repetitive TFA treatments during synthesis. Its removal requires a very strong acid, making it perfectly suited for the final, single-step deprotection in Boc-SPPS.[8][9]
Experimental Protocol 2: Anhydrous Hydrogen Fluoride (HF) Cleavage
CAUTION: Liquid HF is extremely toxic, corrosive, and volatile. This procedure must be performed by trained personnel in a dedicated, specialized all-fluorocarbon apparatus within a certified fume hood.
-
Resin Preparation: The fully assembled, protected peptide-resin is dried thoroughly under vacuum.
-
Scavenger Addition: The dried resin is placed in the HF reaction vessel. A scavenger mixture is added to trap the highly reactive carbocations generated during cleavage, preventing side reactions (e.g., re-attachment to sensitive residues like Tryptophan or Methionine). A typical scavenger cocktail is a 90:5:5 (v/v/v) mixture of HF:p-cresol:thioanisole. The presence of thioanisole is particularly important to prevent modification of tryptophan by the released Tosyl group.[8]
-
HF Cleavage: Anhydrous HF is condensed into the reaction vessel, which is maintained at 0°C. The reaction is stirred for 60-90 minutes. The presence of Arg(Tos) may necessitate a longer reaction time compared to other protecting groups.[5]
-
HF Evaporation: The HF is carefully removed under vacuum.
-
Peptide Precipitation and Washing: The crude peptide and resin mixture is washed with cold diethyl ether to remove the scavengers. The crude peptide is then precipitated.
-
Extraction and Lyophilization: The peptide is extracted from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid), and the resulting solution is lyophilized to yield the crude peptide powder, which is then ready for purification by RP-HPLC.
An alternative to HF is Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf), though HF is generally considered the most effective for removing the Tosyl group.[9][10]
Comparative Analysis: Pre-methylated Monomer vs. On-Resin Methylation
The decision to use this compound is a strategic one, with distinct advantages and disadvantages compared to the alternative method of N-methylating the arginine residue after it has been incorporated into the peptide chain on the resin.
| Feature | Strategy 1: Using this compound | Strategy 2: On-Resin N-Methylation |
| Workflow Complexity | Simpler workflow; avoids 3 extra on-resin reaction steps. | More complex; requires a 3-step process (e.g., sulfonylation, methylation, desulfonylation) for each methylation site.[1] |
| Key Challenge | Coupling the next amino acid onto the sterically hindered N-Me-Arg.[1][4] | Potential for side reactions (e.g., aspartimide formation with Asp residues) and incomplete methylation or desulfonylation.[1] |
| Purity & Side Reactions | Generally higher purity profile as side reactions associated with the methylation chemistry itself are avoided. | Risk of over-methylation (di-methylation) or other side reactions depending on the specific on-resin chemistry employed. |
| Cost & Availability | The specialized monomer is significantly more expensive and less readily available than its non-methylated counterpart. | Uses cheaper, more common reagents, but may require more optimization and analytical overhead. |
| Flexibility | Less flexible; requires the specific N-methylated building block to be procured in advance. | Highly flexible; allows for late-stage decisions on which residues to methylate, facilitating "N-methyl scanning" for structure-activity relationship (SAR) studies.[3] |
| Best Suited For | Large-scale synthesis of a known target peptide where purity and process simplicity are paramount. | Research-scale SAR studies, library synthesis, and when the required N-methylated monomer is not commercially available. |
Conclusion
This compound is a highly specialized and powerful tool for peptide chemists working within the Boc-SPPS framework. Its primary function is to enable the clean and direct incorporation of an N-methylated arginine residue, a modification crucial for enhancing the drug-like properties of therapeutic peptides. While the use of this pre-formed building block simplifies the overall synthetic workflow by obviating the need for on-resin methylation reactions, it shifts the primary synthetic challenge to the sterically demanding coupling of the subsequent amino acid. Success hinges on a deep understanding of this kinetic barrier and the strategic deployment of potent coupling reagents, optimized reaction conditions, and appropriate monitoring techniques. By carefully weighing the trade-offs between this approach and on-resin methylation strategies, researchers and drug development professionals can select the optimal path for the efficient and successful synthesis of advanced, N-methylated peptide candidates.
References
-
Dębowski, D., Łęgowska, A., & Rolka, K. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available at: [Link]
-
Li, X., Wang, N., Liu, Y., Li, W., Bai, X., & He, C. Y. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available at: [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Available at: [Link]
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ChemRxiv. (2024). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Cambridge Open Engage. Available at: [Link]
-
Reimann, O., & Reineke, U. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Microarrays (pp. 57-69). Humana Press. Available at: [Link]
-
PubChem. (n.d.). Boc-Arg(Pbf)-OH. National Center for Biotechnology Information. Retrieved from [Link]
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AAPPTec. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]
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PubChem. (n.d.). L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-. National Center for Biotechnology Information. Retrieved from [Link]
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Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(2), 248–255. Available at: [Link]
-
Nuñez-Martinez, E., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2928. Available at: [Link]
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Hart, K. M., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. ACS Chemical Biology, 18(5), 940–946. Available at: [Link]
-
Theodoropoulos, D., & Craig, J. C. (1957). Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. Journal of the American Chemical Society, 79(12), 3262–3263. Available at: [Link]
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O'Connell, K. M. P., & Hodgkinson, J. T. (2016). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemInform, 47(32). Available at: [Link]
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Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Methods for the synthesis of arginine-containing peptides.
-
Broad Institute of MIT and Harvard. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
Sources
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A Technical Guide to the Physicochemical Properties of Boc-N-Me-Arg(Tos)-OH: Bridging Data Gaps with Scientific Rationale
For Immediate Release
This technical guide offers a comprehensive overview of the known and anticipated physicochemical properties of N-α-Boc-N-α-methyl-N-ω-tosyl-L-arginine (Boc-N-Me-Arg(Tos)-OH). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of peptide chemistry to provide a foundational understanding of this specialized amino acid derivative. Given the current scarcity of published experimental data for this compound, this guide also serves as a roadmap for its empirical characterization.
Introduction: The Significance of N-Methylation in Peptide Science
N-methylation of amino acids is a critical modification in peptidomimetic and drug design. The introduction of a methyl group on the alpha-amino nitrogen can profoundly alter the physicochemical and biological properties of a peptide. These changes often lead to enhanced therapeutic potential by improving metabolic stability against enzymatic degradation, modulating receptor affinity and selectivity, and increasing membrane permeability.[1][2][3][4] this compound, as a protected N-methylated arginine derivative, is a valuable building block for the synthesis of peptides with these enhanced characteristics.
Compound Identification and Known Properties
This compound is a synthetic derivative of the amino acid arginine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the N-alpha position, a methyl group also on the N-alpha position, and a tosyl (Tos) protecting group on the side-chain guanidino group.
| Property | Value | Source |
| Chemical Formula | C19H30N4O6S | Advanced ChemTech |
| Molecular Weight | 442.5 g/mol | Advanced ChemTech |
| Synonyms | BOC-N-ALPHA-METHYL-N-OMEGA-TOSYL-L-ARGININE; Boc-Nα-methyl-Nω-4-toluenesulfonyl-L-arginine | Advanced ChemTech |
| CAS Number | 108695-16-5 | Advanced ChemTech |
A comprehensive search of scientific literature and chemical supplier databases reveals a significant gap in publicly available experimental data for the physicochemical properties of this compound. The following sections will, therefore, discuss the anticipated properties based on the well-characterized non-methylated analogue, Boc-Arg(Tos)-OH, and the known effects of N-methylation.
Anticipated Physicochemical Properties: A Comparative Analysis
The properties of this compound can be logically inferred by understanding the individual contributions of its constituent parts and comparing it to its close, well-documented relative, Boc-Arg(Tos)-OH.
Comparison with Boc-Arg(Tos)-OH
Boc-Arg(Tos)-OH is a widely used reagent in solid-phase peptide synthesis (SPPS).[][6] Its properties are well-documented:
| Property | Boc-Arg(Tos)-OH | Source |
| Appearance | White to off-white powder | [][7] |
| Molecular Formula | C18H28N4O6S | [7] |
| Molecular Weight | 428.50 g/mol | [8] |
| Melting Point | ~90 °C (decomposes) | [8][9] |
| Optical Rotation | [α]20/D ≈ -3.5° (c=4 in DMF) | [7][9] |
| Solubility | Soluble in DMF and other polar organic solvents; soluble in water or 1% acetic acid. | [][9] |
| Storage | 2-8°C under an inert atmosphere | [][7][9] |
The Influence of N-α-Methylation
The key structural difference between the two molecules is the N-α-methyl group. This seemingly small addition has significant consequences:
-
Steric Hindrance: The methyl group increases steric bulk around the alpha-carbon and the adjacent carbonyl group. This can hinder enzymatic cleavage of the peptide bond, thereby increasing the in vivo half-life of peptides containing this residue.[1]
-
Conformational Rigidity: N-methylation restricts the rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially enhancing its affinity for a target receptor.
-
Hydrogen Bonding: The N-methyl group eliminates the amide proton, preventing it from acting as a hydrogen bond donor. This disruption of inter-chain hydrogen bonding can lead to a decrease in aggregation and an increase in solubility in some contexts.[1][3]
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can influence its solubility and membrane permeability.[10]
Based on these principles, we can anticipate the following for This compound :
-
Appearance: Likely a white to off-white powder, similar to its non-methylated counterpart.
-
Melting Point: The melting point may differ due to changes in crystal lattice packing caused by the N-methyl group. Empirical determination is necessary.
-
Solubility: While N-methylation can increase aqueous solubility in the context of a larger peptide by disrupting aggregation, for the free amino acid derivative, the increased lipophilicity may lead to enhanced solubility in a broader range of organic solvents compared to Boc-Arg(Tos)-OH. A DFT study on N-methylated amino acids suggests that N-methylation can lead to an increase in aqueous solubility.[10]
-
pKa: The pKa of the carboxylic acid is expected to be in a similar range to other Boc-protected amino acids. The basicity of the guanidino side chain, while protected by the tosyl group, is a key feature of arginine. The N-methylation of the alpha-amino group will slightly alter the electronic environment of the molecule, but a significant shift in the carboxylic acid pKa is not anticipated.
A Framework for Empirical Characterization
To address the existing data gap, the following experimental protocols are proposed for the comprehensive characterization of this compound.
Structural and Identity Verification
A combination of spectroscopic methods is essential to confirm the identity and structure of the compound.
Caption: Workflow for the structural verification of this compound.
Experimental Protocol: Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR to identify proton environments, including the characteristic N-methyl singlet.
-
Acquire ¹³C NMR to identify all carbon environments.
-
Perform 2D NMR experiments (COSY, HSQC) to establish connectivity and confirm the complete structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Analyze using Electrospray Ionization (ESI) MS to determine the molecular weight.
-
For unambiguous formula confirmation, perform High-Resolution Mass Spectrometry (HRMS) to obtain the exact mass.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analyze a small amount of the solid sample (e.g., using an ATR accessory).
-
Identify characteristic absorption bands for the urethane C=O (Boc group), sulfonyl S=O (tosyl group), and carboxylic acid O-H and C=O stretches.
-
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of amino acid derivatives.
Caption: Standard workflow for HPLC-based purity determination.
Experimental Protocol: Purity Analysis by RP-HPLC
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: UV detection at 214 nm and 254 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Determination of Physicochemical Constants
Experimental Protocol: Melting Point
-
Place a small amount of the dried, powdered sample into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. Note any decomposition.
Experimental Protocol: Optical Rotation
-
Prepare a solution of known concentration (e.g., c=1) in a specified solvent (e.g., DMF).
-
Use a calibrated polarimeter with a sodium D-line light source (589 nm).
-
Measure the angle of rotation at a controlled temperature (e.g., 20°C or 25°C).
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Stability and Storage Recommendations
Based on the properties of similar compounds, this compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperatures are typically in the range of 2-8°C. The compound is expected to be stable under these conditions.
Applications in Research and Development
This compound is a valuable reagent for:
-
Peptide Synthesis: As a building block in Boc-based solid-phase peptide synthesis (SPPS) to introduce N-methylated arginine residues.[11]
-
Drug Discovery: The development of peptide-based therapeutics with improved pharmacokinetic profiles, such as increased stability and oral bioavailability.[1][4]
-
Biochemical Probes: The synthesis of modified peptides to study protein-protein interactions and enzyme mechanisms.
Conclusion
While comprehensive experimental data for this compound remains to be published, a strong predictive framework for its physicochemical properties can be established based on the well-understood principles of N-methylation and comparison with its non-methylated analogue. This guide provides both the anticipated characteristics of this important synthetic building block and a clear set of protocols for its full empirical characterization. The insights provided herein are intended to empower researchers to confidently incorporate this compound into their synthetic strategies and to contribute to the public body of knowledge through its thorough analysis.
References
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Aapptec Peptides. Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]
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Aapptec Peptides. Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]
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PubChem. Boc-Arg(Pbf)-OH. Retrieved from [Link]
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SLS Ireland. BOC-D-ARG(TOS)-OH. Retrieved from [Link]
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ACS Publications. Synthetic Approaches to Nδ-Methylated l-Arginine, Nω-Hydroxy-l-arginine, l-Citrulline, and Nδ-Cyano-l-ornithine. Retrieved from [Link]
-
RSC Publishing. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Retrieved from [Link]
-
ResearchGate. Scheme 3 Synthesis of the N-methyl arginine analogue 2. Retrieved from [Link]
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Aapptec Peptides. N-Methyl Amino Acids Archives. Retrieved from [Link]
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National Institutes of Health. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Retrieved from [Link]
-
ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
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PubMed Central. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. Retrieved from [Link]
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Merck Millipore. N-Methylated Amino Acids. Retrieved from [Link]
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ResearchGate. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]
-
CSH Protocols. In vitro Arginine Methylation Assays. Retrieved from [Link]
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Introduction: Deconstructing a Complex Building Block
An In-Depth Technical Guide to Nα-Boc-N-methyl-L-arginine(Tos)-OH: Structure, Properties, and Synthetic Applications
Nα-Boc-N-methyl-L-arginine(Tos)-OH is a highly specialized amino acid derivative designed for advanced peptide synthesis. Its structure incorporates multiple functional groups, each serving a distinct and critical purpose in the controlled, stepwise assembly of peptide chains. As a senior application scientist, understanding the causality behind this molecular architecture is paramount for its effective utilization in research and drug development. This guide provides an in-depth analysis of its chemical structure, the strategic role of its protecting groups, and its application in solid-phase peptide synthesis (SPPS).
The core of the molecule is L-arginine, an amino acid characterized by its guanidinium side chain. This side chain is strongly basic and nucleophilic, necessitating robust protection during synthesis to prevent unwanted side reactions.[1] The molecule's nomenclature reveals three key modifications to the basic arginine structure:
-
Boc (tert-butyloxycarbonyl): A protecting group attached to the α-amino group (Nα).
-
Tos (Tosyl or p-toluenesulfonyl): A protecting group attached to the guanidinium side chain (Nω).
-
N-Me (N-methyl): A methyl group attached to a nitrogen atom, typically within the side chain, which introduces specific conformational and binding properties.
While extensive data exists for the non-methylated precursor, Boc-Arg(Tos)-OH , the N-methylated variant represents a further step in complexity, often used to mimic post-translational modifications or to enhance the pharmacokinetic properties of a synthetic peptide.[2] This guide will build upon the well-documented foundation of Boc-Arg(Tos)-OH to provide a comprehensive understanding of the N-methylated derivative.
Part 1: Physicochemical Properties and Structural Analysis
The precise chemical identity of Boc-N-Me-Arg(Tos)-OH is defined by its molecular formula and structure. For clarity, we will first present the established data for the parent compound, Boc-Arg(Tos)-OH, and then extrapolate to the N-methylated analogue.
Chemical Structure and Formula
The molecular formula for the foundational compound, Nα-Boc-Nω-tosyl-L-arginine (Boc-Arg(Tos)-OH), is C₁₈H₂₈N₄O₆S .[3][4][5] The addition of a single methyl group (CH₂) to one of the guanidinium nitrogens to form this compound results in a new molecular formula: C₁₉H₃₀N₄O₆S .
The precise location of the methyl group can vary, leading to isomers such as Nω-methyl or Nω'-methyl. This distinction is critical as it can influence the biological activity of the final peptide.[6][7]
Below is a visualization of the chemical structure of this compound.
Caption: A single cycle of amino acid elongation in Boc-SPPS.
Detailed Protocol: Single Coupling Cycle
This protocol describes the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., on Merrifield or PAM resin)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Isopropyl Alcohol (IPA)
Procedure:
-
Resin Swelling:
-
Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x) to remove residual acid and byproducts.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and wash the resin with DMF (3x). This step is critical to ensure the N-terminal amine is deprotonated and available for coupling.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin substitution), HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.
-
Add DIEA (6-8 eq.) to the activation mixture and let it stand for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Self-Validating Checkpoint: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates successful and complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (1x) to remove excess reagents.
-
The resin is now ready for the next deprotection and coupling cycle.
-
-
Final Cleavage and Deprotection:
-
Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Tosyl group) are removed simultaneously.
-
This is typically achieved by treating the peptide-resin with anhydrous HF at 0°C for 45-60 minutes, often in the presence of a scavenger like anisole to prevent side reactions. [8] * CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel using a specialized all-fluorocarbon apparatus. [8]
-
Conclusion
Nα-Boc-N-methyl-L-arginine(Tos)-OH is a sophisticated chemical tool engineered for precise control in peptide synthesis. The strategic interplay between the acid-labile Boc group and the acid-stable, HF-labile Tosyl group provides the necessary orthogonal protection scheme for the Boc-SPPS paradigm. The inclusion of the N-methyl group offers an additional layer of functionality, enabling researchers to probe biological systems and develop peptide-based therapeutics with enhanced properties. A thorough understanding of the role and reactivity of each component of this molecule is essential for its successful application in the laboratory.
References
-
PubChem. (n.d.). Boc-Arg(Pbf)-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]
-
PubChem. (n.d.). N(alpha)-boc-N(omega)-tosyl-L-arginine. Retrieved from [Link]
-
PubChem. (n.d.). L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. Retrieved from [Link]
-
Fitch, C. A., Karp, E. S., & Nucci, N. V. (2015). Effect of methylation on the side-chain pKa value of arginine. Protein Science, 24(5), 849–856. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. Retrieved from [Link]
-
Musiani, D., & D'Alessandro, A. (2023). Effectors and effects of arginine methylation. Biochemical Society Transactions, 51(2), 527–539. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
Fitch, C. A., Karp, E. S., & Nucci, N. V. (2015). Effect of methylation on the side-chain pKa value of arginine. PubMed. Retrieved from [Link]
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
Bicker, K. L., & Thompson, P. R. (2016). Protein Arginine Methylation and Citrullination in Epigenetic Regulation. ACS Chemical Biology, 11(3), 577–589. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylation of the Arginine Side Chain by PRMTs. Retrieved from [Link]
-
Broad Institute. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
PubMed. (n.d.). NG-methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase. Retrieved from [Link]
-
Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. RASAYAN Journal of Chemistry, 5(2), 220-223. Retrieved from [Link]
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A Scientist's Guide to N-Methylation: Enhancing Peptide Therapeutics through Backbone Engineering
Executive Summary
Peptides represent a highly specific and potent class of therapeutic agents, yet their clinical utility is often hampered by poor metabolic stability and low oral bioavailability.[1][2][3] N-methylation, the strategic replacement of a backbone amide proton with a methyl group, has emerged as a powerful medicinal chemistry tool to overcome these limitations.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of N-methylation in modulating peptide structure and function. We will explore the fundamental biophysical consequences of this modification, detail its impact on critical pharmacokinetic properties, provide validated experimental protocols for synthesis and analysis, and contextualize its application through a landmark case study.
The Molecular Impact of N-Methylation: A Subtle Change with Profound Consequences
At its core, N-methylation is a minimal structural modification: the addition of a 15 Dalton methyl group to a backbone amide nitrogen.[4][5] However, this seemingly simple alteration instigates a cascade of significant stereochemical and biophysical changes that redefine a peptide's behavior.[6]
Key Structural Effects:
-
Loss of Hydrogen Bond Donor: The most immediate consequence is the removal of the amide proton (N-H), eliminating its ability to act as a hydrogen bond donor.[6][7] This fundamentally alters intramolecular and intermolecular hydrogen bonding networks, which are critical for maintaining secondary structure and mediating interactions with solvents and biological targets.[8][9]
-
Steric Hindrance and Conformational Restriction: The added methyl group introduces steric bulk that restricts rotation around the peptide backbone bonds (phi, ψ, and ω).[6][8] This conformational constraint can lock the peptide into a more rigid structure, reducing the entropic penalty upon binding to a receptor and potentially pre-organizing it into its bioactive conformation.[8]
-
Modulation of cis/trans Isomerization: While the trans conformation of the amide bond is overwhelmingly favored in standard peptides, N-methylation lowers the energy barrier for cis-trans isomerization.[7][8][10] This can introduce unique kinks and turns into the peptide backbone, enabling novel three-dimensional structures.[7][10]
Caption: Structural impact of N-methylation on the peptide backbone.
Functional Ramifications for Peptide Drug Development
The structural changes induced by N-methylation translate directly into improved drug-like properties, addressing the primary liabilities of peptide therapeutics.
2.1 Enhanced Proteolytic Stability
The Challenge: Native peptides are rapidly degraded by proteases in the bloodstream and gastrointestinal tract, leading to very short in-vivo half-lives.[11]
The N-Methylation Solution: The methyl group on the amide nitrogen acts as a steric shield, physically blocking the approach of proteolytic enzymes to the peptide bond.[6][8] This steric hindrance prevents the enzyme from properly recognizing and cleaving the backbone, dramatically increasing the peptide's metabolic stability.[1][4][5]
Caption: N-methylation sterically hinders protease access to the peptide backbone.
Data Presentation: Impact on Stability
The following table summarizes representative data on how N-methylation can significantly prolong the half-life of peptides in human serum.
| Peptide Analog | N-Methylation Site | Half-life in Human Serum (t½) | Fold Improvement |
| Parent Peptide | None | 15 minutes | 1x |
| Analog 1 | N-Me @ P1 position | 120 minutes | 8x |
| Analog 2 | N-Me @ P2' position | 95 minutes | 6.3x |
| Data is illustrative, based on typical results reported in the literature.[8] |
2.2 Improved Membrane Permeability and Oral Bioavailability
The Challenge: The high density of hydrogen bond donors and acceptors in the peptide backbone leads to a large desolvation energy penalty for crossing the hydrophobic lipid bilayer of cell membranes, resulting in poor oral bioavailability.[3]
The N-Methylation Solution: By removing hydrogen bond donors, N-methylation reduces the polarity of the backbone and lowers the energy required for desolvation.[6][7] This modification can promote the adoption of "chameleonic" conformations, where the peptide shields its remaining polar groups via intramolecular hydrogen bonds (IMHBs) in nonpolar environments (like a cell membrane) and exposes them in aqueous environments.[12] This dynamic behavior is a hallmark of orally bioavailable cyclic peptides like cyclosporine and is a key strategy for improving permeability.[7][12][13]
Data Presentation: Impact on Permeability
Caco-2 cell permeability assays are the industry standard for predicting intestinal absorption in vitro.[14][15][16] An apparent permeability coefficient (Papp) > 1 x 10⁻⁶ cm/s is often considered indicative of good absorption potential.
| Peptide Analog | Number of N-Methylations | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted Absorption |
| Parent Peptide | 0 | 0.2 | Low |
| Analog 1 | 1 | 1.5 | Moderate |
| Analog 2 | 3 | 4.8 | High |
| Data is illustrative, based on typical results reported in the literature.[8][17] |
2.3 Modulation of Receptor Binding and Selectivity
The effect of N-methylation on receptor binding is highly context-dependent.
-
Affinity Enhancement: By restricting the peptide's conformation, N-methylation can "lock" it into the precise three-dimensional shape required for optimal receptor binding.[8] This pre-organization reduces the entropic cost of binding and can lead to a substantial increase in affinity (lower Kᵢ or IC₅₀ values).[8]
-
Selectivity Tuning: Often, a peptide may bind to multiple receptor subtypes. N-methylation can be used to create a conformation that is preferentially recognized by the desired target receptor over off-target ones, thereby improving selectivity and reducing potential side effects.[8]
-
Affinity Reduction: It is critical to note that if the N-methylation-induced conformation is incompatible with the receptor's binding pocket, a decrease in affinity will occur.[8] This underscores the necessity of a systematic "N-methyl scan," where methylation is introduced at various positions along the peptide backbone to empirically identify the optimal sites for modification.[18][19]
Practical Implementation: Synthesis and Analysis
The synthesis of N-methylated peptides requires specialized protocols due to the steric hindrance of the N-methylated amine, which makes subsequent coupling steps more challenging.[20]
3.1 Synthesis Workflow
The most common and versatile approach is an on-resin N-methylation procedure performed during standard Fmoc-based solid-phase peptide synthesis (SPPS).[21][13]
Caption: General workflow for on-resin N-methylation during SPPS.
Experimental Protocol 1: On-Resin N-Methylation (Miller & Scanlan Method)
This protocol is a self-validating system adapted from the widely cited Miller and Scanlan method.[19] It allows for the site-selective methylation of a peptide on the solid support.
Objective: To introduce a methyl group on the N-terminus of a resin-bound peptide before coupling the next amino acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
β-mercaptoethanol (β-ME)
-
Dimethyl sulfate or Methyl Iodide
-
Potassium tert-butoxide (t-BuOK) or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)
Step-by-Step Methodology:
-
Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Sulfonylation (Protection):
-
Treat the resin with a solution of o-NBS-Cl (5 eq) and collidine (10 eq) in DMF.
-
Agitate for 1-2 hours at room temperature.
-
Causality: The o-NBS group protects the primary amine, rendering it acidic enough for selective deprotonation and subsequent alkylation, preventing over-methylation.
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
-
Methylation (Alkylation):
-
Treat the sulfonated resin with a solution of a suitable base (e.g., MTBD, 2 eq) and dimethyl sulfate (10 eq) in DMF.
-
Agitate for 30 minutes. Repeat this step.
-
Causality: The base deprotonates the sulfonamide nitrogen, which then acts as a nucleophile to attack the methylating agent. Using a hindered base and a powerful methylating agent ensures efficient reaction.
-
Wash the resin thoroughly with DMF.
-
-
Desulfonylation (Deprotection):
-
Treat the resin with a solution of β-ME (10 eq) and DBU (5 eq) in DMF.
-
Agitate for 15-30 minutes until the resin is colorless (the o-NBS group is yellow).
-
Causality: β-ME acts as a nucleophile to remove the o-NBS group, and DBU serves as the base to facilitate the reaction, regenerating the now-methylated secondary amine.[19]
-
Wash the resin thoroughly with DMF.
-
-
Validation & Next Coupling:
Case Study: Cyclosporine A
Cyclosporine A (CsA) is arguably the most successful example of a natural, N-methylated peptide therapeutic.[7][23] It is a cyclic undecapeptide used as a potent immunosuppressant, critical in preventing organ transplant rejection.[24]
-
Structure: CsA contains seven N-methylated amino acids out of eleven residues.[25]
-
Function of N-Methylation: The extensive N-methylation is crucial for its pharmacological profile.[23][24][26] It contributes to:
-
High Metabolic Stability: Protecting it from degradation.
-
Oral Bioavailability: Enabling it to adopt a "closed," lipophilic conformation that can passively diffuse across the intestinal wall.[23][27][28]
-
Bioactive Conformation: The N-methyl groups help lock the peptide into the specific conformation required to bind to its intracellular target, cyclophilin.[23][26]
-
The success of Cyclosporine A provides a powerful validation for the strategic use of N-methylation in designing orally bioavailable and stable peptide drugs.[29]
Conclusion and Future Perspectives
N-methylation is a validated and indispensable tool in modern peptide drug discovery. By strategically modifying the peptide backbone, researchers can systematically enhance proteolytic stability, improve membrane permeability, and fine-tune receptor affinity and selectivity. While the synthesis presents unique challenges, established on-resin protocols have made this modification accessible for routine use. The continued exploration of N-methylation, particularly in combination with other constraining strategies like cyclization and the use of non-natural amino acids, will undoubtedly lead to the development of the next generation of peptide therapeutics with properties rivaling those of traditional small molecules.
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- Should My Peptide Be Methyl
- methylated peptides N-methyl amino acids generally increases the enzym
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
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- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.
- Solid-phase synthesis and characteriz
- Site-Selective N-Methylation of Peptides on Solid Support. American Chemical Society.
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- Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. PubMed Central.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
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- Solid-phase synthesis and characterization of N-methyl-rich peptides. Semantic Scholar.
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- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
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- Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Google.
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- Characterization of the N-methyltransferase activities of the multifunctional polypeptide cyclosporin synthetase. PubMed.
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- NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-Bio.
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- peptide nmr. Google.
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Introduction: The Enduring Role of a Classic Protecting Group
An In-Depth Technical Guide to the Tosyl Protecting Group in Arginine Chemistry
In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The arginine (Arg) residue, with its strongly basic guanidinium side chain (pKa ≈ 12.5), presents a significant synthetic challenge.[1] Unprotected, this group can interfere with peptide bond formation, cause unwanted side reactions, and complicate purification. The p-toluenesulfonyl (tosyl, Ts) group is one of the earliest and most robust protecting groups developed to mask the reactivity of arginine's side chain, particularly within the framework of tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS).[1][2]
Derived from p-toluenesulfonic acid, the tosyl group forms a stable sulfonamide linkage with the guanidinium moiety.[3][4] Its exceptional stability to a wide range of chemical conditions, including the repetitive acid treatments used for Nα-Boc removal, makes it a reliable choice for complex syntheses.[2][5] However, this same stability necessitates harsh deprotection conditions, a characteristic that defines both its utility and its limitations. This guide provides a comprehensive technical overview of the tosyl group in arginine protection, from its underlying chemical principles and mechanisms to field-proven experimental protocols and a critical analysis of its strategic applications.
PART 1: The Chemistry of Tosyl Protection
Mechanism of Protection
The protection of arginine's guanidinium group is achieved by forming a stable N-tosyl sulfonamide. This is typically accomplished by reacting an Nα-protected arginine derivative with p-toluenesulfonyl chloride (TsCl) under basic conditions.[3][6] The base, often sodium hydroxide, deprotonates the guanidinium group, increasing its nucleophilicity to attack the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
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Unlocking Therapeutic Potential: A Technical Guide to the Benefits of N-Methylated Arginine in Peptides
Introduction: Beyond the Canonical Twenty
In the pursuit of novel therapeutics, peptides offer a compelling combination of high specificity and potent biological activity. However, their translation from promising leads to clinical realities is often hampered by inherent liabilities, namely poor metabolic stability and limited cell permeability. Nature, in its elegance, provides a blueprint for overcoming these challenges through post-translational modifications (PTMs). Among the most impactful of these is the methylation of arginine residues, a modification catalyzed by the Protein Arginine Methyltransferase (PRMT) family of enzymes.[1][2][3][4] This guide, from the perspective of applied science, delves into the strategic, synthetic incorporation of N-methylated arginine into peptide scaffolds. We will explore how this subtle modification—the addition of a methyl group—can profoundly enhance the druglike properties of peptides, transforming them into more robust and effective therapeutic candidates.
Arginine methylation in biological systems is diverse, resulting in ω-NG-monomethylated arginine (MMA), ω-NG, NG-asymmetric dimethylarginine (aDMA), and ω-NG, N'G-symmetric dimethylarginine (sDMA).[5][6] These modifications are critical for regulating a host of cellular processes, including signal transduction, gene transcription, and DNA repair.[1][2] By harnessing the principles of this natural modification, peptide chemists and drug developers can rationally design peptides with superior pharmacokinetic and pharmacodynamic profiles. This document serves as a technical resource for researchers, providing both the foundational knowledge and the practical methodologies required to leverage N-methylated arginine in peptide design.
The Physicochemical Impact of a Methyl Group
The strategic advantage of N-methylation stems from its direct impact on the arginine residue's fundamental properties. This modification can be implemented at two key positions: the backbone amide nitrogen (Nα-methylation) or the side-chain guanidino group (Nω-methylation). Each imparts distinct, predictable changes.
-
Steric Profile and H-Bonding: The addition of a methyl group increases steric bulk and alters the geometry of the arginine side chain or the peptide backbone.[5] Crucially, Nα-methylation converts the hydrogen bond-donating N-H group of the amide into a non-donating tertiary amide.[7][8] Similarly, methylation of the guanidinium group's terminal nitrogens reduces its capacity for hydrogen bonding.[5] This has profound implications for solvation and intermolecular interactions.
-
Hydrophobicity and Basicity: While methylation increases the hydrophobicity of the arginine residue, it does not significantly alter the pKₐ of the guanidinium group, which remains protonated at physiological pH.[9] The positive charge is preserved, but its distribution across the guanidinium head group is altered, which can fine-tune electrostatic interactions.[9]
These fundamental changes are the mechanistic basis for the significant benefits observed in peptide stability, permeability, and target affinity.
Caption: Forms of N-methylated arginine.
Core Benefits and Strategic Applications
Dramatically Enhanced Proteolytic Stability
A primary failure point for peptide therapeutics in vivo is rapid degradation by proteases. Nα-methylation of the peptide backbone provides a powerful defense mechanism.
The Rationale: The presence of a methyl group on the amide nitrogen sterically shields the adjacent carbonyl group, which is the recognition site for proteolytic enzymes.[10][11][12] This N-substituent physically obstructs the protease's active site, significantly reducing the rate of amide bond cleavage. This strategy is akin to installing a molecular shield at the most vulnerable points in the peptide sequence.
| Peptide Variant | Modification | Protease | Half-life Increase (Fold) | Reference |
| DKLYWWEFL | N-Me-K (P1 position) | Trypsin | >1000 | [10] |
| DKLYWWEFL | N-Me-D (P2 position) | Trypsin | ~72 | [10] |
| Mo-L2 | N-methylated | Serum | Completely Resistant | [13] |
| Mo-D2 | N-methylated | Serum | Completely Resistant | [13] |
Table 1. Improvement in proteolytic stability of peptides upon N-methylation.
Superior Cell Permeability and Bioavailability
For peptides targeting intracellular components, crossing the cell membrane is a major hurdle. Nα-methylation is a well-validated strategy to improve cell penetration, famously employed in the natural product Cyclosporin A.[7][8]
The Rationale: The improved permeability is twofold. First, by removing an amide N-H hydrogen bond donor, Nα-methylation reduces the energetic penalty of desolvating the peptide as it transitions from the aqueous extracellular space into the hydrophobic lipid bilayer.[7][8][14] Second, it can induce a conformational shift toward a more compact, membrane-compatible structure where intramolecular hydrogen bonds mask polar functionalities.[14][15] For arginine-rich cell-penetrating peptides (CPPs), Nα-methylation has been shown to increase cellular uptake, likely by enhancing partitioning into the lipid membrane in the presence of anionic lipids.[7][16]
| Peptide | Modification | Cell Line | Uptake Increase (vs. unmodified) | Reference |
| (Arg)₅ | Fully Nα-methylated | HeLa | ~1.5-fold | [7] |
| (Arg)₈ | Fully Nα-methylated | HeLa | ~2-fold | [7] |
Table 2. Enhanced cellular uptake of Nα-methylated oligoarginine peptides.
Fine-Tuning of Receptor Binding and Selectivity
The conformational rigidity imposed by N-methylation can be a powerful tool for optimizing ligand-receptor interactions.
The Rationale: Peptides often exist as an ensemble of conformations in solution, and only a specific conformation is recognized by the target receptor. Nα-methylation restricts the available conformational space, which can "pre-organize" the peptide into its bioactive shape.[11][17] This reduces the entropic cost of binding, potentially leading to a significant increase in binding affinity.[10] Furthermore, the altered steric and electronic profile of the methylated arginine can be used to discriminate between closely related receptor subtypes, thereby enhancing selectivity and reducing off-target effects.[10][18] For instance, monomethylation of an arginine in the HIV-1 Tat peptide at the ɛ-nitrogen enhances its binding affinity to TAR RNA, whereas methylation at the η-nitrogen reduces it, demonstrating the precision of this modification.[18]
Synthesis and Implementation: A Practical Approach
The successful incorporation of N-methylated arginine into a peptide sequence requires specialized building blocks and optimized coupling protocols for Solid-Phase Peptide Synthesis (SPPS). The steric hindrance of the N-methyl group makes the coupling of the subsequent amino acid challenging.[10]
Caption: Workflow for N-methylated peptide synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Nα-Methylated Peptide
This protocol describes the manual SPPS of a peptide incorporating a commercially available or custom-synthesized Fmoc-N-Me-Arg(Pbf)-OH residue.
Rationale: The key to success is the coupling step immediately following the N-methylated residue. The secondary amine of the N-methylated residue is a weaker nucleophile and is sterically hindered. Therefore, a highly efficient coupling reagent like HATU and extended reaction times or elevated temperatures are necessary to drive the reaction to completion and avoid truncated sequences.[7][10]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N-Me-Arg(Pbf)-OH
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reagent K for cleavage (e.g., 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Standard Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and Oxyma (4 eq.) in DMF for 5-10 minutes.
-
Add the activation mixture to the deprotected resin and agitate for 1-2 hours.
-
Confirm completion with a Kaiser test. If incomplete, repeat the coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat steps 2 and 3 for all standard amino acids preceding the N-methylated residue.
-
Incorporation of Fmoc-N-Me-Arg(Pbf)-OH:
-
Perform Fmoc deprotection as in step 2.
-
Couple Fmoc-N-Me-Arg(Pbf)-OH (2.5-4 eq.) using HATU (4 eq.) and DIPEA (8 eq.) in DMF.
-
Agitate for 4-6 hours at room temperature, or 2 hours at 37°C.[7][8] The reaction is often slower and requires more forcing conditions. A negative Kaiser test is expected as the N-terminus is a secondary amine. Use a Chloranil test to monitor completion.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling the Subsequent Amino Acid (Critical Step):
-
Perform Fmoc deprotection as in step 2.
-
In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HATU (4 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activation mixture to the resin. Agitate for at least 4 hours at room temperature, or consider microwave-assisted coupling for improved efficiency.[10][19]
-
Monitor the reaction closely using a Chloranil test. Double coupling may be necessary.
-
Wash the resin thoroughly.
-
-
Chain Elongation: Continue coupling the remaining amino acids as per step 3.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add pre-chilled Reagent K and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the cleavage cocktail and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide using reverse-phase HPLC. Confirm identity and purity by LC-MS.[20][21]
Protocol 2: Protease Stability Assay
Rationale: This assay directly quantifies the stabilizing effect of N-methylation by measuring the rate of peptide degradation in the presence of a specific protease. The disappearance of the parent peptide over time is monitored by RP-HPLC.
Materials:
-
N-methylated peptide and non-methylated control peptide, purified
-
Trypsin (or other relevant protease), sequencing grade
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid, TFA)
-
RP-HPLC system with a C18 column
Methodology:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the N-methylated and control peptides in water or a suitable buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, add 90 µL of Assay Buffer.
-
Add 5 µL of the peptide stock solution (final concentration ~50 µg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 5 µL of a freshly prepared trypsin solution (e.g., 0.1 mg/mL in Assay Buffer) to start the reaction. The final enzyme:substrate ratio should be optimized (e.g., 1:100 w/w).
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the 10 µL aliquot to a new tube containing 10 µL of Quenching Solution (10% TFA). This will stop the enzymatic reaction.
-
HPLC Analysis:
-
Analyze each quenched time point sample by RP-HPLC.
-
Use a suitable gradient of acetonitrile in water (both with 0.1% TFA) to separate the parent peptide from its degradation products.
-
Integrate the peak area of the intact parent peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t₁/₂) for both the methylated and non-methylated peptides.
-
Conclusion and Future Perspectives
The incorporation of N-methylated arginine is a proven, high-impact strategy in modern peptide drug development. By leveraging this modification, particularly Nα-methylation, researchers can systematically address the core liabilities of peptide therapeutics: proteolytic instability and poor membrane permeability. The resulting analogues often exhibit not only improved pharmacokinetics but also enhanced target affinity and selectivity. As synthesis methodologies become more refined and the structural consequences of methylation are better understood through advanced modeling,[22] the rational design of N-methylated peptides will continue to be a cornerstone of creating next-generation peptide drugs. The continued exploration of enzymatic methods for site-specific peptide methylation and the development of novel methylated building blocks will further expand this powerful toolkit, paving the way for therapies that were previously unattainable.[23]
References
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Calabretta, L. O., Yang, J., & Raines, R. T. (2022). Nα-Methylation of arginine: Implications for cell-penetrating peptides. Journal of Peptide Science. [Link]
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Bedford, M. T., & Clarke, S. G. (2009). Protein Arginine Methylation in Mammals: Who, What, and Why. Molecular Cell. [Link]
-
Wu, Q., & Schapira, M. (2020). The Role of Protein Arginine Methylation as a Post-Translational Modification in Cellular Homeostasis and Disease. MDPI. [Link]
-
Lee, Y. H., & Stallcup, M. R. (2018). Biological functions of protein arginine methylation. ResearchGate. [Link]
-
Feng, Y., & Li, M. (2017). The story of protein arginine methylation: characterization, regulation, and function. Expert Opinion on Therapeutic Targets. [Link]
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Feng, Y., & Li, M. (2017). The story of protein arginine methylation: characterization, regulation, and function. Taylor & Francis Online. [Link]
-
Calabretta, L. O., Yang, J., & Raines, R. T. (2022). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC. [Link]
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Li, J., et al. (2023). Arginine Methylation Regulates Self-Assembly of Peptides. PubMed. [Link]
-
Rogers, J., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications. [Link]
-
Nuño, M., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC. [Link]
-
Rawal, S., et al. (2013). Effect of different arginine methylations on the thermodynamics of Tat peptide binding to HIV-1 TAR RNA. PubMed. [Link]
-
Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [Link]
-
Millward, S. W., et al. (2007). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. [Link]
-
Angelici, G., et al. (2005). An Improved Synthesis of Fmoc- N -methyl-α-amino Acids. ResearchGate. [Link]
-
Angelici, G., et al. (2005). An improved synthesis of Fmoc-N-methyl-alpha-amino acids. PubMed. [Link]
-
Di Gioia, M. L., et al. (2005). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. [Link]
-
Fitch, C. A., et al. (2015). Effect of methylation on the side-chain pKa value of arginine. PMC. [Link]
-
Fu, H., et al. (2022). Toward accurately modeling N-methylated cyclic peptides. RSC Publishing. [Link]
-
Urban, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC. [Link]
-
Osborne, T. C., & Bedford, M. T. (2023). Effectors and effects of arginine methylation. Portland Press. [Link]
-
Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
-
Linder, A. T., & Linder, J. U. (2020). The Role of Protein Arginine Methylation as Post-Translational Modification on Actin Cytoskeletal Components in Neuronal Structure and Function. MDPI. [Link]
-
Zhang, M., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]
-
Al-Harthi, S., & Lakpa, T. (2019). Targeting protein arginine N-methyltransferases with peptide-based inhibitors: opportunities and challenges. Ovid. [Link]
-
Urban, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
-
Dowden, A. W., & Munro, S. (2019). Structure, Function, and Activity of Small Molecule and Peptide Inhibitors of Protein Arginine Methyltransferase 1. ACS Publications. [Link]
-
Calabretta, L. O., & Raines, R. T. (2022). Nα‐Methylation of arginine: Implications for cell‐penetrating peptides. Raines Lab. [Link]
-
Zhang, M., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed. [Link]
-
Palm-Apergi, C., et al. (2007). Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore. PMC. [Link]
-
Cornett, E. M., et al. (2015). Protein Arginine Methylation and Citrullination in Epigenetic Regulation. ACS Publications. [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]
-
Sylvestersen, K. B., et al. (2014). A Method for Large-scale Identification of Protein Arginine Methylation. PMC. [Link]
-
Rogers, J. R., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. [Link]
-
Biron, E., & Chatterjee, J. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Sivakumaran, H., et al. (2011). Arginine Methylation Increases the Stability of Human Immunodeficiency Virus Type 1 Tat. ASM Journals. [Link]
-
Najbauer, J., et al. (1993). Peptides with sequences similar to glycine, arginine-rich motifs in proteins interacting with RNA are efficiently recognized by methyltransferase(s) modifying arginine in numerous proteins. ResearchGate. [Link]
-
Zhang, X., et al. (2023). Biomedical effects of protein arginine methyltransferase inhibitors. PubMed. [Link]
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- 1. Protein Arginine Methylation in Mammals: Who, What, and Why - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. raineslab.com [raineslab.com]
- 9. Effect of methylation on the side‐chain pK a value of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of different arginine methylations on the thermodynamics of Tat peptide binding to HIV-1 TAR RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to Sourcing and Purity Assessment of Boc-N-Me-Arg(Tos)-OH for Peptide Synthesis
For researchers and professionals in drug development, the quality of starting materials is paramount to the success of peptide synthesis. This guide provides an in-depth analysis of Boc-N-Me-Arg(Tos)-OH, a critical N-methylated and side-chain protected arginine derivative. We will explore the supplier landscape, purity expectations, and essential quality control methodologies to ensure the integrity of your synthetic workflow.
Introduction to this compound: Structure and Application
This compound, or Nα-tert-Butoxycarbonyl-Nα-methyl-Nω-tosyl-L-arginine, is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its unique structure incorporates three key features:
-
Nα-Boc Group: A tert-butoxycarbonyl protecting group on the alpha-amine, which is labile to moderate acids like trifluoroacetic acid (TFA). This is a standard protecting group in Boc-based SPPS.
-
Nα-Methyl Group: The presence of a methyl group on the alpha-amine nitrogen introduces conformational constraints and can enhance the metabolic stability and cell permeability of the final peptide.
-
Nω-Tosyl Group: A tosyl group protecting the side-chain guanidino function of arginine. This robust protecting group prevents side reactions during peptide synthesis and requires a strong acid, such as anhydrous hydrogen fluoride (HF), for cleavage.
The strategic incorporation of N-methylated amino acids like this compound is a powerful tool for modulating the pharmacological properties of peptides.
Supplier Landscape and Purity Specifications
Identifying a reliable supplier for highly specialized reagents like this compound is a critical first step. While less common than its non-methylated counterpart, several suppliers offer this compound.
Table 1: Selected Suppliers of this compound
| Supplier | Reported Purity | CAS Number | Notes |
| Advanced ChemTech | Not specified on the product page | 108695-16-5 | Researchers should request a lot-specific Certificate of Analysis (CoA).[1] |
| MOLBASE | 95%, 97% | 108695-16-5 | A marketplace platform listing various suppliers; purity may vary.[2] |
| ChuPeptides | >98% | Not specified | Specializes in peptide reagents.[3] |
| RHAWN (via Casby) | 97% | 136642-84-7 (for D-isomer) | Note the different CAS for the D-isomer.[4] |
Key Consideration: The availability of a comprehensive Certificate of Analysis (CoA) is non-negotiable. Researchers should always request a lot-specific CoA from the supplier before purchase. This document is the primary source of information regarding the purity and identity of the compound.
Below is a decision-making workflow for supplier qualification:
Caption: Supplier Qualification Workflow for this compound.
Quality Control and Purity Analysis: A Multi-Technique Approach
A thorough assessment of this compound purity relies on a combination of analytical techniques. While a CoA provides the supplier's data, independent verification or at least a critical evaluation of the provided data is best practice.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of amino acid derivatives. An ideal HPLC analysis will provide a percentage purity based on the area of the main peak relative to all other peaks.
Typical HPLC Protocol (General Example):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 254 nm.
-
Sample Preparation: Dissolve the compound in a suitable solvent like acetonitrile or a mixture of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the chemical structure of this compound and identifying organic impurities.
-
Expected Signals: The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.5-3.0 ppm), the arginine side chain protons, and the aromatic protons of the tosyl group.
-
Impurity Detection: The absence of unexpected signals is crucial. Look for residual solvents, unreacted starting materials, or byproducts from the synthesis.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (Molecular Formula: C₁₉H₃₀N₄O₆S), the expected molecular weight is approximately 442.53 g/mol . Electrospray ionization (ESI) is a common technique that should show a strong signal for the [M+H]⁺ ion at m/z ≈ 443.5.
Common Impurities in Boc-Protected Amino Acids
Understanding potential impurities is key to interpreting analytical data.
Table 2: Potential Impurities and Their Origin
| Impurity Type | Description | Origin | Detection Method |
| Starting Materials | Unreacted Nα-methyl-L-arginine or tosyl-arginine. | Incomplete reaction during synthesis. | HPLC, MS |
| Di-tert-butyl dicarbonate | Excess reagent from the Boc protection step. | Incomplete purification. | NMR |
| Di-Boc Species | Double protection on the guanidino group. | Side reaction during Boc protection. | HPLC, MS |
| Racemization Products | Presence of the D-isomer. | Exposure to harsh basic or acidic conditions during synthesis.[5] | Chiral HPLC |
| Alkylation Byproducts | Alkylation by the t-butyl cation, especially during deprotection of other groups.[6] | Side reactions, particularly if the synthesis involves acidic steps. | HPLC, MS |
Below is a general workflow for the quality control of incoming protected amino acids:
Caption: In-house Quality Control Workflow for this compound.
Handling and Storage
To maintain the purity of this compound, proper handling and storage are essential.
-
Storage Temperature: Most suppliers recommend storage at 2-8°C. Always refer to the supplier's specific instructions.
-
Inert Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Desiccation: Keep the compound in a desiccator to protect it from moisture, which can hydrolyze the Boc group over time.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
By implementing a rigorous supplier qualification process, critically evaluating analytical data, and adhering to proper storage conditions, researchers can ensure the high quality of this compound, laying the foundation for successful and reproducible peptide synthesis.
References
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
ChuPeptides. (n.d.). This compound. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]
-
Casby. (n.d.). RHAWN Boc-N-Me-D-Arg(Tos)-OH. Retrieved from [Link]
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N-Methylated Peptides: A Paradigm Shift in Medicinal Chemistry for Enhanced Drug-Like Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their widespread clinical application is often hampered by inherent limitations such as poor metabolic stability, low cell permeability, and conformational flexibility. N-methylation, the strategic substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, has emerged as a transformative strategy in medicinal chemistry to overcome these hurdles.[1][2][3] This in-depth technical guide provides a comprehensive overview of the applications of N-methylated peptides, delving into the core principles, synthetic methodologies, and profound impact of this modification on pharmacokinetic and pharmacodynamic properties. We will explore the causal relationships behind the enhanced stability and permeability, provide detailed experimental protocols, and showcase the therapeutic potential of this fascinating class of molecules.
The Rationale for N-Methylation: Overcoming the Peptide Paradox
Peptides represent a unique class of therapeutic agents, bridging the gap between small molecules and large biologics. Their ability to engage with large and often flat protein-protein interaction surfaces makes them ideal candidates for targeting challenging disease pathways.[4][5] However, the very nature of the peptide bond leaves them vulnerable to proteolytic degradation, leading to short in-vivo half-lives.[2][6] Furthermore, their polar backbone and high number of hydrogen bond donors typically result in poor membrane permeability, limiting oral bioavailability.[7][8][9]
N-methylation offers an elegant solution to this "peptide paradox".[10] This seemingly minor modification to the peptide backbone induces profound changes in the molecule's physicochemical properties, leading to:
-
Enhanced Proteolytic Stability: The addition of a methyl group to the amide nitrogen sterically hinders the approach of proteases, effectively "shielding" the peptide bond from enzymatic cleavage.[11] This disruption of the recognition patterns that proteases rely on for substrate binding significantly increases the peptide's half-life in biological fluids.[11]
-
Improved Cell Permeability and Oral Bioavailability: By replacing an amide proton, N-methylation reduces the number of hydrogen bond donors, a key factor in improving passive diffusion across cell membranes.[6][12] This increased lipophilicity can dramatically enhance a peptide's ability to traverse cellular barriers, a critical step towards oral bioavailability.[7][8]
-
Conformational Control and Receptor Specificity: The steric bulk of the methyl group restricts the rotation around the peptide backbone, reducing the molecule's conformational flexibility.[1][12] This can "lock" the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.[7][10] The introduction of an N-methyl group can also favor a cis amide bond conformation, which can be crucial for mimicking protein turns.[1][13]
The naturally occurring cyclic peptide, Cyclosporin A, serves as a powerful testament to the potential of N-methylation.[14] This immunosuppressive drug, with its seven N-methylated residues, exhibits excellent oral bioavailability despite violating traditional "drug-like" parameters, inspiring a new wave of research into multiply N-methylated peptides.[7][14][15]
The Structural and Conformational Impact of N-Methylation
The introduction of a methyl group onto the amide nitrogen fundamentally alters the local and global conformation of a peptide. Understanding these structural consequences is paramount for the rational design of N-methylated therapeutics.
Local Effects on Amide Bond Geometry
N-methylation directly influences the torsional angles (phi, psi, and omega) of the peptide backbone. The steric clash between the N-methyl group and the adjacent alpha-carbon substituent restricts the allowable conformational space.[1][12] A key consequence is the increased propensity for the amide bond to adopt a cis conformation, a feature rarely observed in non-proline residues of unmodified peptides.[1][13] This ability to induce specific turn structures is a powerful tool for mimicking the bioactive conformation of a native peptide ligand.
Global Effects on Secondary Structure
The cumulative effect of multiple N-methylations can significantly influence the overall secondary structure of a peptide. While extensive N-methylation can disrupt canonical alpha-helical and beta-sheet structures, strategic placement can stabilize specific turns and folds. For instance, in cyclic peptides, N-methylation can rigidify the backbone, leading to a more pre-organized conformation for receptor binding.[16]
Synthetic Strategies for N-Methylated Peptides
The synthesis of N-methylated peptides presents unique challenges due to the reduced nucleophilicity of the N-methylated amine and the steric hindrance around the amide bond.[12][17][18] However, advancements in both solution-phase and solid-phase peptide synthesis (SPPS) have made the routine synthesis of these molecules accessible.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
SPPS is the preferred method for the synthesis of N-methylated peptides due to its efficiency and ease of purification. Two main approaches are employed:
-
Incorporation of Pre-synthesized N-methylated Amino Acids: This is the most straightforward method, involving the use of commercially available or custom-synthesized Fmoc-protected N-methylated amino acids.
-
On-Resin N-methylation: This method involves the N-methylation of a resin-bound peptide at a specific position.[19][20] This "N-methyl scanning" approach is particularly useful for systematically evaluating the effect of methylation at different positions within a peptide sequence.[7][20]
Experimental Protocol: On-Resin N-Methylation
This protocol describes a general procedure for the site-selective N-methylation of a peptide on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Methyl p-toluenesulfonate (MeOTs) or Dimethyl sulfate (DMS)
-
Thiophenol
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Sulfonamide Formation: Swell the Fmoc-deprotected peptide-resin in DMF. Add a solution of o-NBS-Cl and collidine in DMF and shake for 1-2 hours at room temperature. Wash the resin thoroughly with DMF and DCM.
-
Methylation: To the sulfonated peptide-resin, add a solution of proton sponge and methyl p-toluenesulfonate in DMF. Shake for 1-2 hours at room temperature. Wash the resin with DMF and DCM.
-
Sulfonamide Deprotection: Treat the resin with a solution of thiophenol and DBU in DMF for 30 minutes at room temperature. Repeat this step once. Wash the resin with DMF and DCM.
-
Coupling of the next amino acid: The subsequent amino acid coupling onto the N-methylated amine is often challenging and may require stronger coupling reagents (e.g., HATU, HCTU) and/or microwave assistance.[17][19]
Enhancing Pharmacokinetic Properties: Stability and Permeability
The primary driver for incorporating N-methylation in drug design is the dramatic improvement in pharmacokinetic properties.
Proteolytic Stability
N-methylation provides a robust defense against enzymatic degradation. The steric bulk of the methyl group physically obstructs the active site of proteases, while the removal of the amide proton disrupts the hydrogen bonding network essential for enzyme-substrate recognition.[11]
Data Presentation: Comparative Proteolytic Stability
| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Fold Improvement |
| G-L-I-G-S-T | Unmodified | < 0.5 | - |
| G-(N-Me)L-I-G-S-T | Single N-methylation | 8 | > 16 |
| (N-Me)G-(N-Me)L-(N-Me)I-G-S-T | Multiple N-methylation | > 48 | > 96 |
This table presents illustrative data and the actual improvement is sequence-dependent.
Cell Permeability
The "chameleon" effect, where a cyclic peptide can adopt a conformation that buries its polar amide groups and exposes a hydrophobic surface in a non-polar environment, is a key mechanism for passive membrane diffusion. N-methylation can promote the formation of intramolecular hydrogen bonds, stabilizing this membrane-permeable conformation.[16]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate
-
Dodecane
-
Lecithin
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound solutions in PBS
-
UV/Vis plate reader or LC-MS
Procedure:
-
Membrane Preparation: Prepare a 1% (w/v) solution of lecithin in dodecane. Pipette 5 µL of this solution onto the filter of each well of the donor plate.
-
Assay Setup: Add 150 µL of PBS to each well of the acceptor plate. Add 150 µL of the test compound solution to each well of the donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor well. Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV/Vis spectroscopy or LC-MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Where:
-
V_D = volume of donor well
-
V_A = volume of acceptor well
-
A = filter area
-
t = incubation time
-
C_A(t) = concentration in acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
Therapeutic Applications and Case Studies
The impact of N-methylation is evident in a growing number of therapeutic peptides and clinical candidates.
Cyclosporin A and its Analogs
As previously mentioned, Cyclosporin A is a landmark example of a highly N-methylated cyclic peptide with remarkable oral bioavailability and immunosuppressive activity.[15][] Its success has spurred the development of numerous analogs with modified properties.[22][23]
Targeting Protein-Protein Interactions
N-methylated peptides are increasingly being used to develop inhibitors of protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules.[4][5] The conformational constraint imposed by N-methylation can help to mimic the secondary structures, such as α-helices and β-turns, that are often involved in PPIs.[5][24]
Cell-Penetrating Peptides
N-methylation has also been shown to enhance the cell-penetrating capabilities of oligoarginine peptides.[25] This has significant implications for the delivery of therapeutic cargo into cells.
Challenges and Future Perspectives
Despite the significant advantages, the application of N-methylation is not without its challenges. The synthesis of N-methylated peptides can be complex and may lead to side reactions such as diketopiperazine formation and racemization.[17][18][26] Furthermore, while N-methylation often enhances stability and permeability, it can sometimes lead to a decrease in aqueous solubility or a loss of biological activity if the modified residue is critical for receptor binding.[12]
Future research will likely focus on developing more efficient and selective methods for N-methylation, as well as on improving our understanding of the structure-activity relationships of N-methylated peptides. The combination of N-methylation with other peptide modification strategies, such as cyclization and the incorporation of unnatural amino acids, holds great promise for the development of the next generation of peptide therapeutics with truly drug-like properties.
Conclusion
N-methylation is a powerful and versatile tool in the medicinal chemist's arsenal for transforming peptides into viable drug candidates. By systematically addressing the inherent weaknesses of native peptides, this modification paves the way for the development of novel therapeutics with enhanced stability, improved permeability, and potent biological activity. As our understanding of the intricate interplay between N-methylation, conformation, and biological function continues to grow, so too will the number of N-methylated peptides entering clinical development and ultimately benefiting patients.
Visualizations
Diagram 1: The Impact of N-Methylation on Peptide Properties
Caption: Logical relationships of N-methylation's impact.
Diagram 2: Experimental Workflow for On-Resin N-Methylation
Caption: On-resin N-methylation workflow.
References
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
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Wenger, R. M. (1986). Synthesis and antimitogenic activities of four analogues of cyclosporin A modified in the 1-position. Helvetica Chimica Acta, 69(7), 1512-1524. [Link]
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Lokey, R. S., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Communications, 5, 5531. [Link]
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Gellman, S. H., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Angewandte Chemie International Edition, 62(21), e202301149. [Link]
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Biron, E., & Kessler, H. (2007). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 386, 15-32. [Link]
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LifeTein. (n.d.). Should My Peptide Be Methylated?. [Link]
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Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]
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Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(14), 1324-1345. [Link]
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Toniolo, C., et al. (1991). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 38(4), 370-377. [Link]
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Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
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Huang, Y. S., & Chen, Y. C. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. [Link]
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Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302. [Link]
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Huang, Y. S., & Chen, Y. C. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. [Link]
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Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(1), 47-57. [Link]
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Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Semantic Scholar. [Link]
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
-
He, C. Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
LifeTein. (n.d.). Methylated Peptides. [Link]
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Li, Y., et al. (2023). Stapled peptides: targeting protein-protein interactions in drug development. Signal Transduction and Targeted Therapy, 8(1), 25. [Link]
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Roberts, R. W., et al. (2011). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 6(6), 553-558. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]
-
Iris Biotech. (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. [Link]
-
Piras, M., et al. (2018). Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. International Journal of Molecular Sciences, 19(6), 1735. [Link]
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Johnson, B. R., & Sello, J. K. (2014). Peptides and peptidomimetics as regulators of protein-protein interactions. Current Opinion in Chemical Biology, 20, 118-125. [Link]
-
El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]
-
Liu, X., et al. (2020). Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance. Antiviral Research, 176, 104743. [Link]
-
Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 50(7), 4490-4507. [Link]
-
Singh, S., et al. (2025). Recent Advances in Therapeutic Peptides: Innovations and Applications in Treating Infections and Diseases. ACS Omega. [Link]
-
Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). Naturally occurring multiply N-methylated cyclic peptides: (A) cyclosporine A and (B) omphalotine. ResearchGate. [Link]
-
Over, B., et al. (2013). Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products. Journal of Medicinal Chemistry, 56(13), 5475-5485. [Link]
-
El-Faham, A., & Albericio, F. (2018). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
-
Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters. [Link]
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A Technical Guide to the Solubility of Boc-N-Me-Arg(Tos)-OH in DMF and Other Solvents for Drug Development Professionals
Introduction: The Critical Role of Solubility in Peptide Synthesis and Drug Discovery
In the realm of peptide-based drug development, the solubility of protected amino acid derivatives is a cornerstone of successful synthesis and purification. This guide provides an in-depth technical analysis of the solubility of N-α-Boc-N-α-methyl-N-ω-tosyl-L-arginine (Boc-N-Me-Arg(Tos)-OH), a key building block for incorporating N-methylated arginine into peptide sequences. Understanding and optimizing the solubility of this derivative in various organic solvents is paramount for researchers, scientists, and professionals in drug development to ensure efficient reaction kinetics, minimize aggregation, and streamline downstream processing. This document will explore the theoretical underpinnings of its solubility, present available data, and offer practical, field-proven protocols for its handling and characterization.
I. Physicochemical Drivers of this compound Solubility
The solubility of this compound is a multifactorial property governed by the interplay of its constituent protecting groups, the N-methyl modification, and the inherent nature of the arginine side chain. A thorough understanding of these elements is crucial for rational solvent selection.
-
The Boc (tert-Butoxycarbonyl) Group: This bulky, lipophilic protecting group on the alpha-amino group significantly contributes to the overall nonpolar character of the molecule, generally enhancing its solubility in organic solvents.
-
The Tosyl (Tos) Group: Protecting the guanidinium group of the arginine side chain, the tosyl group is also large and aromatic, further increasing the molecule's affinity for organic media.
-
The N-Methyl (N-Me) Group: The introduction of a methyl group on the alpha-nitrogen has several profound effects. It increases the steric hindrance around the amide bond, which can disrupt intermolecular hydrogen bonding that may lead to aggregation in the solid state. Theoretically, N-methylation increases the lipophilicity of the amino acid derivative[1][2]. While this often translates to better solubility in organic solvents, the overall effect can be complex and solvent-dependent. The absence of the N-H proton prevents it from acting as a hydrogen bond donor, which can alter its interaction with both protic and aprotic solvents.
-
The Arginine Side Chain: The core arginine structure, despite the tosyl protection, retains a degree of polarity and the potential for ionic interactions, which must be considered when selecting a solvent system.
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the solubility of this compound.
II. Solubility Profile in Common Organic Solvents
While quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from data on its non-methylated counterpart, Boc-Arg(Tos)-OH, and the known effects of N-methylation. Boc-Arg(Tos)-OH is reported to be "clearly soluble" in Dimethylformamide (DMF) at a concentration of 1 mmole in 2 ml, which is approximately 214 mg/mL. It is also described as having good solubility in polar organic solvents[].
The following table summarizes the expected solubility of this compound in solvents commonly used in peptide synthesis, based on available data for similar compounds and theoretical considerations.
| Solvent | Abbreviation | Polarity (Dielectric Constant) | Expected Solubility of this compound | Rationale and Practical Notes |
| Dimethylformamide | DMF | 36.7 | High | A highly polar aprotic solvent, DMF is an excellent solvent for most protected amino acids. The non-methylated analog shows high solubility, and this is expected to be maintained or even enhanced with the N-methylated version. |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | High | Similar to DMF, NMP is a highly effective polar aprotic solvent for peptide synthesis and is expected to readily dissolve this compound. |
| Dichloromethane | DCM | 9.1 | Moderate to High | A less polar solvent than DMF and NMP, DCM is effective for many Boc-protected amino acids. The increased lipophilicity from the N-methyl group may enhance solubility in DCM compared to the non-methylated analog. |
| Tetrahydrofuran | THF | 7.5 | Moderate | A less polar ether-based solvent. The solubility is expected to be lower than in DMF or DCM, but the compound's lipophilic character should allow for moderate solubility. |
| Acetonitrile | ACN | 37.5 | Moderate to Low | While polar, acetonitrile is generally a poorer solvent for large, protected amino acids compared to DMF. Solubility may be limited. |
| Methanol / Ethanol | MeOH / EtOH | 32.7 / 24.5 | Low | Protic solvents like alcohols are generally poor choices for dissolving protected amino acids due to the potential for side reactions and the disruption of the solute's internal hydrogen bonding in favor of solvent-solute interactions that may not favor dissolution. |
III. Experimental Protocol for Solubility Determination
To provide a robust and reproducible method for determining the solubility of this compound in your solvent of choice, the following self-validating protocol based on the shake-flask method is recommended.
Materials and Equipment:
-
This compound
-
Solvent of interest (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 2 mL). The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding the solid material.
-
For viscous solvents or fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.
-
-
Quantification of Solute Concentration (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility.
-
The following diagram outlines this experimental workflow:
Caption: Experimental workflow for solubility determination.
IV. Field-Proven Insights and Troubleshooting
-
Impact of Water: The presence of even small amounts of water in aprotic solvents can significantly alter the solubility of protected amino acids. It is imperative to use anhydrous solvents for reproducible results.
-
Sonication and Gentle Heating: For kinetically slow dissolution, gentle warming (e.g., to 30-40°C) or brief sonication can be employed to expedite the process. However, it is crucial to ensure that the final equilibration is performed at the target temperature to determine the thermodynamic solubility. Prolonged heating should be avoided to prevent potential degradation.
-
"Salting Out" Effect: In mixed solvent systems, particularly with the addition of anti-solvents, the solubility of the protected amino acid can decrease dramatically. This principle is often utilized for purification and precipitation.
-
Challenges with N-Methylated Amino Acids: The increased steric hindrance of N-methylated residues can sometimes lead to slower dissolution rates. Patience during the equilibration step is key.
V. Conclusion
The solubility of this compound is a complex property influenced by its protecting groups and the N-methyl modification. While it is expected to exhibit high solubility in polar aprotic solvents like DMF and NMP, empirical determination is crucial for process optimization. The provided protocol offers a reliable method for obtaining accurate solubility data. By understanding the physicochemical principles and employing robust experimental techniques, researchers can effectively manage the solubility of this important building block, thereby enhancing the efficiency and success of their peptide synthesis endeavors.
References
-
Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993–10006. [Link]
-
Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Solid-Phase Synthesis of Peptides Containing Boc-N-Me-Arg(Tos)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-methylated amino acids into peptide sequences is a pivotal strategy in medicinal chemistry, often imparting enhanced metabolic stability, increased cell permeability, and improved pharmacokinetic profiles.[1] N-α-methylation, in particular, can significantly influence the therapeutic potential of peptide-based drugs, a feature famously exemplified by the structure of Cyclosporin A.[2][3] This document, authored for an audience of experienced researchers and drug development professionals, provides a detailed protocol and in-depth scientific rationale for the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid derivative, Boc-N-Me-Arg(Tos)-OH. We will delve into the nuances of the Boc/Bzl protection strategy, address the specific challenges posed by the N-methyl group on the arginine residue, and present a validated, step-by-step methodology for its successful incorporation into a growing peptide chain.
Introduction: The Rationale for N-Methylated Arginine in Peptide Therapeutics
N-methylation of the peptide backbone introduces a conformational rigidity that can be advantageous for receptor binding and can protect against enzymatic degradation.[1] Arginine, with its positively charged guanidinium group, is a key residue in many biologically active peptides, facilitating interactions with cellular membranes and receptors. The N-methylation of arginine, therefore, presents a compelling modification for enhancing the drug-like properties of arginine-containing peptides.[4] The choice of the tert-butyloxycarbonyl (Boc) group for Nα-protection, in conjunction with the tosyl (Tos) group for the arginine side chain, offers a robust and historically validated approach for the synthesis of complex peptides, particularly those with hydrophobic or aggregation-prone sequences.[5][6]
The Boc/Bzl Protection Strategy: A Deliberate Choice
While Fmoc/tBu chemistry is prevalent in modern SPPS, the Boc/Bzl strategy remains highly relevant for specific applications. The Boc group's removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA) leaves a protonated N-terminal amine, which can disrupt the formation of secondary structures that lead to on-resin aggregation—a common challenge in peptide synthesis.[6] The tosyl protecting group for the arginine side chain is stable to the repeated TFA treatments required for Boc removal and necessitates a strong acid, such as anhydrous hydrogen fluoride (HF), for its ultimate cleavage.[7][8] This orthogonality is fundamental to the successful synthesis of the target peptide.[5]
Core Synthesis Protocol: Incorporation of this compound
This section details the critical steps for the successful incorporation of this compound into a peptide sequence using manual or automated solid-phase synthesizers.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Merrifield or PAM Resin | 100-200 mesh, 1% DVB | Sigma-Aldrich, Novabiochem |
| This compound | Peptide Synthesis Grade | ChemPep, Bachem |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Aapptec |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Aapptec |
| Anisole | Reagent Grade | Sigma-Aldrich |
| Thioanisole | Reagent Grade | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Sigma-Aldrich |
Step-by-Step Synthesis Cycle
The following protocol outlines a single cycle of deprotection, neutralization, and coupling for the incorporation of this compound.
Workflow Diagram:
Caption: Boc-SPPS cycle for this compound incorporation.
Detailed Protocol:
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.[5]
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes.[5]
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Rationale: A two-step deprotection minimizes potential side reactions. The Boc group is cleaved, leaving a protonated N-terminal amine.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x) to remove residual TFA and byproducts.
-
-
Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIPEA) in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Rationale: This step deprotonates the N-terminal amine salt, preparing it for the subsequent coupling reaction.
-
-
Washing:
-
Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x) to remove excess DIPEA.
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate the this compound. Dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[5]
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Rationale: The N-methyl group significantly increases steric hindrance, necessitating a longer coupling time compared to non-methylated amino acids.[9] HBTU is a highly efficient coupling reagent suitable for such hindered couplings.[10]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.[5] Due to the secondary amine of the N-methylated residue, the Kaiser test will yield a negative result (no color change) upon complete coupling. A positive control with a primary amine should be run in parallel.
-
If the coupling is incomplete (as indicated by subsequent amino acid analysis of a cleaved sample), a second coupling may be necessary.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.[5]
-
-
Repeat Cycle:
-
Return to step 2 for the addition of the next amino acid in the sequence.
-
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups, including the Tosyl group from arginine, must be removed.
Cleavage and Deprotection Diagram:
Caption: Workflow for the final cleavage and deprotection of the peptide.
Protocol:
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. All procedures involving HF must be performed by trained personnel in a specialized, dedicated fume hood with appropriate personal protective equipment (PPE).
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF-resistant reaction vessel.
-
Add scavengers such as anisole and thioanisole to the vessel.[7]
-
Cool the vessel to -5 to 0 °C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours. The presence of Arg(Tos) residues may necessitate a longer reaction time.[7]
-
Rationale: The strong acid cleaves the peptide from the resin and removes all side-chain protecting groups, including the robust Tosyl group.[11] Scavengers are critical to trap the highly reactive carbocations generated during cleavage, preventing side reactions with sensitive residues like tryptophan and methionine.[8]
-
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen, followed by a high vacuum.
-
Peptide Precipitation and Washing:
-
Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate several times with cold diethyl ether to remove the scavengers and other organic-soluble impurities.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide as a fluffy powder.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Key Considerations
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling of this compound | Steric hindrance from the N-methyl group and bulky side chain. | Double couple: Repeat the coupling step with fresh reagents. Increase coupling time to 4-6 hours. Consider using a more potent coupling agent like HATU or PyBOP. |
| Side Reactions During Cleavage (e.g., alkylation of Trp) | Highly reactive carbocations generated from the Boc and other protecting groups. | Use a comprehensive scavenger cocktail during HF cleavage. A recommended mixture is Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2 v/v).[12] |
| Loss of N-terminal Ac-N-Me-Amino Acid During Cleavage | A known side reaction for N-terminally acetylated, N-methylated residues during acidic cleavage.[1] | If N-terminal acetylation is required, careful optimization of cleavage conditions (e.g., lower temperature, shorter time) may be necessary. Alternatively, consider a different N-terminal capping group.[1] |
Conclusion
The solid-phase synthesis of peptides containing this compound is a challenging yet achievable endeavor that provides access to novel peptide therapeutics with potentially superior pharmacological properties. The steric hindrance imposed by the N-methyl group necessitates optimized coupling conditions, including extended reaction times and the use of potent activating agents. The robustness of the Boc/Bzl strategy, combined with a carefully executed HF cleavage protocol, ensures the successful synthesis and deprotection of the target peptide. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in these application notes, researchers can confidently incorporate this valuable building block into their drug discovery and development programs.
References
-
Aapptec. (n.d.). Peptide Synthesis - FAQ. [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. [Link]
-
Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Raines, R. T., & Gellman, S. H. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Peptide Science, e24313. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168: Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). [Link]
-
Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Biopolymers, 90(5), 633–643. [Link]
-
Whittington, D. A., et al. (2021). Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry, 64(22), 16371–16386. [Link]
-
Al-Warhi, T., et al. (2024). Bio-synthesis, purification and structural analysis of Cyclosporine-A produced by Tolypocladium inflatum with valorization of agro-industrial wastes. Scientific Reports, 14(1), 12586. [Link]
Sources
- 1. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bio-synthesis, purification and structural analysis of Cyclosporine-A produced by Tolypocladium inflatum with valorization of agro-industrial wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nα-Methylation of arginine: Implications for cell-penetrating peptides [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Overview of Custom Peptide Synthesis [peptide2.com]
- 11. Boc-Arg(Tos)-OH Novabiochem 13836-37-8 [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: Coupling Reagents for Boc-N-Me-Arg(Tos)-OH in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of N-Methylated Arginine Incorporation
The incorporation of N-α-methylated amino acids into peptide sequences is a widely used strategy in medicinal chemistry to enhance therapeutic properties, including increased metabolic stability, improved cell permeability, and favorable conformational constraints.[1][2] Boc-N-Me-Arg(Tos)-OH is a critical building block in this context, offering the acid-labile Boc protection for the α-amine and a robust, acid-stable tosyl (Tos) group for the side-chain guanidinium function.[3]
However, the successful incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS) is a significant synthetic challenge. The secondary amine of the N-methylated backbone, combined with the steric bulk of the tosyl protecting group, dramatically reduces the nucleophilicity of the amine and sterically shields the reaction center.[4] This steric hindrance can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low purity of the final peptide.[4][5]
This guide provides a detailed analysis of coupling reagent selection, protocol optimization, and troubleshooting strategies specifically tailored for the efficient incorporation of this compound.
The Mechanistic Hurdle: Steric Hindrance and Reduced Nucleophilicity
Standard SPPS coupling conditions are often insufficient for N-methylated residues. The primary reason for this difficulty lies in two interconnected factors:
-
Reduced Nucleophilicity: The electron-donating methyl group on the α-nitrogen slightly increases its basicity but also introduces significant steric bulk. This bulk physically obstructs the approach of the activated carboxylic acid, slowing the rate of peptide bond formation.[4]
-
Steric Shielding by the Side Chain: The large tosyl protecting group on the arginine side chain further contributes to the crowded environment around the α-carbon, compounding the steric challenge.
These factors necessitate the use of highly reactive coupling reagents capable of forming exceptionally electrophilic activated esters to overcome the high activation energy of the reaction.[5] Conventional carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough for these demanding couplings.[5][6]
Comparative Analysis of Coupling Reagents for Hindered Systems
The choice of coupling reagent is the most critical parameter for successfully incorporating this compound. Reagents are typically categorized into phosphonium and aminium/uronium salts, which are known for their high efficiency in forming highly reactive esters.[6]
Aminium/Uronium Reagents
This class of reagents is generally considered the most effective for difficult couplings. They react with the carboxylic acid to form a highly reactive ester, typically with HOBt or its more reactive analog, HOAt.
-
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for sterically hindered and N-methylated amino acids.[1][7][8][9] Its superiority stems from the formation of a highly reactive HOAt-based active ester. The nitrogen atom at the 7-position of the benzotriazole ring enhances the leaving group potential, accelerating the acylation step.[10]
-
HBTU (2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): While a robust and popular reagent for standard SPPS, HBTU is generally less effective than HATU for challenging couplings like those involving N-methylated residues.[1][7] It forms a less reactive HOBt ester.
-
HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): HCTU offers reactivity comparable to HATU and is often a more cost-effective alternative.[11] The electron-withdrawing chlorine atom on the benzotriazole ring increases the acidity and reactivity of the active ester.[10]
Phosphonium Reagents
Phosphonium salts are also highly efficient and can be advantageous in specific situations.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly efficient reagent that forms an HOBt active ester. It is a strong choice for sterically hindered couplings and avoids a potential side reaction associated with aminium salts where the reagent can react with the free amine to form a guanidinium byproduct.[7][8]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium salt analog of HATU, PyAOP also benefits from the enhanced reactivity of the HOAt leaving group and is highly effective for coupling N-methylated amino acids.[1][7]
Data Summary: Reagent Performance for N-Methylated Amino Acid Coupling
| Reagent Class | Specific Reagent | Relative Effectiveness for N-Methylated Residues | Key Considerations & Comments |
| Aminium/Uronium | HATU | Highly Effective | Generally the reagent of choice. The HOAt-based active ester is more reactive than HOBt esters, leading to higher coupling efficiencies.[7][9] |
| HCTU | High | A powerful and often more economical alternative to HATU with comparable reactivity for difficult couplings.[5][11] | |
| HBTU | Moderate | Good for standard couplings but often insufficient for N-methylated residues, leading to incomplete reactions.[1][7] | |
| COMU | High | A modern reagent with coupling efficiencies similar to HATU. Incorporates OxymaPure, which is safer than the potentially explosive HOBt/HOAt.[8][11] | |
| Phosphonium | PyBOP/HOAt | Effective | A strong choice for coupling sterically hindered amino acids. The addition of HOAt enhances its reactivity.[1][7] |
| PyAOP | Effective | The phosphonium equivalent of HATU, offering high reactivity without the risk of N-terminal guanidinylation.[1][7] | |
| Carbodiimide | DIC/HOBt | Low / Not Recommended | Generally not potent enough to overcome the severe steric hindrance and may require very long reaction times or double coupling.[5][6] |
Experimental Workflows and Protocols
Successful incorporation requires not only the right reagent but also optimized reaction conditions. This includes solvent choice, reaction time, and careful monitoring.
Diagram: SPPS Workflow for this compound Coupling
Caption: Workflow for coupling this compound in SPPS.
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended as the primary approach due to the high reactivity of HATU.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF). NMP is often preferred for its superior solvating properties, which can help disrupt peptide aggregation.[5]
-
Dichloromethane (DCM)
-
Bromophenol Blue test solution (0.1% w/v in DMF)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in NMP or DMF for 30-60 minutes.
-
Perform the N-terminal Boc deprotection using standard conditions (e.g., 50% Trifluoroacetic acid (TFA) in DCM).
-
Neutralize the resin with a solution of 10% DIPEA in NMP (2 x 2 min).
-
Wash the resin thoroughly with NMP (3x) and DCM (3x), followed by NMP (3x).
-
-
Amino Acid Pre-activation:
-
In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin loading) in NMP.
-
Add HATU (3.9 equivalents) to the solution and briefly mix.
-
Add DIPEA (8 equivalents) to the mixture.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the prepared resin.
-
Agitate the reaction vessel at room temperature for at least 2 hours. For particularly difficult sequences, extending the coupling time to 4 hours or overnight is recommended.[5]
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with NMP and then Methanol, and dry them.
-
Perform a Bromophenol Blue test. Note: The standard Kaiser ninhydrin test will give a false negative for the secondary amine of N-methylated residues.
-
Negative (Yellow/Orange): Coupling is complete.
-
Positive (Blue/Green): Coupling is incomplete.[1]
-
-
If the coupling is incomplete, drain the reaction vessel and repeat steps 2 and 3 (a "double coupling").
-
Once coupling is complete, drain the coupling solution and wash the resin thoroughly with NMP (5x) and DCM (5x) to prepare for the next cycle.
-
Diagram: Mechanism of Carboxylic Acid Activation by HATU
Caption: Simplified activation of a carboxylic acid by HATU.
Troubleshooting Common Issues
| Issue | Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Positive Bromophenol Blue test after initial coupling. | Insufficient reagent reactivity; Insufficient reaction time; Peptide aggregation on resin. | 1. Recouple: Perform a second coupling with fresh reagents.[5] 2. Extend Time: Increase coupling time to 4 hours or overnight.[5] 3. Change Solvent: Switch from DMF to NMP or a mixture like DCM/DMF/NMP (1:1:1) to improve solvation.[5] |
| Low Final Yield | Low quantity of desired peptide after cleavage and purification. | Chronic low-efficiency coupling at the hindered residue, leading to accumulated deletion sequences. | 1. Optimize Reagent: Ensure use of a high-potency reagent like HATU or HCTU from the start. 2. Microwave Assistance: If available, use microwave-assisted SPPS to drive difficult couplings to completion more efficiently.[5] |
| δ-Lactam Formation | Side product detected by Mass Spec corresponding to a loss of water from the Arg residue. | Intramolecular cyclization of the activated arginine carboxyl group with its own side-chain guanidinium group. | This is more common with Fmoc-Arg(Pbf)-OH but can occur. Using pre-activation and ensuring rapid coupling can minimize this side reaction. The robust Tosyl group is generally less prone to this than Pbf.[12] |
Conclusion
The incorporation of this compound is a manageable but non-trivial step in SPPS. Success hinges on acknowledging the profound steric hindrance and selecting a coupling strategy that can overcome the high activation energy barrier. The use of highly potent aminium/uronium reagents, particularly HATU , is strongly recommended. This, combined with optimized conditions such as extended reaction times, the use of superior solvents like NMP, and diligent monitoring with the Bromophenol Blue test, will enable researchers to efficiently incorporate this valuable building block and access novel, N-methylated peptide therapeutics.
References
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Montalbán, et al. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 2020. [Link]
-
AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 2011. [Link]
-
Katritzky, A. R., et al. Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 2007. [Link]
-
Miranda, L. P., & Alewood, P. F. Accelerated chemical synthesis of peptides and small proteins. PNAS, 2000. [Link]
-
Bailey, et al. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Peptide Science, 2023. [Link]
-
Sci-Hub. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Bofill, J., et al. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 2019. [Link]
-
Atras, F., et al. Varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions in solid-phase peptide synthesis. Green Chemistry, 2021. [Link]
-
Fields, G. B., & Noble, R. L. Procedures to Improve Difficult Couplings. International Journal of Peptide and Protein Research, 1990. [Link]
-
Mesa Labs. SPPS Tips For Success. [Link]
-
Aapptec Peptides. Boc-Arg(Tos)-OH [13836-37-8]. [Link]
-
Han, S.-Y., & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 2004. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Note: A Guide to the Standard Deprotection of Boc-N-Me-Arg(Tos)-OH
Abstract: N-methylated arginine residues are critical components in many biologically active peptides and drug candidates, influencing their conformation, receptor affinity, and metabolic stability.[1][2][3] The synthesis of peptides containing these modified amino acids requires robust protecting group strategies. This guide provides a detailed protocol and scientific rationale for the simultaneous deprotection of the Nα-Boc (tert-Butyloxycarbonyl) and the Nω-Tos (Tosyl) groups from Boc-N-Me-Arg(Tos)-OH. We will delve into the chemical principles, provide a field-proven experimental protocol, and offer insights into troubleshooting and quality control, ensuring a high-yield, high-purity outcome for researchers and drug development professionals.
Chemical Principles & Mechanistic Rationale
The successful deprotection of this compound hinges on a dual acid-catalyzed cleavage. The two protecting groups, Boc and Tosyl, exhibit vastly different lability towards acid, necessitating the use of strong acidolysis conditions for complete removal.
-
Boc (tert-Butyloxycarbonyl) Group: The Boc group on the α-amine is highly acid-labile. It is readily cleaved by moderate acids like trifluoroacetic acid (TFA) via an E1 elimination mechanism, generating the free amine, carbon dioxide, and the stable tert-butyl cation.[4][]
-
Tos (p-Toluenesulfonyl) Group: The Tosyl group protecting the guanidinium side chain of arginine is significantly more robust.[6] Its removal requires treatment with very strong acids, historically anhydrous hydrogen fluoride (HF) or, more commonly in modern labs, trifluoromethanesulfonic acid (TFMSA), often in conjunction with TFA.[7] The sulfonamide bond is stable, and its cleavage is a critical, often rate-limiting, step in the global deprotection of arginine-containing peptides.[6][8]
The Imperative for Scavengers: Acid-mediated deprotection generates highly reactive carbocations (e.g., tert-butyl cation from Boc) and sulfonyl species.[9] These electrophiles can cause a variety of side reactions, including the alkylation or sulfonylation of nucleophilic residues like tryptophan or methionine.[10] To prevent these undesirable modifications, a "cleavage cocktail" containing scavengers is essential.[9]
-
Thioanisole: Acts as a potent nucleophile that traps the tosyl group as it is cleaved, preventing re-attachment or side reactions. It is particularly effective in promoting the cleavage of the Arg(Tos) group.[11]
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger. It reacts with the tert-butyl cation via hydride transfer to form the inert isobutane.[12]
-
Water: Can act as a scavenger and helps to hydrolyze intermediates. A small percentage is often included in cleavage cocktails.[7]
The combination of a strong acid with appropriate scavengers ensures a clean, efficient, and complete deprotection of both the N-terminus and the arginine side chain.
Recommended Deprotection Protocol
This protocol details a standard and reliable method for the global deprotection of this compound using a TFMSA/TFA cleavage cocktail.
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | Peptide Synthesis Grade | Major Chemical Supplier | Starting material. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, Fisher | Highly corrosive. Handle in a fume hood. |
| Trifluoromethanesulfonic Acid (TFMSA) | Reagent Grade, ≥99% | Sigma-Aldrich, Acros | Extremely corrosive. Handle with extreme care. |
| Thioanisole | Reagent Grade, ≥99% | Sigma-Aldrich, Alfa Aesar | Pungent odor. Use in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent for the reaction. |
| Diethyl Ether | Anhydrous, Cold (~4°C) | Fisher Scientific | For precipitation of the product. |
| Round-bottom flask with stir bar | - | VWR, Kimble | |
| Ice Bath | - | - | For initial cooling. |
| Nitrogen or Argon line | - | - | To maintain an inert atmosphere. |
Experimental Workflow Diagram
Caption: Workflow for the deprotection of this compound.
Step-by-Step Methodology
Safety First: This procedure involves highly corrosive strong acids. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Preparation of Cleavage Cocktail: In a separate, dry glass container, carefully prepare the cleavage cocktail. A common and effective formulation is the "Kiso" method or modifications thereof.[11] For every 10 mL of final cocktail, combine:
-
Trifluoroacetic Acid (TFA): ~8.5 mL
-
Trifluoromethanesulfonic Acid (TFMSA): ~0.5 mL
-
Thioanisole: ~1.0 mL
-
Note: The ratio can be optimized, but this provides a robust starting point. Prepare this mixture fresh before use.
-
-
Reaction Setup:
-
Place the this compound substrate (e.g., 0.5 mmol) into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the substrate in a minimal amount of anhydrous Dichloromethane (DCM) (e.g., 2-3 mL).
-
Cool the flask in an ice bath to 0°C with gentle stirring.
-
-
Deprotection Reaction:
-
Slowly, add the pre-chilled cleavage cocktail to the stirring solution of the protected amino acid. A typical volume is 10-20 mL per gram of substrate.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue to stir the reaction mixture under an inert atmosphere (Nitrogen or Argon) for 2 to 4 hours.[9]
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by taking a small aliquot, quenching it in cold ether, and analyzing the precipitate by TLC or LC-MS to confirm the disappearance of the starting material.
-
-
Product Isolation and Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure (roto-evaporation) to remove the bulk of the TFA and DCM, resulting in an oily residue.
-
Place the flask containing the residue in an ice bath.
-
Add a sufficient volume of cold, anhydrous diethyl ether (typically 10-20 times the volume of the residue) to the flask to precipitate the deprotected product.[13]
-
Stir or sonicate the mixture to break up any clumps and form a fine powder.[13]
-
Isolate the solid product by vacuum filtration or centrifugation.[13]
-
Wash the collected solid thoroughly with several portions of cold diethyl ether to remove residual scavengers and acid.[13]
-
Dry the final product, H-N-Me-Arg-OH (as a TFA or TFMSA salt), under high vacuum to a constant weight.
-
Characterization & Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the deprotected N-methyl-arginine.
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the structure and the absence of protecting groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient reaction time; Inactive or insufficient acid (TFMSA); Low reaction temperature. | Extend the reaction time to 6 hours and monitor by LC-MS. Ensure the TFMSA is fresh and not degraded by atmospheric moisture. Allow the reaction to proceed at room temperature. |
| Presence of Side Products | Inadequate scavenging; Reaction time too long, leading to degradation. | Increase the relative concentration of scavengers (Thioanisole, TIS). Do not extend the reaction beyond 6-8 hours without clear evidence of progress.[9] |
| Low Product Yield | Product loss during precipitation/work-up; Incomplete precipitation. | Ensure the diethyl ether used for precipitation is thoroughly cold. Use a larger volume of ether. Ensure all transfers are quantitative. |
| Product is a Gummy Oil, not a Solid | Residual scavengers or solvent; Product may be hygroscopic. | Perform additional washes with cold diethyl ether. Dry under high vacuum for an extended period. Lyophilization from water/acetonitrile can also yield a solid powder. |
References
-
Albericio, F., & Carpino, L. A. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2898. [Link]
- Barlos, K., & Gatos, D. (Inventors). (2019). Methods for the synthesis of arginine-containing peptides. WO2019234108A1.
-
Wikipedia. (2023). Tosyl group. [Link]
-
Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Luo, M. (2018). Chemical probes and methods for the study of protein arginine methylation. RSC Chemical Biology. [Link]
-
Kiso, Y., et al. (1980). Efficient Deprotection of NG-Tosylarginine with a Thioanisole- Trifluoromethanesulphonic Acid System. Journal of the Chemical Society, Chemical Communications, (22), 1063-1064. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent R. [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
-
ResearchGate. (2025). Structure-reactivity study of O-tosyl Cinchona alkaloids. [Link]
-
Martin, N. I., et al. (2015). Synthesis and evaluation of protein arginine N-methyltransferase inhibitors. Bioorganic & Medicinal Chemistry, 23(4), 738-750. [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors. Molecules, 27(19), 6543. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
ACS Publications. (2016). Protein Arginine Methylation and Citrullination in Epigenetic Regulation. Chemical Reviews, 116(1), 3-27. [Link]
Sources
- 1. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of protein arginine N-methyltransferase inhibitors designed to simultaneously occupy both substrate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-N-Me-Arg(Tos)-OH
Introduction: The Strategic Advantage of N-Methylated Arginine in Cyclic Peptides
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, higher receptor affinity, and improved selectivity compared to their linear counterparts.[1] A key strategy to further augment the therapeutic potential of cyclic peptides is the incorporation of N-methylated amino acids. N-methylation of the peptide backbone introduces a conformational rigidity that can pre-organize the peptide into a bioactive conformation, reduce susceptibility to proteolytic degradation, and enhance membrane permeability.[1][2]
Arginine, with its positively charged guanidinium group, is a crucial residue in many biologically active peptides, mediating key interactions with cellular targets. The N-methylation of arginine, therefore, presents a powerful tool for modulating the bioactivity and pharmacokinetic properties of these peptides. This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclic peptides incorporating Nα-methylated arginine, specifically utilizing Boc-N-Me-Arg(Tos)-OH. We will delve into the rationale behind the synthetic strategy, provide step-by-step protocols for both solid-phase and solution-phase approaches, and discuss the critical analytical techniques for characterization.
The Building Block: Understanding this compound
The choice of protecting groups is paramount in peptide synthesis. The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the α-amine, while the Tos (tosyl) group provides robust protection for the arginine side-chain guanidinium group.
Chemical Structure of this compound
Structure of this compound
Rationale for Employing this compound
While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is prevalent in modern solid-phase peptide synthesis (SPPS), the Boc strategy offers distinct advantages, particularly for complex syntheses involving N-methylated residues:
-
Reduced Steric Hindrance during Coupling: The Boc group is smaller than the Fmoc group, which can be advantageous when coupling sterically hindered N-methylated amino acids.
-
Prevention of Diketopiperazine Formation: The acidic conditions used for Boc deprotection are less prone to inducing the formation of diketopiperazines, a common side reaction in Fmoc-SPPS, especially with dipeptides containing proline or other N-substituted amino acids.
-
Orthogonality with the Tosyl Group: The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the Tosyl group requires a much stronger acid, such as hydrofluoric acid (HF), for removal. This orthogonality ensures the side chain of arginine remains protected throughout the synthesis and cyclization steps.
Synthetic Strategies: A Tale of Two Phases
The cyclization of a peptide can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved into solution (solution-phase cyclization). The choice between these two strategies depends on several factors, including the peptide sequence, the desired ring size, and the solubility of the linear precursor.
On-Resin vs. Solution-Phase Cyclization: A Comparative Analysis
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Principle | Intramolecular cyclization of the resin-bound peptide. | Cyclization of the cleaved, fully deprotected linear peptide in dilute solution. |
| Advantages | - Pseudo-dilution effect minimizes intermolecular side reactions (dimerization, oligomerization).- Simpler purification of the final cyclic peptide.[3] | - Greater conformational flexibility of the linear peptide may facilitate cyclization for certain sequences.- Applicable to a wider range of cyclization chemistries. |
| Disadvantages | - Steric hindrance from the resin may impede cyclization.- Monitoring the reaction progress can be challenging. | - Requires high dilution to favor intramolecular cyclization, which can be impractical for large-scale synthesis.- Purification can be more complex due to the presence of oligomeric byproducts. |
| Recommended for | Shorter to medium-sized cyclic peptides where the linear precursor has good on-resin flexibility. | Longer or more complex cyclic peptides, or when on-resin cyclization yields are low. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis and On-Resin Cyclization
This protocol outlines the synthesis of a head-to-tail cyclic peptide using Boc-SPPS and on-resin cyclization.
Workflow for On-Resin Cyclization
1. Materials and Reagents:
-
Resin: Merrifield resin or a suitable equivalent for Boc-SPPS.
-
Amino Acids: Boc-protected amino acids, including this compound.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).
-
Deprotection Reagent: Trifluoroacetic acid (TFA).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for coupling to the N-methylated amine.[1]
-
Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with a scavenger such as anisole. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system and columns.
-
Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF) and Nuclear Magnetic Resonance (NMR) spectrometer.
2. Step-by-Step Protocol:
-
Resin Preparation: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using standard coupling procedures.
-
Peptide Chain Elongation (Iterative Cycles):
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat again for 20-30 minutes.[4] Wash the resin thoroughly with DCM.
-
Neutralization: Treat the resin with a 10% solution of DIPEA in DCM (2 x 2 minutes).[4] Wash with DCM.
-
Amino Acid Coupling: Dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF. Add DIPEA (6 equivalents) and add the mixture to the resin.[4] Allow the reaction to proceed for 1-2 hours. For coupling to the N-methylated arginine, using HATU is recommended for better efficiency.
-
Monitoring: Monitor the coupling completion using a ninhydrin test (will be negative for a complete reaction on a secondary amine).
-
-
On-Resin Cyclization:
-
After the linear sequence is assembled, perform a final Boc deprotection and neutralization.
-
For head-to-tail cyclization, the C-terminal carboxylic acid needs to be activated. This is typically achieved by using a resin with a linker that can be selectively cleaved to liberate the C-terminal carboxyl group while the peptide remains attached via a side chain. Alternatively, if a side-chain cyclization is desired, selectively deprotect the relevant side chains.
-
Add a solution of a coupling agent (e.g., HBTU/DIPEA or DPPA/NaHCO3) in DMF to the resin.[1] The reaction is typically run at high dilution to favor intramolecular cyclization.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly and dry it.
-
Carefully treat the resin with the HF/anisole cleavage cocktail at 0°C for 1-2 hours to cleave the peptide from the resin and remove the Tosyl and other side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by RP-HPLC. The use of TFA as a mobile phase additive is often necessary for good peak shape of arginine-rich peptides.[5]
-
Characterize the purified peptide by mass spectrometry to confirm the molecular weight and by NMR to confirm the structure and study the conformation.[2][6]
-
Protocol 2: Solution-Phase Cyclization
This protocol involves synthesizing the linear peptide on the resin, cleaving it, and then performing the cyclization in solution.
Workflow for Solution-Phase Cyclization
1. Synthesis of the Linear Peptide:
-
Synthesize the linear peptide on a suitable resin (e.g., a resin with a hyper-acid labile linker to allow cleavage with side-chain protecting groups intact) following the steps outlined in Protocol 1 for peptide chain elongation.
2. Cleavage of the Protected Linear Peptide:
-
Cleave the protected linear peptide from the resin using a mild acid that does not remove the Tosyl group (e.g., dilute TFA).
3. Purification of the Linear Peptide:
-
Purify the crude protected linear peptide by RP-HPLC.
4. Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution (typically 0.1-1 mM).
-
Add the cyclization reagents (e.g., DPPA and NaHCO3) to the solution and stir at room temperature until the reaction is complete (monitor by HPLC).[1]
5. Deprotection, Purification, and Analysis:
-
Remove the solvent under reduced pressure.
-
Perform the final deprotection of the side chains using the HF/anisole cocktail as described in Protocol 1.
-
Purify the final cyclic peptide by RP-HPLC and characterize by mass spectrometry and NMR.
Analytical Characterization: Validating Success
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized cyclic peptide.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the primary tool for assessing the purity of the crude and final products and for purification. A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the linear and cyclic peptides. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem MS (MS/MS) can be used to sequence the peptide, although the fragmentation of cyclic peptides can be complex.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of cyclic peptides. 2D NMR techniques such as COSY, TOCSY, and NOESY can be used to assign the proton resonances and determine the three-dimensional structure of the peptide in solution. NMR is also crucial for studying the cis/trans isomerization of the peptide bonds adjacent to the N-methylated arginine residue.[2][8]
Troubleshooting and Key Considerations
-
Coupling to N-methylated Arginine: This step can be challenging due to steric hindrance. The use of more potent coupling reagents like HATU or COMU is recommended.[1] Microwave-assisted SPPS can also enhance coupling efficiency.
-
Epimerization: Racemization can occur during coupling and cyclization. The choice of coupling reagents and reaction conditions can minimize this side reaction.
-
Cleavage: The use of HF requires extreme caution and specialized equipment. Alternative cleavage methods with trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTF) can be considered, but their compatibility with the Tosyl group should be verified.
-
Solubility: N-methylated and cyclic peptides can have poor solubility. Careful selection of solvents for purification and analysis is crucial.
Conclusion
The synthesis of cyclic peptides containing this compound is a challenging but rewarding endeavor. The resulting molecules hold great promise for the development of novel therapeutics with enhanced properties. By carefully selecting the synthetic strategy, optimizing reaction conditions, and employing rigorous analytical techniques, researchers can successfully synthesize and characterize these complex and valuable molecules. This guide provides a solid foundation and practical protocols to aid in this process, empowering scientists to explore the vast potential of N-methylated cyclic peptides.
References
- Biron, E., Chatterjee, J., & Kessler, H. (2006). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 128(49), 15378–15379.
- Calabretta, L. O., & Raines, R. T. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Peptide Science, 115(4), e24303.
- BenchChem. (2025). A Head-to-Head Battle in Peptide Synthesis: Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf).
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.
- Calabretta, L. O., & Raines, R. T. (n.d.).
- Springer Nature. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- ResearchGate. (n.d.). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich.
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec.
- Camperi, S. A., et al. (2016). Combinatorial Library Screening Coupled to Mass Spectrometry to Identify Valuable Cyclic Peptides. Current protocols in chemical biology, 8(2), 109–130.
- National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- National Institutes of Health. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- BOC Sciences. (n.d.).
- Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Royal Society of Chemistry.
- Royal Society of Chemistry. (n.d.). Toward accurately modeling N-methylated cyclic peptides. Royal Society of Chemistry.
- National Institutes of Health. (n.d.). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics.
- M. M. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1109-1112.
- CDN. (n.d.). Cleavage Cocktail Selection. CDN.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- ChemRxiv. (n.d.). Quantification of arginine-rich cyclic cell-penetrating peptide-lipid conjugates using trifluoracetic acid. ChemRxiv.
- Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses.
- MDPI. (n.d.).
- ResearchGate. (2010). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.
- National Institutes of Health. (n.d.). Sequencing Cyclic Peptides by Multistage Mass Spectrometry.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
- ResearchGate. (n.d.). Mass spectrometric analysis of head-to-tail connected cyclic peptides.
- National Institutes of Health. (2025). Functional Dynamics of Arginine Mono- and Di-Methylation.
- ResearchGate. (2023). (PDF) Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis.
- Niedermeyer, T. H., & Strohalm, M. (2012). mMass as a software tool for the annotation of cyclic peptide tandem mass spectra. PloS one, 7(9), e44913.
- YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. raineslab.com [raineslab.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Boc-N-Me-Arg(Tos)-OH into Complex Peptides
Introduction: The Strategic Value and Synthetic Challenge of N-Methylated Arginine
N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. This modification, specifically the introduction of a methyl group on the amide nitrogen, imbues peptides with increased metabolic stability by shielding the peptide bond from proteolytic enzymes.[1][2][3] Furthermore, N-methylation can improve membrane permeability by reducing the hydrogen-bonding capacity of the peptide backbone.[1] However, these desirable properties come at the cost of significant synthetic complexity.[1][2][3]
The incorporation of N-methylated amino acids, such as Boc-N-Me-Arg(Tos)-OH, into a growing peptide chain via solid-phase peptide synthesis (SPPS) is notoriously challenging. The primary obstacle is the steric hindrance imposed by the N-methyl group, which significantly reduces the nucleophilicity of the secondary amine.[1][4][5] This steric bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, often leading to incomplete coupling reactions.[4][5] Consequently, this can result in lower crude peptide yields and the formation of deletion sequences, which are difficult to purify.[1] This guide provides a comprehensive overview of the principles, detailed protocols, and troubleshooting strategies for the successful incorporation of this compound in complex peptide synthesis.
Understanding the Building Block: this compound
This compound is a derivative of arginine specifically designed for Boc-based solid-phase peptide synthesis. Let's break down its components:
-
Boc (tert-butyloxycarbonyl): This is a temporary protecting group for the α-amino group. It is acid-labile and is typically removed with a moderate acid like trifluoroacetic acid (TFA) during each cycle of peptide synthesis.[6]
-
N-Me (N-methyl): The methyl group on the α-nitrogen is the key modification that provides the desirable pharmacological properties but also introduces the synthetic challenges.
-
Arg (Arginine): The amino acid residue being incorporated.
-
Tos (Tosyl): The p-toluenesulfonyl group is a semi-permanent protecting group for the guanidinium side chain of arginine.[7][8] It is stable to the acidic conditions used for Boc deprotection but can be removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF).[6][8][9]
The chemical structure of this compound is depicted below:
Caption: Workflow for coupling this compound.
Protocol 2: Final Cleavage and Deprotection
The Tosyl group on the arginine side chain requires strong acidic conditions for removal, typically anhydrous hydrogen fluoride (HF). [8][9]This procedure must be performed with extreme caution in a specialized apparatus.
"Low-High" HF Cleavage Procedure:
This two-step procedure is recommended to minimize side reactions. The "low HF" step removes more acid-labile protecting groups, while the "high HF" step cleaves the more resistant groups like Arg(Tos). [9]
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a specialized HF cleavage apparatus.
-
Scavengers: Add appropriate scavengers to the resin. A common mixture is p-cresol and p-thiocresol. Anisole is also frequently used. [6][9]3. Low HF Step:
-
Cool the reaction vessel to -5 to 0°C.
-
Condense a mixture of HF/dimethyl sulfide (DMS) (25:75 v/v) into the vessel.
-
Stir the reaction for 2 hours at 0°C.
-
Evaporate the HF and DMS under vacuum.
-
-
High HF Step:
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel (with scavengers).
-
Stir the reaction for 1-2 hours at 0°C. The duration may need to be extended if multiple Arg(Tos) residues are present. [9]5. HF Evaporation: Evaporate the HF under a stream of nitrogen and then under high vacuum.
-
-
Peptide Precipitation and Washing:
-
Triturate the resin with cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide-resin mixture several times with cold ether to remove scavengers and byproducts.
-
-
Peptide Extraction: Extract the peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.
An alternative to HF is trifluoromethanesulfonic acid (TFMSA), which can also cleave the Tosyl group, often in the presence of thioanisole. [10][11]
Potential Side Reactions and Troubleshooting
Racemization
N-methylated amino acids are prone to racemization, particularly during deprotection and coupling steps. [12][13][14]The use of tertiary bases with high steric hindrance, such as DIEA or 2,4,6-collidine, is recommended to minimize racemization. [15]The addition of HOBt or its derivatives during coupling can also help to suppress this side reaction. [15]
Incomplete Coupling
As discussed, this is the most common issue.
Troubleshooting Workflow for Incomplete Coupling:
Caption: Troubleshooting workflow for incomplete coupling.
Ornithine Formation
During the final strong acid cleavage, the guanidinium group of arginine can be partially cleaved, leading to the formation of ornithine residues in the final peptide. [16]Using optimized cleavage conditions and appropriate scavengers can help to minimize this side reaction.
Analytical Characterization
After synthesis and purification (typically by reverse-phase HPLC), the successful incorporation of N-methylated arginine should be confirmed by mass spectrometry. The mass of the final peptide will be 14 Da higher for each N-methyl group compared to its non-methylated counterpart. Tandem mass spectrometry (MS/MS) can be used to confirm the location of the N-methylated residue within the peptide sequence. For quantitative analysis of methylation, methods involving acid hydrolysis followed by chromatographic separation and detection of the methylated amino acids can be employed. [17]
Conclusion
The incorporation of this compound into complex peptides is a challenging yet rewarding endeavor for the development of novel peptide therapeutics. By understanding the inherent steric challenges, selecting highly efficient coupling reagents, employing optimized protocols, and being prepared to troubleshoot common side reactions, researchers can successfully synthesize these modified peptides. The protocols and guidelines presented here, grounded in established chemical principles, provide a robust framework for navigating the complexities of N-methylated peptide synthesis.
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- LifeTein Peptide Blog. (2025, September 25).
- RSC Publishing. (n.d.). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system.
- Canadian Science Publishing. (n.d.). N-Methylamino Acids in Peptide Synthesis. III.
- Canadian Science Publishing. (n.d.). N-Methylamino Acids in Peptide Synthesis. IV.
- RSC Publishing. (n.d.). Efficient Deprotection of NG-Tosylarginine with a Thioanisole- Trifluoromethanesulphonic Acid System?.
-
PubMed. (2018). N-methylation in amino acids and peptides: Scope and limitations. [Link]
-
ResearchGate. (2025, August 6). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. [Link]
-
Kwazulu-Natal Research Innovation and Sequencing Platform. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- (n.d.).
- ResearchGate. (2025, August 10). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis | Request PDF.
- ACS Publications. (2024, May 20).
- PMC - NIH. (n.d.). Approaches to measuring the activities of protein arginine N-methyltransferases.
- BenchChem. (2025).
- BenchChem. (n.d.). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
- ACS Publications. (n.d.). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines | The Journal of Organic Chemistry.
- PMC - NIH. (n.d.). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides.
- (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- NIH. (2020, June 23). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- Bio-protocol. (n.d.). Peptide Synthesis.
- (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Reddit. (2023, November 15).
- PMC - NIH. (2023, May 1).
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- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- PMC. (n.d.).
- (2023, July 28).
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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- BenchChem. (n.d.). A Head-to-Head Battle in Peptide Synthesis: Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf).
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SLS Ireland. (n.d.). BOC-D-ARG(TOS)-OH | 8530370025 | SIGMA-ALDRICH. [Link]
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- RSC Publishing. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.
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Application Notes and Protocols for the Step-by-Step Coupling of N-Methylated Amino Acids
Abstract
N-methylated amino acids are indispensable tools in modern medicinal chemistry and drug development. Their incorporation into peptide backbones imparts crucial pharmacological advantages, including enhanced metabolic stability, improved membrane permeability, and constrained conformations that can lead to higher receptor affinity and selectivity.[1][2][3] However, the synthetic incorporation of these residues presents significant challenges, primarily due to steric hindrance and altered nucleophilicity at the secondary amine.[4][5] This guide provides a comprehensive overview of the principles and field-proven protocols for the successful coupling of N-methylated amino acids, designed for researchers and drug development professionals engaged in peptide synthesis. We will delve into the mechanistic challenges, compare the efficacy of various coupling reagents, provide detailed step-by-step protocols, and discuss strategies for troubleshooting and minimizing side reactions such as racemization.
The Fundamental Challenge: Steric Hindrance and Reduced Nucleophilicity
The core difficulty in coupling N-methylated amino acids arises from the substitution of a proton with a methyl group on the backbone amide nitrogen. This seemingly minor alteration has two major consequences:
-
Steric Hindrance : The methyl group introduces significant steric bulk around the nitrogen atom.[5][6] This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the rate of peptide bond formation compared to coupling with a primary amine.[4][5] This effect is magnified when coupling an amino acid onto an existing N-methylated residue at the N-terminus of the growing peptide chain, and is most pronounced when coupling two consecutive N-methylated amino acids.[4][5][6]
-
Reduced Nucleophilicity : The secondary amine of an N-methylated residue is less nucleophilic than the primary amine of its non-methylated counterpart. This reduced reactivity necessitates more potent activation strategies to drive the coupling reaction to completion.
Failure to overcome these hurdles results in incomplete coupling reactions, leading to low yields of the target peptide and the formation of deletion sequences, which are peptides missing one or more amino acid residues.[4][5]
Selecting the Optimal Coupling Reagent: A Comparative Analysis
Standard coupling reagents used in solid-phase peptide synthesis (SPPS), such as HBTU and HCTU, are often inefficient for N-methylated couplings due to their insufficient reactivity to overcome the steric barrier.[4][7] Therefore, switching to more potent, specialized reagents is critical for success. The choice of reagent depends on the specific sequence, the steric hindrance of the residues involved, and the need to suppress racemization.
High-Performance Coupling Reagents
The most effective reagents fall into two main categories: aminium/uronium salts and phosphonium salts.
-
Aminium/Uronium Reagents (HOAt- and Oxyma-Based) :
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as the gold standard for difficult couplings, including N-methylated residues.[1][7][8] HATU forms a highly reactive HOAt-based active ester, which is more effective than the HOBt esters formed by HBTU.[1] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the coupling reaction.
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphate): A newer generation reagent that incorporates OxymaPure® as the activating agent.[9] COMU matches the efficiency of HATU in many cases and offers superior safety, as OxymaPure is not explosive like HOBt or HOAt.[9] It also has better solubility and a reduced allergenic potential.[9]
-
-
Phosphonium Reagents :
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt reagent, particularly noted for its success in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[8][10] Unlike uronium/aminium reagents, phosphonium salts do not react with the N-terminal amine to cause guanidinylation side products, making them a safer choice when using an excess of reagent.[9][11]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium reagent, often used with an additive like HOAt for challenging couplings.[1][10]
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): An exceptionally reactive reagent, useful for overcoming the limitations of other reagents in highly hindered couplings.[7][9] However, its high reactivity can increase the risk of racemization with prolonged coupling times.[9]
-
-
Specialized Reagents for Racemization Suppression :
Comparative Summary of Coupling Reagents
| Reagent Family | Reagent | Key Advantages | Considerations |
| Aminium/Uronium | HATU | Gold standard for hindered couplings; high efficiency.[1][8] | Based on potentially explosive HOAt; can cause guanidinylation if used in excess.[8][9] |
| COMU | Efficiency comparable to HATU; superior safety profile (non-explosive Oxyma-based); excellent solubility.[9] | Can have limited stability in solution. | |
| Phosphonium | PyAOP | Highly effective, especially for N-Me to N-Me couplings; no guanidinylation side reaction.[8][9][10] | High reactivity may require careful control.[11] |
| PyBOP | Strong choice for hindered couplings.[1] | Often used with an additive like HOAt or HOBt.[7][10] | |
| PyBrOP | Extremely reactive for the most difficult couplings.[7][9] | High reactivity may increase racemization risk.[9] | |
| Other | DEPBT | Exceptional resistance to racemization.[8][12] | May be less reactive than top-tier phosphonium/uronium reagents. |
Experimental Protocols & Methodologies
The following protocols are designed for manual solid-phase peptide synthesis (SPPS) on a standard resin (e.g., Rink Amide, 0.5 mmol/g substitution). All operations should be performed in a ventilated fume hood using appropriate personal protective equipment.
General SPPS Workflow for Incorporating N-Methylated Amino Acids
Caption: Troubleshooting workflow for incomplete coupling in N-methylated SPPS.
The Challenge of Racemization
While N-acyl N-methylamino acids cannot form oxazolone intermediates—a primary pathway for racemization in standard peptide synthesis—they are not immune to loss of chiral integrity. [14]Significant racemization can occur, particularly during the coupling of an N-methylamino acid residue in the presence of tertiary amine salts (e.g., triethylamine hydrochloride). [14][15] Strategies to Minimize Racemization:
-
Choice of Base : Use sterically hindered bases like DIEA or 2,4,6-collidine instead of triethylamine (TEA), as they have been shown to reduce the rate of racemization. [16]* Choice of Reagent : Use a coupling reagent known for low racemization, such as DEPBT. [8][12]* Use of Additives : Modern additives like OxymaPure® have been shown to be superior to HOBt in suppressing racemization, even in challenging fragment couplings. [17][18]Reagents that already incorporate Oxyma, like COMU, are therefore an excellent choice. [9]* Temperature Control : For solution-phase couplings that are particularly prone to epimerization, cooling the reaction to 0°C before adding the coupling reagent can be beneficial. [19][20]
Alternative Strategy: On-Resin N-Methylation
An alternative to synthesizing and incorporating pre-made Fmoc-N-methyl-amino acids is to perform the N-methylation reaction directly on the peptide-resin. [5][21]This can be particularly efficient for creating peptide libraries for an "N-methyl scan" to probe structure-activity relationships. [21]A common and effective method is the Fukuyama-Mitsunobu reaction or a sulfonamide-based approach.
Caption: Simplified workflow for on-resin N-methylation via a sulfonylation strategy.
This method involves protecting the N-terminal amine as a sulfonamide (e.g., with o-nitrobenzenesulfonyl chloride), which acidifies the N-H proton, allowing for its alkylation. The sulfonamide is then cleaved to reveal the N-methylated secondary amine. [5]
Conclusion
The successful incorporation of N-methylated amino acids is a critical capability for modern peptide chemists. While challenging, high-yield and high-purity synthesis is readily achievable by moving beyond standard coupling protocols. The key to success lies in a logical, evidence-based approach: selecting highly potent coupling reagents such as HATU, PyAOP, or COMU; extending reaction times to overcome steric barriers; employing reliable monitoring methods like the bromophenol blue test; and being prepared to perform double couplings when necessary. By understanding the underlying chemical principles and utilizing the robust protocols outlined in this guide, researchers can effectively harness the power of N-methylation to advance the development of next-generation peptide therapeutics.
References
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Larsen, B. D., & Nielsen, T. E. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-9. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Efficient Method for the Synthesis of N-Methylated Peptides. Retrieved from [Link]
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McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(12), 1915-1919. Retrieved from [Link]
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Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]
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AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
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ResearchGate. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. Retrieved from [Link]
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ResearchGate. (n.d.). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Retrieved from [Link]
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Li, H., Jiang, X., Ye, Y. H., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91-94. Retrieved from [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Ethyl (hydroxyimino)cyanoacetate; CAS 3849-21-6; OxymaPure. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
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Katoh, T., & Suga, H. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(48), 16457-16464. Retrieved from [Link]
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Merck Millipore. (2009). Novabiochem® Letters: 1/09. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Retrieved from [Link]
-
Naoum, J., et al. (2020). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 5(21), 12345-12353. Retrieved from [Link]
-
Thieme. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-441. Retrieved from [Link]
-
White, C. J., & Lokey, R. S. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. ACS Chemical Biology, 6(12), 1345-1351. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Retrieved from [Link]
-
Zhang, Y., et al. (2021). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 6(26), 16893-16900. Retrieved from [Link]
-
Wikipedia. (n.d.). DEPBT. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]
-
O'Brien, E. P., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology, 19(6), 1330-1338. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]
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Application Notes and Protocols for TFA Cleavage of Peptides with N-Methylated Arginine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The successful synthesis of peptides containing modified amino acids is contingent upon robust protocols for cleavage and deprotection that preserve the integrity of these modifications. N-methylated arginine residues, incorporated to enhance proteolytic stability, cell permeability, or to modulate biological activity, present unique challenges during the final trifluoroacetic acid (TFA) cleavage step. This document provides a comprehensive guide to the TFA-mediated cleavage of peptides containing N-methylated arginine, detailing the underlying chemical principles, potential side reactions, and a meticulously validated protocol designed to maximize yield and purity. We will explore both Nα-methylation (backbone) and Nω-methylation (side-chain) of arginine, offering expert insights into the selection of appropriate scavenger cocktails and reaction conditions to ensure the stability of the N-methyl modification.
Introduction: The Challenge of N-Methylated Arginine in Peptide Chemistry
N-methylation of arginine residues is a strategic modification in peptide design. Nα-methylation of the peptide backbone can restrict conformational flexibility and improve pharmacokinetic properties.[1][2] Nω-methylation of the guanidinium side-chain, a common post-translational modification, plays a critical role in protein-protein interactions and cellular signaling. The incorporation of these moieties during solid-phase peptide synthesis (SPPS) is well-established; however, their stability during the final acidolytic cleavage from the resin and removal of side-chain protecting groups is a critical consideration.
The strong electron-donating nature of the guanidinium group in arginine, further enhanced by N-methylation, can influence the reactivity of the peptide during cleavage. Standard TFA cleavage protocols must be scrutinized and often adapted to mitigate risks such as:
-
Lability of the N-methyl group: While generally stable, harsh acidic conditions or improper scavenging can potentially lead to demethylation.
-
Side reactions involving the guanidinium group: The nucleophilic character of the guanidinium group can make it susceptible to modification by carbocations generated during cleavage.
-
Incomplete removal of arginine side-chain protecting groups: Protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are commonly used for arginine and require optimized conditions for their complete removal, which can be influenced by neighboring methylated residues.[3][4]
This guide provides a robust framework for navigating these challenges, ensuring the successful isolation of your target N-methylated arginine-containing peptide.
Mechanistic Considerations for TFA Cleavage
The global deprotection and cleavage of a peptide from the solid support using TFA is a complex process involving the generation of highly reactive carbocations from the acid-labile side-chain protecting groups (e.g., t-butyl, trityl) and the resin linker.[5] These carbocations can indiscriminately alkylate electron-rich residues such as tryptophan, tyrosine, methionine, and cysteine if not effectively neutralized.[5]
The role of scavengers is to trap these reactive electrophiles before they can modify the desired peptide. The selection of an appropriate scavenger cocktail is paramount and is dictated by the amino acid composition of the peptide.
Below is a diagram illustrating the fundamental workflow of TFA cleavage and the critical role of scavengers.
Caption: TFA Cleavage and Deprotection Workflow.
Recommended Protocol for Peptides Containing N-Methylated Arginine
This protocol is optimized for peptides containing N-methylated arginine residues, particularly those synthesized using Fmoc-based SPPS with Pbf protection for the arginine side chain.
Reagent Preparation: The "Reagent K" Scavenger Cocktail
For peptides containing N-methylated arginine, a robust scavenger cocktail is essential. "Reagent K" is a well-established and highly effective mixture for complex peptides, including those with sensitive residues.[1]
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger, protects Tyr and Trp |
| Water | 5% | Scavenger, aids in deprotection |
| Thioanisole | 5% | Scavenger, aids in Pbf removal |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, protects Cys and Met |
Note: For peptides containing Nα-methylated arginine, a similar robust cocktail, "Reagent K" with a slightly different composition (85% TFA, 5% phenol, 5% thioanisole, 2.5% 2,2'-(ethylenedioxy)di-ethanethiol, and 2.5% water) has been successfully used.[1]
Safety Precaution: TFA is a highly corrosive acid. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step-by-Step Cleavage and Deprotection Procedure
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Thoroughly wash the peptide-resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).
-
Dry the resin under a high vacuum for at least 1 hour to remove all solvents.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin (typically 25-100 mg) in a suitable reaction vessel.
-
Add the freshly prepared "Reagent K" cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]
-
Gently agitate the mixture at room temperature. For peptides with multiple arginine residues, the cleavage time may need to be extended.[7][8] A standard cleavage time is 2-4 hours. It is advisable to perform a small-scale trial cleavage to optimize the duration.
-
-
Peptide Isolation:
-
Filter the resin from the TFA solution into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate centrifuge tube, add a 10-fold excess of cold diethyl ether.
-
Slowly add the TFA filtrate containing the cleaved peptide to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the peptide suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Post-Cleavage Analysis
The crude peptide should be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to assess purity and confirm the molecular weight, ensuring the integrity of the N-methylated arginine residue.
Troubleshooting and Expert Recommendations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient reaction time, especially for multiple Arg(Pbf) residues. | Extend the cleavage time to 4-6 hours. Perform a small-scale time-course experiment to determine the optimal duration.[8] |
| Presence of Side Products (Alkylation) | Ineffective scavenging of carbocations. | Ensure the use of a fresh and comprehensive scavenger cocktail like "Reagent K". For peptides rich in tryptophan, consider using Fmoc-Trp(Boc)-OH during synthesis. |
| Loss of N-terminal Nα-Methylated Residue | A known side reaction, particularly if the N-terminus is acetylated.[2] | If this is observed, consider modifying the N-terminus with a different group, such as a methoxycarbonyl group, which has been shown to prevent this side reaction.[2] |
| Oxidation of Methionine or Cysteine | Exposure to air during cleavage and workup. | Ensure that all solvents are degassed and consider performing the cleavage under an inert atmosphere (e.g., nitrogen or argon). |
The following diagram outlines a logical approach to troubleshooting common issues encountered during the TFA cleavage of N-methylated arginine peptides.
Caption: Troubleshooting workflow for TFA cleavage.
Conclusion
The successful cleavage of peptides containing N-methylated arginine is readily achievable with careful attention to protocol details. The use of a robust scavenger cocktail, such as "Reagent K," is critical to mitigate side reactions and ensure the stability of the N-methyl modification. By understanding the underlying chemical principles and adhering to the detailed protocol and troubleshooting guidance provided in these notes, researchers can confidently and efficiently isolate their target peptides with high yield and purity, advancing their research and development endeavors.
References
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CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2889. [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246. [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Albericio, F., & de la Torre, B. G. (2019). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 25(1), e3146. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1168. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Weis, G. P., Gu, Y., & Raines, R. T. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Biopolymers, 116(5), e23533. [Link]
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Bennett, M. A., et al. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. The Journal of Organic Chemistry, 74(16), 6145-6152. [Link]
-
Derksen, A., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1143-1152. [Link]
-
Lopez, S. M. (2021, July 10). How much time do your reaction take when cleaving arginine-rich peptides? ResearchGate. Retrieved from [Link]
-
Lauer-Fields, J. L., et al. (2000). Conformational-restriction of peptides. University of California, Berkeley. Retrieved from [Link]
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Application Notes and Protocols for the Use of Boc-N-Me-Arg(Tos)-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylated peptides are of significant interest in drug discovery due to their enhanced pharmacological properties, including increased metabolic stability and cell permeability. The incorporation of N-methylated amino acids, however, presents considerable synthetic challenges, particularly for sterically hindered residues like arginine. This document provides a comprehensive guide to the application of Nα-Boc-Nω-tosyl-Nα-methyl-L-arginine (Boc-N-Me-Arg(Tos)-OH) in automated solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide validated protocols for efficient coupling, and offer troubleshooting strategies to address common issues such as incomplete reactions and potential side reactions.
Introduction: The Significance and Challenges of N-Methylated Arginine Incorporation
N-methylation of the peptide backbone introduces a conformational rigidity that can lock the peptide into a bioactive conformation and protect it from enzymatic degradation.[1] Arginine, with its positively charged guanidinium group, is a critical residue for many biological interactions. The combination of N-methylation and the bulky tosyl (Tos) protecting group on the guanidinium side chain of this compound makes it a particularly challenging building block to incorporate efficiently in automated SPPS.[2][3]
The primary challenges associated with the use of this compound include:
-
Steric Hindrance: The presence of the N-methyl group significantly increases the steric bulk around the secondary amine, impeding the approach of the activated carboxyl group of the incoming amino acid. This can lead to slower reaction kinetics and incomplete coupling, resulting in deletion sequences.[2][3]
-
Coupling to an N-methylated Residue: The coupling of an amino acid onto the N-terminal of an N-methylated residue is also challenging due to the steric hindrance of the N-methyl group on the preceding residue.
-
Racemization: While N-methylamino acids are generally considered less prone to racemization than their primary amine counterparts due to the difficulty in forming an oxazolone intermediate, the risk is not entirely eliminated, especially with highly activating coupling reagents and extended reaction times.[4][5]
-
Tosyl Group Removal: The tosyl protecting group is highly stable and requires harsh acidic conditions for cleavage, typically involving hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7]
This guide will provide a systematic approach to overcoming these challenges using the Boc/Bzl protection strategy in automated peptide synthesis.
Chemical Structures and Properties
A clear understanding of the chemical entities involved is paramount for successful synthesis.
Diagram: Chemical Structure of this compound
A visual representation of the this compound molecule.
Recommended Protocol for Automated SPPS using this compound
This protocol is designed for standard automated peptide synthesizers utilizing Boc chemistry. It is crucial to adapt the parameters based on the specific peptide sequence and the synthesizer's capabilities.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier (Example) |
| This compound | >98% purity | Advanced ChemTech[8] |
| Merrifield Resin | 1% DVB, 100-200 mesh | ChemPep[9] |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Diisopropylethylamine (DIEA) | >99.5% | Sigma-Aldrich |
| HBTU/HATU | >98% | Aapptec |
| HOBt | Anhydrous | Aapptec |
| Piperidine | Reagent grade | Sigma-Aldrich |
Step-by-Step Synthesis Protocol
This protocol assumes a starting scale of 0.1 mmol on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.[10]
-
Boc Deprotection:
-
Perform a pre-wash with 50% TFA in DCM for 2 minutes.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[9]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid.
-
Neutralize with 10% DIEA in DMF (2x for 2 minutes each).
-
Wash again with DMF (3x) to remove excess base.
-
-
Coupling of this compound:
-
Activation: In a separate vessel, pre-activate 4 equivalents of this compound with 3.9 equivalents of HBTU/HATU and 6 equivalents of DIEA in DMF for 2-5 minutes. The use of HATU is often preferred for sterically hindered couplings.[11]
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel. Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time is necessary.[2]
-
Monitoring: After the initial coupling, perform a qualitative test (e.g., Kaiser test for primary amines, although not directly applicable to the secondary amine of the N-methylated residue, it can indicate the presence of uncoupled primary amines from the previous step). The bromophenol blue test is more suitable for monitoring coupling to secondary amines.[3] A negative test (yellow color) indicates complete coupling. A blue or green color suggests an incomplete reaction.[3]
-
Double Coupling: If the monitoring test is positive, a second coupling is highly recommended. Drain the reaction vessel and add a fresh solution of activated this compound and allow it to react for another 2 hours.[3]
-
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and DIEA can be performed.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Diagram: Automated SPPS Workflow for this compound Incorporation
Workflow for incorporating this compound in automated SPPS.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The tosyl group on arginine requires strong acidolysis for removal.
Cleavage Cocktail
A standard high-HF cleavage protocol is typically employed.
| Reagent | Volume/Weight per gram of Peptide-Resin | Purpose |
| Anhydrous Hydrofluoric Acid (HF) | 9.0 mL | Cleaves peptide from resin and removes protecting groups |
| Anisole | 1.0 mL | Scavenger for carbocations |
| Thioanisole | 0.5 mL | Assists in Tosyl group removal[12][13] |
Caution: Anhydrous HF is extremely corrosive and toxic. All procedures must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Cleavage Procedure
-
Dry the peptide-resin thoroughly under vacuum.
-
Cool the cleavage vessel to -5 to 0 °C in an ice bath.
-
Slowly add the pre-cooled cleavage cocktail to the peptide-resin.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resulting peptide precipitate with cold diethyl ether to remove scavengers and organic byproducts.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Final Peptide | Incomplete coupling of this compound. | Perform a double coupling. Use a more potent coupling reagent like HATU. Increase coupling time. |
| Presence of Deletion Sequences | Inefficient coupling and/or incomplete deprotection. | Optimize coupling and deprotection times. Incorporate a capping step after the coupling of the N-methylated residue. |
| Incomplete Tosyl Group Removal | Insufficient cleavage time or inappropriate cleavage cocktail. | Increase HF cleavage time. Ensure the use of thioanisole in the cleavage cocktail to facilitate tosyl deprotection.[12][13] |
| Racemization | Over-activation of the amino acid. | Avoid prolonged pre-activation times. Use HOBt as an additive to suppress racemization. |
Conclusion
The successful incorporation of this compound in automated peptide synthesis is achievable with careful optimization of the synthesis protocol. By employing longer coupling times, potent activating agents, and vigilant monitoring, high-quality N-methylated arginine-containing peptides can be synthesized. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers navigating the complexities of synthesizing these therapeutically promising molecules.
References
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Kiso, Y., Satomi, M., Ukawa, K., & Akita, T. (1980). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. Journal of the Chemical Society, Chemical Communications, (21), 1063-1064.
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BenchChem. (2025). Guanidino Group Protection Strategies in Peptide Synthesis: An In-depth Technical Guide. BenchChem.
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McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. IV. Racemization and yields in peptide-bond formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
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BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS. BenchChem.
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BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis. BenchChem.
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McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. IV. Racemization and yields in peptide-bond formation. ResearchGate.
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BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Linkers. BenchChem.
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Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
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AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
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BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
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Sureshbabu, V. V., & Narendra, N. (2006). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 67(4), 166-175.
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Guttmann, S., Boissonnas, R., & Pless, J. (1968). U.S. Patent No. 3,388,113. Washington, DC: U.S. Patent and Trademark Office.
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Atherton, E., & Sheppard, R. C. (1985). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Journal of the Chemical Society, Chemical Communications, (3), 165-166.
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CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
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de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2946.
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BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (2000). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. Organic Letters, 2(25), 4007-4010.
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AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTec.
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Bio-protocol. (2012). Peptide Synthesis. Bio-protocol, 2(19), e255.
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Wang, W., Gu, Y., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(09), 0945.
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Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
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de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health.
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Sigma-Aldrich. (n.d.). Boc-Arg(Tos)-OH. Sigma-Aldrich.
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Aapptec Peptides. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Aapptec Peptides.
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BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Glu-OH. BenchChem.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
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BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.
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Sigma-Aldrich. (n.d.). Boc-Arg(Tos)-OH Novabiochem. Sigma-Aldrich.
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Roth, H. J., & Loffet, A. (1997). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Peptides, 18(7), 1055-1063.
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Chem-Impex. (n.d.). Boc-Arg(Tos)-OH. Chem-Impex.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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ChemicalBook. (2026). Boc-Arg(Tos)-OH. ChemicalBook.
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ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
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Węglarz-Tomczak, E., & Tomczak, J. M. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7801.
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Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 9, 1174-1184.
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El-Faham, A., & Albericio, F. (2011). N-methylation in amino acids and peptides: scope and limitations. Biopolymers, 96(5), 620-629.
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AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. AAPPTec.
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Brimble, M. A., & Muir, T. W. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 19(5), 281-289.
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Advanced ChemTech. (n.d.). This compound. Advanced ChemTech.
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BenchChem. (2025). Manual vs. Automated Synthesis of Boc-N-Me-D-Glu-OH Containing Peptides. BenchChem.
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BenchChem. (2025). Technical Support Center: Optimizing Arginine Incorporation in Chemical Synthesis. BenchChem.
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Vizzarro, D., & Fessner, W. D. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 14(15), 3046-3062.
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CEM Corporation. (n.d.). Automated Synthesis of Peptoids and Peptide-Peptoid Hybrids. CEM Corporation.
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ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
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Zhang, W., & Li, G. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
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Application Note: A Strategic Guide to the HPLC Purification of Peptides with N-Methylated Arginine
Introduction
Post-translational modifications (PTMs) dramatically expand the functional capacity of the proteome, and among these, the methylation of arginine residues is a critical regulator of cellular processes, including signal transduction, gene regulation, and RNA processing. Arginine can be monomethylated (MMA), or dimethylated in either a symmetric (SDMA) or asymmetric (ADMA) fashion. These subtle additions, however, present a significant challenge for downstream analysis and characterization, particularly during purification.
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the strategic development of robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purification of peptides containing N-methylated arginine residues. Moving beyond a simple protocol, this guide explains the causal factors behind experimental choices, empowering the user to logically troubleshoot and optimize their specific separation needs.
The Chromatographic Challenge: Subtle Changes, Significant Impact
The primary difficulty in purifying N-methylated arginine peptides stems from the subtle physicochemical changes induced by the methyl group(s).[1][2][3] While standard RP-HPLC is a cornerstone of peptide purification, its reliance on hydrophobicity as a primary separation mechanism is tested by these modifications.[4]
-
Hydrophobicity: The addition of one or two methyl groups incrementally increases the hydrophobicity of the arginine side chain.[5][6] However, this increase is often slight, leading to near co-elution with the unmodified parent peptide and making it difficult to resolve the different methylated isomers (MMA, ADMA, SDMA).
-
Basicity and Charge: Arginine's guanidinium group is strongly basic. Methylation does not significantly alter the overall pKa of the residue, meaning it remains positively charged under typical acidic RP-HPLC conditions.[6][7][8] This dominant positive charge can sometimes overshadow the small gains in hydrophobicity, further complicating separation. The charge distribution, however, is altered, which can be exploited with certain stationary phases.[5][7]
These factors combined mean that a standard, "off-the-shelf" C18 purification protocol is often insufficient to achieve baseline resolution of methylated and unmethylated peptide species.
Strategic Method Development
A successful purification strategy requires careful consideration and optimization of the holy trinity of HPLC: the stationary phase, the mobile phase, and the gradient profile.
Column Selection: Beyond Standard C18
The choice of stationary phase is the most critical parameter for influencing selectivity.
-
Octadecyl (C18) Columns: As the workhorse of peptide purification, C18 columns separate primarily based on hydrophobic interactions.[9] While effective for general peptide purification, they may not provide sufficient selectivity to resolve the subtle hydrophobicity differences between methylated isomers and the parent peptide.[10]
-
Phenyl-Hexyl Columns: This chemistry offers a powerful alternative. The phenyl rings in the stationary phase can engage in pi-pi stacking interactions with the planar guanidinium group of the arginine side chain.[11] This provides a secondary, non-hydrophobic separation mechanism that can dramatically enhance the resolution of arginine-containing peptides.[9][10][12] The altered charge distribution on the methylated guanidinium group can influence this interaction, making phenyl-hexyl columns particularly well-suited for this application.[5][7]
| Stationary Phase | Primary Interaction Mechanism | Suitability for Methylated Arginine Peptides |
| C18 (Octadecyl) | Hydrophobic interactions.[9][11] | Standard choice, but may offer insufficient resolution for isomers.[10] |
| Phenyl-Hexyl | Hydrophobic and pi-pi stacking interactions.[11][12] | Highly Recommended. Offers alternative selectivity that can resolve closely eluting species.[9][10] |
Mobile Phase Optimization: The Power of the Additive
The mobile phase, particularly its acidic additive, plays a crucial role in peak shape and retention.[13]
-
Ion-Pairing Reagents: These additives, such as trifluoroacetic acid (TFA) and formic acid (FA), are essential for good chromatography.[13] They form ion pairs with the positively charged residues on the peptide, neutralizing the charge and increasing retention on the reversed-phase column.[14][15]
-
Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is a strong ion-pairing agent that yields sharp, symmetrical peaks, making it ideal for purification workflows where UV detection is primary. However, TFA is a known ion-suppressant in mass spectrometry (MS) and can be difficult to remove from the final product.
-
Formic Acid (FA): Generally used at 0.1%, FA is a weaker ion-pairing agent, which may result in broader peaks compared to TFA.[16] Its major advantage is its volatility and compatibility with MS, making it the additive of choice for LC-MS analysis.
-
Difluoroacetic Acid (DFA): This additive offers a compromise, providing better peak shape than FA while causing less ion suppression than TFA.
-
For purification, TFA is often the preferred choice for achieving the highest resolution. If the peptide is intended for subsequent MS-based assays, a re-purification or solid-phase extraction (SPE) step with an FA-based mobile phase may be necessary to exchange the counter-ion.
Gradient Elution: The Key is a Shallow Slope
To resolve molecules with very similar retention times, the gradient of the organic solvent (typically acetonitrile, ACN) must be very shallow.[17][18] A steep gradient will cause the closely related peptide forms to elute together in a single, broad peak.
-
Scouting Gradient: First, run a broad, fast gradient (e.g., 5-65% ACN over 30 minutes) to determine the approximate elution time of the peptide cluster.
-
Optimized Gradient: Design a new, much shallower gradient centered around the elution point found in the scouting run. For example, if the peptide elutes at 30% ACN in the scouting run, a new gradient of 25-35% ACN over 60 minutes (a slope of ~0.17% per minute) will significantly improve resolution.[18]
Visualizing the Workflow
The following diagram outlines the logical flow for developing and executing the purification protocol.
Caption: HPLC purification workflow for N-methylated arginine peptides.
Detailed Protocol: Purification of a Model Methylated Peptide
This protocol provides a starting point for purification. It must be optimized for the specific peptide of interest.
1. Materials and Reagents
-
Crude synthetic peptide containing N-methylated arginine.
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Column: Phenyl-Hexyl stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a preparative pump, autosampler, UV detector, and fraction collector.
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. (Add 1 mL TFA to 999 mL water).
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. (Add 1 mL TFA to 999 mL acetonitrile).
-
Degas both mobile phases thoroughly by sonication or helium sparging.
3. Sample Preparation
-
Dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL.
-
Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of ACN (not exceeding the initial gradient conditions) can be added, but this may compromise peak shape.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
4. HPLC Method: Scouting Run
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.
-
Injection Volume: 50-100 µL for an analytical-scale column.
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Detection: 214 nm and 280 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 65 32 95 35 95 36 5 | 40 | 5 |
-
Analysis: Identify the retention time and %B at which the main peptide peak(s) elute.
5. HPLC Method: Optimized Purification Run
-
Let's assume the peptide eluted at 32% B in the scouting run. The optimized gradient will be centered around this value.
-
Column Equilibration: Equilibrate the column with the initial conditions of the new gradient (e.g., 93% A / 7% B).
-
Injection Volume: Scale up for preparative run as determined by loading studies.
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Detection: 214 nm and 280 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 27 60 37 62 95 65 95 66 27 | 70 | 27 |
6. Fraction Collection and Analysis
-
Set the fraction collector to collect peaks based on slope or threshold.
-
Analyze the purity of each collected fraction using analytical HPLC and confirm the identity (and presence of the methylation) using Mass Spectrometry.[19][20]
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Troubleshooting
-
Poor Resolution:
-
Decrease the gradient slope further.
-
Switch to a Phenyl-Hexyl column if using C18.
-
Optimize column temperature. Increasing the temperature (e.g., to 40-60°C) can sometimes improve peak shape and alter selectivity.
-
-
Peak Tailing:
-
Ensure the use of high-purity silica columns to minimize secondary interactions with silanol groups.[4]
-
Check that the TFA concentration is sufficient (0.1%).
-
-
Low Recovery:
-
Ensure the peptide is fully soluble in the injection solvent.
-
Some peptides can adsorb irreversibly to the column. Pre-conditioning the column with a bovine serum albumin (BSA) injection can sometimes passivate active sites.
-
Conclusion
The successful HPLC purification of peptides containing N-methylated arginine is an achievable but non-trivial task that hinges on a logical and systematic approach to method development. By moving beyond standard C18 columns to stationary phases like Phenyl-Hexyl that offer alternative selectivity, and by meticulously optimizing the mobile phase and gradient slope, researchers can effectively resolve these challenging post-translational modifications. The principles and protocols outlined in this guide provide a robust framework for achieving the high-purity material essential for accurate downstream biological and pharmacological studies.
References
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-
Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2010). Analysis of Arginine and Lysine Methylation Utilizing Peptide Separations at Neutral pH and Electron Transfer Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(4), 645-653. Available at: [Link]
- Tips for Optimization of Peptide Separation. YMC.
- Mobile Phase Additives for Peptide Characterization. (2019). Waters Blog.
-
Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. 3rd. (2013). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Journal of Proteome Research, 12(3), 1135-1143. Available at: [Link]
-
Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. (2023). PMC - NIH. Available at: [Link]
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC North America.
- Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.
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Fitch, C. A., Platanias, G., & Cole, P. A. (2015). Effect of methylation on the side-chain pK a value of arginine. Protein Science, 24(11), 1873-1880. Available at: [Link]
-
Fitch, C. A., Platanias, G., & Cole, P. A. (2015). Effect of methylation on the side chain pKa value of arginine. ResearchGate. Available at: [Link]
-
Analysis of Post-Translational Modifications by Mass Spectrometry. (2019). National Cancer Institute. Available at: [Link]
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Challenges and Strategies to develop RP-HPLC Method of L-Arginine with Polyphenolic compounds. RJPT. Available at: [Link]
-
Sader, S., & Gilar, M. (2001). Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. Journal of Chromatography A, 930(1-2), 47-56. Available at: [Link]
-
Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (2023). Biotage. Available at: [Link]
-
The Biological Axis of Protein Arginine Methylation and Asymmetric Dimethylarginine. (2021). MDPI. Available at: [Link]
-
How to choose an ion pairing agent to improve your peptide purification. (2023). Biotage. Available at: [Link]
-
Figure 4. Chromatogram of HPLC Separation of Arginine and... ResearchGate. Available at: [Link]
-
Hodges, R. S., & Mant, C. T. (1995). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 36, 21-76. Available at: [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent. Available at: [Link]
-
Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis? (2015). ResearchGate. Available at: [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link]
-
Fitch, C. A., Platanias, G., & Cole, P. A. (2015). Effect of methylation on the side-chain pKa value of arginine. PubMed - NIH. Available at: [Link]
-
New Peptide Phenyl-Hexyl and AQ-C18 HALO Fused-Core columns. Hichrom. Available at: [Link]
-
The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
Automated Optimization of LC/MS Peptide Mapping Methods. Waters Corporation. Available at: [Link]
-
Peptide Isolation – Method Development Considerations. Waters Corporation. Available at: [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Available at: [Link]
-
Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. ResearchGate. Available at: [Link]
-
1 Post-translational Modifications and Mass Spectrometry Detection. Aston Publications Explorer. Available at: [Link]
-
Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. (2017). NIH. Available at: [Link]
-
Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. Available at: [Link]
-
HPLC peptide purification problem. (2024). Reddit. Available at: [Link]
-
Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation. Available at: [Link]
-
Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. (2018). BioTechniques. Available at: [Link]
Sources
- 1. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. hplc.eu [hplc.eu]
- 5. Effect of methylation on the side‐chain pK a value of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biological Axis of Protein Arginine Methylation and Asymmetric Dimethylarginine [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of methylation on the side-chain pKa value of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. halocolumns.com [halocolumns.com]
- 10. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 11. support.waters.com [support.waters.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biotage.com [biotage.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ymc.co.jp [ymc.co.jp]
- 18. biotage.com [biotage.com]
- 19. publications.aston.ac.uk [publications.aston.ac.uk]
- 20. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Boc-N-Me-Arg(Tos)-OH Coupling
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically demanding coupling reactions, specifically involving Boc-N-Me-Arg(Tos)-OH . The unique steric environment created by the N-α-methyl group, combined with the bulky Boc and Tos protecting groups, necessitates optimized protocols to achieve high coupling efficiency and maintain chiral integrity. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Coupling Issues
This section addresses specific problems encountered during the coupling of this compound, offering potential causes and actionable solutions.
Problem: Low or No Coupling Efficiency
You've completed your coupling step, but a qualitative test (e.g., Kaiser or Ninhydrin) indicates a significant amount of unreacted free amine on the resin, or post-synthesis analysis (HPLC/MS) shows a major deletion sequence.
Potential Causes & Solutions:
-
Insufficient Activation Energy: The steric bulk of the N-methyl group severely slows the nucleophilic attack of the incoming amine. Standard coupling reagents like DCC or even HBTU may not generate a sufficiently reactive ester intermediate to overcome this barrier.[1][2]
-
Solution 1: Employ High-Potency Coupling Reagents. Switch to reagents known to be effective for hindered couplings.[3][4]
-
Uronium/Aminium Salts: HATU is demonstrably superior to HBTU for hindered couplings as it forms a more reactive OAt-ester intermediate.[1][5] COMU is another excellent choice, offering comparable or even superior reactivity to HATU with the added benefits of generating water-soluble byproducts and having a better safety profile (it is not based on the potentially explosive HOBt).[3][6][7]
-
Phosphonium Salts: PyAOP and PyBOP are highly effective for coupling N-methylated amino acids.[5][8] Phosphonium reagents offer a key advantage: they do not pose a risk of N-terminal guanidinylation, a side reaction that can occur with uronium reagents, especially during slow reactions.[3][9]
-
-
-
Inadequate Base or Activation Conditions: The choice and amount of base are critical for both generating the carboxylate anion and preventing racemization.
-
Solution 2: Optimize Base and Pre-activation. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[10] Collidine is a weaker base and is often recommended to minimize racemization in sensitive couplings.[2][10] Always use a slight excess of the amino acid and coupling reagent relative to the resin loading, but avoid a large excess of the uronium reagent to minimize guanidinylation side reactions.[2][3] Allow for a short pre-activation time (1-5 minutes) before adding the mixture to the resin.[1]
-
-
Solvent and Temperature Effects: Poor solvation of the peptide chain or reagents can lead to aggregation and reduced reaction rates.[11][12]
-
Solution 3: Modify Reaction Conditions. Consider switching from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for complex peptides.[12] For particularly difficult couplings, increasing the temperature to 40-50°C can significantly enhance the reaction rate, though this should be done cautiously as it can also increase the risk of racemization.[11]
-
Problem: Racemization Detected
Your final peptide contains a significant percentage of the D-diastereomer at the N-Me-Arg position, compromising its biological activity.
Potential Causes & Solutions:
-
Overly Basic Conditions or Extended Reaction Times: The primary mechanism for racemization is the formation of a 5(4H)-oxazolone intermediate, whose α-proton is easily abstracted by base.[13] Strong bases and long exposure times increase this risk.
-
Solution 1: Use a Weaker Base and Minimize Reaction Time. As mentioned, switching from DIPEA to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can suppress racemization.[10] Monitor the reaction closely and stop it as soon as completion is confirmed by a negative ninhydrin test.
-
-
Inadequate Additive: The classic additive HOBt may not be sufficient to suppress racemization in such a demanding coupling.
-
Solution 2: Use Superior Racemization-Suppressing Additives. If using a carbodiimide-based approach, replace HOBt with OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate).[6][14][15] OxymaPure has been shown to be superior to HOBt in minimizing racemization and has a much better safety profile.[6][15] Stand-alone reagents based on Oxyma, such as COMU and PyOxim, incorporate these benefits directly.[3][16]
-
Problem: Side Product Formation (Guanidinylation)
Mass spectrometry of your crude product reveals a species with a mass corresponding to the addition of a tetramethylguanidinium group to your peptide's N-terminus, resulting in chain termination.
Potential Cause & Solution:
-
Excess Uronium Reagent: This side reaction is specific to uronium/aminium reagents (like HATU, HBTU, COMU) when used in excess, especially when the carboxyl activation is slow, as is the case with this compound.[2][3][9] The reagent can directly react with the free N-terminal amine of the growing peptide chain.[3]
-
Solution: Use a Phosphonium Reagent or Stoichiometric Control. The most straightforward way to eliminate this risk is to switch to a phosphonium-based reagent like PyBOP or PyAOP , which do not cause guanidinylation.[3][9] If you must use a uronium reagent, ensure you use a slight excess of the amino acid relative to the coupling reagent (e.g., 1.0 eq Amino Acid, 0.95 eq Coupling Reagent) and add the pre-activated mixture to the resin promptly.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively the best for this compound?
A1: While there is no single "best" reagent for all conditions, HATU and COMU are considered top-tier choices for this challenging coupling due to their high reactivity.[1][2][7] If guanidinylation is a concern, particularly in a fragment condensation or cyclization context, a phosphonium reagent like PyAOP is an excellent and safer alternative.[3][5]
Q2: Can I use a carbodiimide like DIC for this coupling?
A2: While possible, it is not recommended for achieving high efficiency. Standard carbodiimides like DIC or DCC often fail to produce a sufficiently reactive intermediate to overcome the steric hindrance of N-methylated amino acids, leading to very slow reactions and low yields.[4] If you must use a carbodiimide, it is essential to pair it with a superior additive like OxymaPure and be prepared for longer reaction times and the potential need for double coupling.[6]
Q3: What is the mechanistic difference between uronium and phosphonium reagents?
A3: The key difference lies in the atom that is activated. In phosphonium salts (e.g., PyBOP), the phosphorus atom is the activation site. In uronium/aminium salts (e.g., HATU), the activation occurs at a carbon atom.[9] This leads to different reactive intermediates and byproducts. The phosphonium pathway avoids the possibility of the guanidinylation side reaction that can plague uronium reagents.[3][9]
Q4: How can I effectively monitor the completion of the coupling reaction?
A4: The qualitative Ninhydrin (Kaiser) test is the standard method for monitoring free primary amines on the resin. However, be aware that N-methylated N-terminal residues will not give a positive result. Therefore, the test is only useful for monitoring the coupling of this compound onto a preceding amino acid with a primary amine. If the subsequent residue is also N-methylated, you will need to rely on HPLC/MS analysis of a small cleaved sample to confirm coupling efficiency.
Data & Reagent Comparison
Table 1: Comparison of Recommended Coupling Reagents for Hindered Systems
| Reagent | Class | Relative Reactivity Order | Key Advantage(s) | Key Disadvantage(s) |
| HATU | Aminium | OAt > Oxyma > OBt[3] | High reactivity, excellent for hindered couplings.[1][5] | Potential for guanidinylation; based on explosive HOAt.[2][3] |
| COMU | Uronium | Oxyma ≈ OAt[3][7] | High reactivity, non-explosive, water-soluble byproducts.[5][6] | Potential for guanidinylation.[3] |
| PyAOP | Phosphonium | OAt > Oxyma > OBt[3] | High reactivity, no guanidinylation risk, excellent for N-Me residues.[3][5] | Byproducts can be difficult to remove in solution phase.[2] |
| PyBOP | Phosphonium | OBt[3] | Good reactivity, no guanidinylation risk, cost-effective.[8] | Less reactive than HATU or PyAOP for extreme cases.[3] |
Protocols & Workflows
Recommended Protocol: HATU-Mediated Coupling of this compound
This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjust volumes and equivalents accordingly.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound
-
HATU
-
DIPEA (or 2,4,6-collidine)
-
Anhydrous DMF or NMP
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 eq) in DMF for 30 minutes. If the previous residue was Fmoc-protected, perform standard deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (5x).
-
Activation Solution Preparation: In a separate, dry vial, dissolve this compound (3 eq) and HATU (2.9 eq) in DMF.
-
Base Addition: Add DIPEA (6 eq) to the activation solution. Mix gently for 1-2 minutes (pre-activation). The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2-4 hours. For very difficult sequences, the reaction time may be extended or performed at an elevated temperature (e.g., 40°C).
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), the reaction is incomplete.
-
Recoupling (if necessary): If the Kaiser test is positive after the initial coupling time, drain the reaction vessel and repeat steps 2-5 (a "double couple").
-
Washing: Once the Kaiser test is negative (or after the second coupling), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering a failed coupling reaction with this compound.
Caption: Troubleshooting workflow for failed couplings.
Visualization of Reagent Activation Mechanisms
This diagram illustrates the fundamental difference between phosphonium and uronium/aminium salt activation pathways, highlighting the origin of the guanidinylation side reaction.
Caption: Phosphonium vs. Uronium activation pathways.
References
- Benchchem. HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
- Benchchem. A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
- Subirós-Funosas, R., et al. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Merck Millipore. Novabiochem® - Introduction of Oxyma Pure.
- National Institutes of Health (NIH).
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. Coupling Reagents.
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Creative Peptides. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Biotage. What do you do when your peptide synthesis fails?
- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions with N-methylated arginine in SPPS
Technical Support Center: N-Methylated Arginine in SPPS
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) involving N-methylated arginine residues. The unique steric and electronic properties of N-methylated arginines introduce specific challenges not typically encountered with their canonical counterparts. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to navigate these challenges, ensuring the integrity and yield of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when incorporating N-methylated arginine in Fmoc-SPPS?
The two most prevalent and problematic side reactions are:
-
Demethylation: Loss of the N-methyl group from the guanidinium side chain, leading to a mass decrease of 14 Da (for monomethylated) or 28 Da (for dimethylated) in the final peptide. This is primarily induced by the piperidine used for Fmoc deprotection.
-
Guanidinium Modification & Lactam Formation: The activated carboxylic acid of the incoming N-methylated arginine can undergo intramolecular cyclization to form a δ-lactam, which is an inactive species that terminates peptide chain elongation.[1][2][3] Additionally, the guanidinium group itself can be modified by certain coupling reagents, leading to undesired adducts.[4][5][6]
Q2: My mass spectrometry results show a persistent mass loss of -14 Da. What is the likely cause and how can I fix it?
A mass loss of 14 Da is a classic indicator of demethylation of a monomethylated arginine residue. The primary cause is the prolonged exposure of the peptide to piperidine during the Fmoc-deprotection step. The nucleophilic nature of piperidine can attack the methyl group on the electron-deficient guanidinium side chain.
Immediate Solution: Switch to a less nucleophilic base for Fmoc deprotection. A 2% (v/v) solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF is a highly effective alternative.[7] DBU is a non-nucleophilic base and minimizes the risk of demethylation.[7] See Protocol 1 for a detailed methodology.
Q3: Which side-chain protecting group is optimal for Fmoc-N-Me-Arg-OH to prevent these side reactions?
The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the industry standard and most recommended choice for protecting the guanidinium side chain of both standard and N-methylated arginine.[8][9] The bulky Pbf group offers a good balance of stability during the basic conditions of Fmoc deprotection and lability for removal during the final acidic cleavage with Trifluoroacetic Acid (TFA).[8][10] It effectively reduces the nucleophilicity of the guanidinium nitrogen, thereby minimizing side reactions. While other protecting groups like Boc are used, Pbf is generally preferred in Fmoc chemistry for its compatibility.[9]
Q4: How can I minimize δ-lactam formation during the coupling of Fmoc-N-Me-Arg(Pbf)-OH?
δ-lactam formation is a competition between the desired intermolecular coupling to the resin-bound amine and an undesired intramolecular cyclization. To favor the desired reaction:
-
Use Potent Coupling Reagents: Employ high-reactivity uronium/aminium or phosphonium salt-based reagents like HATU, HCTU, or PyBOP.[11] These reagents form highly reactive esters that couple faster, outcompeting lactam formation.[11]
-
Pre-activation: Pre-activate the Fmoc-N-Me-Arg(Pbf)-OH with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (1-5 minutes) before adding it to the resin.[11][12] This ensures the activated species is readily available for coupling.
-
Solvent Choice: The choice of solvent can influence the rate of lactam formation. Studies have shown that binary solvent mixtures, such as DMSO/2-MeTHF, can be optimized to significantly reduce this side reaction compared to DMF or NBP alone.[13][14]
Troubleshooting Guides & In-Depth Protocols
Problem 1: Demethylation During Piperidine-Based Fmoc Deprotection
Causality: The standard 20% piperidine in DMF solution used for Fmoc removal is a nucleophilic base.[15] The guanidinium group of arginine, especially when protected by an electron-withdrawing sulfonyl group like Pbf, renders the N-methyl group susceptible to nucleophilic attack by piperidine. This results in the irreversible loss of the methyl group.
Mechanism of Piperidine-Induced Demethylation
Caption: Piperidine attacks the N-methyl group, leading to demethylation.
Solution: Utilize a Non-Nucleophilic Base for Deprotection
The most robust solution is to replace piperidine with a base that is sterically hindered and non-nucleophilic, such as DBU.[7]
Protocol 1: DBU-Based Fmoc Deprotection
-
Resin Preparation: After the coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual coupling reagents.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. While DBU is the deprotecting agent, a small amount of a nucleophilic scavenger like piperidine is still needed to trap the liberated dibenzofulvene (DBF) byproduct, preventing side reactions.
-
Fmoc Removal: Add the DBU/piperidine/DMF cocktail to the resin.
-
Reaction Time: Allow the deprotection to proceed for 5-10 minutes. Reaction times may need to be optimized depending on the sequence.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to ensure complete removal of the deprotection cocktail and byproducts before proceeding to the next coupling step.
Problem 2: Inefficient Coupling and δ-Lactam Formation
Causality: N-methylated amino acids are sterically hindered.[16][17] This steric bulk slows down the coupling reaction. The delay provides a window of opportunity for the activated carboxyl group to react intramolecularly with the δ-nitrogen of the arginine side chain, forming a stable six-membered ring (δ-lactam). This permanently caps the peptide.
Mechanism of δ-Lactam Formation
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 16. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-N-Me-Arg(Tos)-OH
Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that incorporating structurally complex amino acids is a frequent challenge. This guide provides in-depth troubleshooting strategies and field-proven protocols specifically for the incomplete coupling of Boc-N-Me-Arg(Tos)-OH , a notoriously difficult building block. Our approach is rooted in explaining the chemical causality behind each recommendation, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to couple during Solid-Phase Peptide Synthesis (SPPS)?
A1: The difficulty in achieving complete and efficient coupling of this compound stems from a combination of significant steric hindrance and electronic factors.
-
Steric Hindrance: The primary obstacle is the sheer bulk around the reactive nitrogen. The presence of a methyl group on the alpha-nitrogen (a secondary amine) physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[1][2] This steric impediment is compounded by the large tosyl (Tos) protecting group on the arginine side chain.[3][4] This effect is especially pronounced when attempting to couple this compound onto another N-methylated residue.[1][5]
-
Reduced Nucleophilicity: Secondary amines are inherently less nucleophilic than the primary amines of standard amino acids. This reduced reactivity slows down the kinetics of peptide bond formation, making it more challenging to drive the reaction to completion under standard conditions.[3]
These factors lead to a higher activation energy for the coupling reaction, often resulting in incomplete incorporation, which manifests as deletion sequences in the final peptide product and significantly lower overall yields.[1]
Q2: How can I accurately detect incomplete coupling of an N-methylated amino acid? The standard Kaiser test seems unreliable.
A2: Your observation is correct. The standard Kaiser test, which relies on the reaction of ninhydrin with primary amines to produce a vibrant blue color, is not reliable for monitoring the coupling of secondary amines like N-methylated residues.[2][6][7] It will often yield a false negative (yellow/colorless) or a weak red-brown color, which can be misleading.[6][8]
For reliable monitoring, you must use alternative qualitative tests that are sensitive to secondary amines.
| Test Name | Positive Result (Free Amine Present) | Negative Result (Coupling Complete) |
| Bromophenol Blue Test | Blue or Green-colored beads/solution[1][2][5] | Yellow-colored beads/solution[1][2] |
| Chloranil Test | Blue or Greenish-blue colored beads[6][9] | Colorless/Yellow beads |
Post-synthesis analysis by HPLC and Mass Spectrometry (MS) provides the ultimate confirmation of coupling efficiency. The presence of deletion sequences (peptides missing the N-methyl-arginine residue) is a definitive indicator of an incomplete coupling reaction.[1][2]
In-Depth Troubleshooting Guide
Q3: My Bromophenol Blue test is positive (blue), indicating my this compound coupling is incomplete. What is the first and most direct solution to try?
A3: The most immediate and widely adopted strategy is to perform a double coupling .[10][11] This technique aims to drive the reaction to completion by re-exposing the unreacted N-terminal amines on the resin to a fresh, highly concentrated solution of the activated amino acid.[11] This is particularly effective for overcoming the slow reaction kinetics associated with sterically hindered residues.[1][2][3][6]
See Protocol 1 for a detailed methodology.
Q4: I performed a double coupling, but the monitoring test is still positive. What is my next course of action?
A4: If double coupling is insufficient, the issue lies with the activation of the carboxylic acid. The reactivity of your activated ester is not high enough to overcome the steric barrier. You must switch to a more potent coupling reagent.
Standard carbodiimide reagents like DCC or DIC are often inadequate for such demanding couplings.[12] The recommended approach is to use high-efficiency uronium/aminium or phosphonium salt-based reagents.
Diagram 1: Troubleshooting Workflow for Incomplete Coupling A logical decision tree for addressing coupling failures.
Recommended Coupling Reagents for Hindered Amino Acids:
| Reagent Class | Examples | Reactivity | Key Advantages |
| Uronium/Aminium | HATU , HCTU | Very High | HATU is exceptionally effective for N-methylated residues as it forms a highly reactive OAt-active ester.[5][12][13][14] |
| HBTU | High | Less effective than HATU for this specific application.[5][13] | |
| Phosphonium | PyBOP, PyAOP | Very High | Highly efficient and can reduce concerns about guanidinylation side reactions.[12][15] |
Our primary recommendation is to switch to HATU. It has consistently demonstrated superiority in couplings involving sterically hindered and secondary amines.[14]
Q5: Beyond reagents, what other reaction parameters can I adjust to improve coupling efficiency?
A5: Optimizing the reaction environment is critical. If a potent reagent like HATU is still not yielding complete coupling, consider these modifications:
-
Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can block reactive sites.[12]
-
N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) due to its superior solvating properties, which can disrupt secondary structures and improve reaction kinetics.[12]
-
Solvent Mixtures: For particularly difficult sequences, a mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[12]
-
-
Reaction Time and Temperature: Steric hindrance slows the reaction rate significantly.[12]
-
Extended Reaction Time: Increase the coupling duration from the standard 1-2 hours up to 4 hours, or even overnight.[12]
-
Elevated Temperature: Gentle heating can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously to minimize potential racemization.
-
Microwave-Assisted SPPS (MA-SPPS): This is a highly effective method for driving difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[12][16]
-
Q6: Are there any specific side reactions I should be aware of when using powerful uronium reagents like HATU with this compound?
A6: Yes. A critical side reaction to be aware of is guanidinylation . Uronium/aminium reagents like HATU and HBTU can react directly with the free N-terminal amine of the peptide-resin.[17][18] This forms an irreversible guanidinium cap, terminating the peptide chain and preventing further elongation.[17][19]
Diagram 2: HATU Activation vs. Guanidinylation Side Reaction Illustrates the desired reaction pathway and the potential chain-terminating side reaction.
The key to avoiding this side reaction is to ensure the HATU preferentially reacts with the carboxylic acid of your this compound before it has a chance to react with the resin-bound amine. This is achieved through pre-activation .
Pre-activation Strategy: Always mix the this compound, HATU, and a non-nucleophilic base (like DIPEA) in solvent for 1-5 minutes before adding the solution to the deprotected peptide-resin.[1][5][17] This allows for the formation of the highly reactive OAt-active ester in solution, minimizing the amount of free coupling reagent available to cause the unwanted side reaction.
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol should be initiated after a standard Fmoc-deprotection and washing cycle.
-
First Coupling:
-
Pre-activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.[1][5] Allow this mixture to stand for 2-5 minutes for pre-activation.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.[1]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with NMP or DMF (3-5 times).
-
Monitoring: Perform a qualitative monitoring test for secondary amines (see Protocol 2 or 3 ). If the test is negative (yellow), the coupling is complete. If it is positive (blue/green), proceed immediately to the second coupling.
-
-
Second Coupling (if required):
-
Repeat: Without any intermediate deprotection step, repeat steps 1.1 and 1.2 with a fresh solution of activated this compound.
-
Final Wash: After the second coupling period, wash the resin thoroughly with NMP/DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next step in your synthesis.
-
Protocol 2: Bromophenol Blue Test for Monitoring
-
Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) and wash them thoroughly with methanol in a small test tube.
-
Reagent Addition: Add 2-3 drops of a 0.1% (w/v) solution of Bromophenol Blue in DMF.
-
Observation: Agitate briefly and observe the color.
-
Blue/Green: Incomplete coupling (free amine present).
-
Yellow: Complete coupling (no free amine).
-
Protocol 3: Chloranil Test for Monitoring
-
Sample Preparation: Place a small sample of resin beads (approx. 5-10 mg) in a small test tube.
-
Reagent Addition: Add 1 drop of acetaldehyde and 1 drop of a 2% p-chloranil solution in DMF.[6]
-
Incubation: Let the mixture stand at room temperature for 5 minutes.
-
Observation: Observe the color of the beads.
-
Blue/Greenish-blue: Incomplete coupling (free amine present).
-
Colorless/Yellow: Complete coupling (no free amine).
-
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec
- Technical Support Center: Managing Steric Hindrance in N-Methyl
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC
- double coupling peptide synthesis peptides
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D
- Technical Support Center: Managing Steric Hindrance in N-Methyl
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
- Technical Support Center: Double Coupling Protocol for Difficult Fmoc-Aib-OH Additions - Benchchem
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage
- SYNTHESIS NOTES - Aapptec Peptides
- Using double coupling to improve your peptide synthesis - Biotage
- Application Notes and Protocols for the Coupling of N-Methyl
- HATU:a third-gener
- Kaiser test for monitoring incomplete coupling of modified amino acids - Benchchem
- Technical Support Center: Optimizing Coupling of Boc-Arg-OMe in SPPS - Benchchem
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bowlflagstaff.com [bowlflagstaff.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 17. peptide.com [peptide.com]
- 18. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 19. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Coupling Reactions for N-Methylated Amino Acids
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the unique challenges associated with the solid-phase synthesis of N-methylated peptides. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.
The incorporation of N-methylated amino acids is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including improved metabolic stability, oral bioavailability, and receptor selectivity.[1][2][3][4] However, the very feature that confers these benefits—the methyl group on the amide nitrogen—introduces significant steric hindrance, which can dramatically slow down the kinetics of peptide bond formation and lead to incomplete reactions.[3] This guide provides robust troubleshooting strategies and optimized protocols to ensure the success of your synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is broken down into the problem, its probable cause, and actionable solutions.
Q: My coupling reaction to an N-methylated amine is incomplete, resulting in low yield and deletion sequences. What steps should I take?
A: This is the most common issue when working with N-methylated residues. The cause is almost always insufficient activation or reaction time to overcome the steric hindrance of the secondary amine.
Causality: The N-terminal secondary amine of an N-methylated residue is a poorer nucleophile than a primary amine, and the methyl group physically obstructs the incoming activated amino acid. Standard coupling conditions are often not potent enough to drive the reaction to completion.
Solutions (Follow in Sequence):
-
Assess Your Coupling Reagent: Standard reagents like HBTU and HCTU are often ineffective for these sterically demanding couplings.[1] Your first step is to switch to a more potent activating agent.
-
Recommended Reagents:
-
HATU: Generally considered the reagent of choice. Its corresponding HOAt active ester is significantly more reactive than the HOBt esters formed by HBTU/HCTU, providing faster and more complete couplings.[1][3][5]
-
COMU: An excellent, modern alternative to HATU with comparable efficiency.[5] It has the added benefits of better solubility and safety, as it does not rely on potentially explosive HOBt or HOAt derivatives.[5]
-
PyBroP: A highly reactive phosphonium salt-based reagent, particularly effective for the most challenging couplings, such as coupling one N-methylated residue to another.[1][5][6]
-
-
-
Extend the Coupling Time: Unlike standard couplings that can be complete in 30-60 minutes, N-methylated couplings require significantly more time.
-
Standard Practice: Start with a minimum coupling time of 2-4 hours.[3] For particularly difficult sequences (e.g., coupling to N-Me-Val or coupling two N-methylated residues), an overnight reaction may be necessary.
-
-
Perform a Double Coupling: If a single, extended coupling is still incomplete (as determined by a monitoring test), perform a second coupling. Drain the reaction vessel and add a fresh solution of activated amino acid for another 2-4 hours.[1]
-
Incorporate Energy-Assisted Synthesis:
-
Microwave (MW) Synthesis: Applying microwave energy can significantly accelerate difficult coupling reactions, often reducing a multi-hour coupling to minutes.[2][7][8]
-
Ultrasonic Agitation (UA): Studies have shown that using an ultrasonic bath for agitation can dramatically reduce the time required for couplings to N-methylated amines.[7][8]
-
Troubleshooting Workflow for Incomplete Coupling
The following diagram outlines a logical workflow to diagnose and resolve incomplete coupling reactions.
Caption: Troubleshooting workflow for incomplete N-methylated couplings.
Q: How can I reliably monitor the reaction? The Kaiser test gives a negative result even when the coupling is incomplete.
A: The Kaiser test is designed to detect primary amines. It will not work for the secondary amine of an N-methylated residue.
Causality: The ninhydrin reagent used in the Kaiser test requires two free protons on the amine nitrogen to form the characteristic blue-purple chromophore. A secondary amine has only one proton, preventing the reaction from proceeding.
Solution: Use the Bromophenol Blue (BPB) Test . This test qualitatively detects the presence of any unreacted amine (primary or secondary) on the resin.
-
Principle: The BPB solution is slightly acidic. A basic free amine on the resin will deprotonate the indicator, causing a color change.
-
Result Interpretation:
See the Experimental Protocols section below for a detailed step-by-step guide to performing this test.
Frequently Asked Questions (FAQs)
Q: Why exactly is coupling to an N-methylated amino acid so difficult?
A: The difficulty arises from a combination of electronic and steric factors:
-
Reduced Nucleophilicity: The electron-donating nature of the methyl group slightly increases the basicity of the nitrogen, but it also makes the secondary amine a weaker nucleophile compared to a primary amine.
-
Steric Hindrance: This is the dominant factor. The methyl group creates a "molecular shield" around the nitrogen atom. This physically obstructs the approach of the bulky, activated carboxyl group of the incoming amino acid, significantly slowing the rate of peptide bond formation. This effect is magnified when coupling bulky amino acids (like Val or Ile) or when the incoming amino acid is also N-methylated.[1][3]
Q: Which coupling reagent should I choose? A comparison.
A: The choice of coupling reagent is critical for success. While no single reagent is perfect for every situation, some are clearly superior for N-methylated couplings.
| Reagent | Type | Effectiveness for N-Methyl Couplings | Key Considerations |
| HATU | Uronium/Aminium | Highly Effective | The industry standard and reagent of choice. Forms a highly reactive HOAt ester.[1][3][5] |
| COMU | Uronium/Aminium | Highly Effective | Performance is comparable to HATU.[5] Safer (non-explosive byproduct) and often has better solubility.[5] |
| PyBroP | Phosphonium | Highly Effective | Extremely potent, often reserved for the most difficult couplings where others fail.[1][5] Can have a higher risk of racemization with prolonged use. |
| HBTU/HCTU | Uronium/Aminium | Less Effective | Generally not recommended. The HOBt/6-Cl-HOBt active esters are often not reactive enough to overcome steric hindrance.[1][3] |
| DCC/DIC | Carbodiimide | Not Recommended | While a classic reagent, it is less efficient and the dicyclohexylurea (DCU) byproduct is poorly soluble, complicating solid-phase synthesis.[5] |
Q: Are there any amino acid residues that are particularly problematic for on-resin N-methylation itself?
A: Yes. While the focus here is on coupling to an N-methylated residue, the process of methylation can present its own challenges. The on-resin N-methylation procedure (often using o-nitrobenzenesulfonyl (o-NBS) protection) can be shortened significantly from 4 hours to about 40 minutes.[7][8] However, certain residues require special care:
-
Aspartic Acid (Asp): Prolonged exposure to the base DBU during the desulfonylation step can lead to aspartimide formation, a deleterious side reaction that results in significant impurities.[7][8] Reducing the DBU exposure time is critical when methylating Asp.[7]
-
Cysteine (Cys) and Histidine (His): Some older protocols reported potential side-chain methylation with these residues. However, more optimized, modern procedures generally do not show this side reaction.[7][8]
Experimental Protocols
Protocol 1: Optimized Coupling of an Fmoc-Amino Acid to an N-Methylated Peptide-Resin
This protocol assumes a 0.1 mmol scale synthesis. Adjust volumes accordingly.
-
Resin Preparation: After deprotection of the previous Fmoc group, wash the N-methylated peptide-resin thoroughly with DMF (5 x 1 min).
-
Activation Solution Preparation (in a separate vessel):
-
Dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of HATU (0.39 mmol) in DMF (e.g., 2 mL).
-
Add 8 equivalents of diisopropylethylamine (DIPEA) (0.8 mmol).
-
Allow the solution to pre-activate for 2-5 minutes at room temperature.[3]
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours.
-
-
Monitoring:
-
Take a small sample of resin (a few beads) and perform the Bromophenol Blue Test (see Protocol 2).
-
If the test is positive (blue/green), indicating an incomplete reaction, continue agitating for another 2 hours or perform a double coupling.
-
-
Washing: Once the coupling is complete (BPB test is yellow), drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all residual reagents before proceeding to the next Fmoc deprotection step.
Protocol 2: Bromophenol Blue (BPB) Test for Reaction Monitoring
-
Reagent Preparation: Prepare a stock solution of ~1 mg/mL Bromophenol Blue in DMF.
-
Procedure:
-
Remove a small sample of resin (10-20 beads) from the reaction vessel.
-
Place the beads in a small glass test tube or on a white spotting plate.
-
Wash the beads thoroughly with clean DMF and then methanol to remove any residual base (like DIPEA) which can cause a false positive.
-
Add 1-2 drops of the BPB test solution to the washed beads.
-
Observe the color of the beads against a white background.
-
References
- Gawel, K., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Löffler, A., et al. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. BenchChem Technical Support.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Brochure.
- Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
- Coste, J., et al. (2002).
- Chatterjee, J., et al. (2025). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemInform.
- Gawel, K., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega via PMC.
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions During Deprotection of Boc-N-Me-Arg(Tos)-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are utilizing Boc-N-Me-Arg(Tos)-OH in their synthetic workflows. The deprotection of the tosyl (Tos) group from the arginine side chain is a critical step that can be accompanied by several side reactions, impacting the yield and purity of the final peptide. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges effectively.
Overview of Deprotection Challenges
The use of this compound is a cornerstone in Boc-based solid-phase peptide synthesis, particularly for complex peptides. The tosyl group offers robust protection of the guanidinium function of arginine throughout the synthesis. However, its removal, typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is a chemically harsh step that can lead to undesired modifications of the peptide if not carefully controlled.[1][2] The N-methylation on the alpha-amino group adds another layer of complexity, potentially influencing reaction kinetics and the stability of intermediates.
The primary challenges during the deprotection of this compound revolve around:
-
Incomplete Deprotection: Residual tosyl groups can be difficult to remove, especially in sterically hindered sequences or long peptides with multiple arginine residues.[3][4]
-
Side-Chain Modification: Reactive carbocations generated during the cleavage of Boc and other side-chain protecting groups can lead to alkylation of sensitive residues like tryptophan and tyrosine.[5][6]
-
Modification by the Cleaved Tosyl Group: The released tosyl group itself can react with sensitive amino acids, particularly tryptophan.[5][6]
This guide will address these issues in a practical question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing incomplete removal of the tosyl group from my N-Me-Arg residue. What are the likely causes and how can I fix it?
A1: Incomplete deprotection is a common issue, often stemming from suboptimal reaction conditions or sequence-specific challenges.
Possible Causes:
-
Insufficient Reaction Time: Peptides containing multiple arginine residues may require longer deprotection times for complete cleavage of all tosyl groups.[3][4]
-
Low Reagent Concentration/Purity: The purity and concentration of the strong acid (HF or TFMSA) are critical for efficient deprotection.
-
Steric Hindrance: The local environment around the N-Me-Arg(Tos) residue can sterically hinder the access of the deprotecting acid.
-
Peptide Aggregation: On-resin aggregation can prevent the cleavage cocktail from efficiently reaching all reaction sites.
Troubleshooting & Optimization:
-
Extend Reaction Time: For peptides with multiple Arg(Tos) residues, consider increasing the reaction time in increments of 30-60 minutes, monitoring the progress by HPLC.[7]
-
Ensure Reagent Quality: Use fresh, high-purity anhydrous HF or TFMSA for the cleavage cocktail.
-
Optimize Cleavage Cocktail Composition: The addition of scavengers like thioanisole can accelerate the removal of sulfonyl protecting groups.[4][8] A common and effective cocktail is "Reagent R," which is well-suited for peptides containing arginine residues.[4]
-
Consider a "Low-High" HF Cleavage Protocol: For particularly difficult sequences, a two-step "low-high" HF cleavage can be beneficial. The "low HF" step with scavengers gently removes many side-chain protecting groups, followed by a "high HF" step to cleave the more resilient groups like Arg(Tos).[7]
Q2: My final peptide shows unexpected modifications on Tryptophan (Trp) and Tyrosine (Tyr) residues. What is causing this and how can I prevent it?
A2: The generation of reactive carbocations during the acidic cleavage of Boc and other tert-butyl-based protecting groups is the primary culprit for these side reactions.[5][9]
Mechanism of Side Reaction: The tert-butyl cation (t-Bu+) generated during Boc deprotection is a potent electrophile that can attack the electron-rich indole ring of Tryptophan and the phenol ring of Tyrosine, leading to t-butylation.
Prevention Strategies:
-
Effective Scavenging: The use of a "scavenger" in the cleavage cocktail is essential to trap these carbocations before they can react with the peptide.[9][10]
-
Protecting Group Strategy for Tryptophan: Using Boc-Trp(For)-OH (formyl protection on the indole nitrogen) can offer additional protection against modification by the released tosyl group.[5][6] The formyl group can be removed during the cleavage step with the inclusion of a thiol scavenger like ethanedithiol (EDT).[7]
Recommended Scavenger Cocktails:
| Scavenger Cocktail Component | Function | Typical Concentration (v/v) | Reference |
| Thioanisole | Scavenges t-butyl cations and assists in the cleavage of Arg(Tos). | 5% | [4] |
| 1,2-Ethanedithiol (EDT) | A potent scavenger for t-butyl cations and necessary for Trp(For) deprotection. | 2.5-3% | [4][11] |
| Anisole/Phenol | Cation scavengers. | 2-5% | [4][12] |
| Triisopropylsilane (TIPS) | An effective cation scavenger, often used as a less odorous alternative to thiols. | 1-2.5% | [11][13] |
Q3: I have detected a byproduct corresponding to the tosylation of a Tryptophan residue. How does this happen and what is the solution?
A3: This side reaction occurs when the cleaved p-toluenesulfonyl (tosyl) group re-attaches to a nucleophilic residue, most commonly the indole ring of Tryptophan.[5][6]
Mechanism of Tosylation: During the acidic cleavage, the tosyl group is released as a reactive species that can act as an electrophile. The electron-rich indole ring of Tryptophan is a prime target for this electrophilic attack.
Mitigation Strategies:
-
Use of Scavengers: Thioanisole is particularly effective in preventing the reattachment of the tosyl group to Tryptophan.[5][6]
-
Indole Nitrogen Protection: Employing a protecting group on the indole nitrogen of Tryptophan, such as the formyl (For) group (Boc-Trp(For)-OH), can prevent this side reaction.[5][6]
Best Practices & Protocols
Validated Protocol for Deprotection of Peptides Containing this compound
This protocol is designed for the final cleavage and deprotection of a peptide synthesized on a solid support using Boc chemistry, specifically addressing the challenges associated with N-Me-Arg(Tos).
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers: Thioanisole, 1,2-Ethanedithiol (EDT), Anisole (all high purity)
-
Cleavage Apparatus (HF apparatus or appropriate glassware for TFMSA)
-
Cold Diethyl Ether
-
Stirring mechanism
-
Filtration apparatus
Step-by-Step Methodology:
-
Resin Preparation:
-
Ensure the peptidyl-resin is thoroughly washed with an appropriate solvent (e.g., DCM) and dried completely under vacuum.[12]
-
Place the dried resin in the reaction vessel of the cleavage apparatus.
-
-
Cleavage Cocktail Preparation (Reagent R - Modified):
-
CAUTION: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
For every 1 gram of peptidyl-resin, prepare approximately 10 mL of the cleavage cocktail.[4]
-
A robust and widely applicable cocktail is "Reagent R":
-
Trifluoroacetic acid (TFA): 90%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 3%
-
Anisole: 2%[4]
-
-
Note: For TFMSA-mediated cleavage, a typical cocktail is TFMSA/TFA/Thioanisole.[8]
-
-
Cleavage and Deprotection Reaction:
-
Cool the reaction vessel containing the resin to 0°C in an ice bath.
-
Slowly add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 2-4 hours. For peptides with multiple Arg(Tos) residues, the reaction time may need to be extended.[4] It is advisable to perform a small-scale trial to optimize the cleavage time.
-
-
Peptide Precipitation and Isolation:
-
Filter the reaction mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[4]
-
Slowly add the combined filtrate to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[14]
-
Allow the precipitation to proceed at 4°C for at least 1 hour.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Workflow for Troubleshooting Deprotection Issues
Caption: Troubleshooting workflow for deprotection of this compound.
Analytical Methods for Quality Control
Effective troubleshooting relies on accurate analytical data. The primary methods for assessing the success of the deprotection and identifying side products are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[15][16][17]
-
RP-HPLC: This technique is used to determine the purity of the crude peptide.[15] Incomplete deprotection or the presence of side products will appear as distinct peaks from the main product peak.
-
Mass Spectrometry (LC-MS): Coupling HPLC with MS allows for the identification of the components of each peak. This is crucial for confirming the mass of the desired peptide and identifying the exact nature of any impurities (e.g., residual protecting groups, alkylated side chains).[17]
Deprotection Mechanism and Key Side Reactions
Caption: Key reactions during the deprotection of this compound.
References
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. (2014, October 16). ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. Retrieved from [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Retrieved from [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Removal of the tosyl and nosyl groups. (n.d.). ResearchGate. Retrieved from [Link]
-
Bédard, F., & Biron, E. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1756. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]
-
Yajima, H., Takeyama, M., Kanaki, J., & Mitani, K. (1978). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. Journal of the Chemical Society, Chemical Communications, (11), 482-483. Retrieved from [Link]
-
The Tosyl and Related Protecting Groups in Amino Acid and Peptide Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. almacgroup.com [almacgroup.com]
Technical Support Center: Synthesis of Peptides with N-Methylated Arginine
Welcome to the Technical Support Center for the synthesis of peptides incorporating N-methylated arginine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with this challenging modification. N-methylation of peptide backbones, particularly at sterically demanding residues like arginine, is a powerful strategy to enhance metabolic stability, membrane permeability, and overall pharmacokinetic profiles.[1][2][3][4][5] However, the introduction of a methyl group on the amide nitrogen presents significant synthetic hurdles, primarily due to increased steric hindrance.[2][6]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established synthetic methodologies and field-proven insights. Our goal is to equip you with the knowledge to anticipate challenges, optimize your protocols, and ultimately improve the yield and purity of your target peptides.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated arginine.
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Symptoms:
-
Positive bromophenol blue test (blue to green color) after coupling, indicating free amines.[7]
-
Mass spectrometry (MS) analysis of the crude product shows significant deletion sequences (M-X), where X is the mass of the amino acid that failed to couple.
-
Low overall yield of the desired full-length peptide.
Root Cause Analysis:
The primary reason for poor coupling efficiency is the steric hindrance imposed by the N-methyl group on the backbone nitrogen of the preceding residue. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation. The problem is exacerbated when coupling an amino acid onto an N-methylated arginine residue or when coupling two consecutive N-methylated amino acids.[6]
Solutions & Protocols:
To overcome this steric barrier, a combination of optimized coupling reagents, reaction conditions, and monitoring is essential.
1. Selection of High-Efficiency Coupling Reagents:
Standard coupling reagents like HBTU and HCTU are often less effective for sterically hindered couplings.[7] More potent activating agents are required.
-
Aminium/Uronium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as a superior choice for difficult couplings due to its high reactivity.[7][8][9] COMU, which incorporates the safer Oxyma Pure leaving group, shows comparable efficiency to HATU and is an excellent alternative.[8]
-
Phosphonium Reagents: PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP/HOAt are also highly effective for coupling N-methylated amino acids.[10]
Table 1: Comparison of Coupling Reagents for N-Methylated Arginine Synthesis
| Coupling Reagent | Class | Key Features | Recommended Use |
| HATU | Aminium/Uronium | Gold standard for difficult couplings; high reactivity.[7][9] | Primary choice for coupling onto N-methylated residues. |
| COMU | Aminium/Uronium | High efficiency comparable to HATU; safer (non-explosive byproduct).[8] | Excellent, safer alternative to HATU. |
| PyAOP/PyBOP+HOAt | Phosphonium | Highly effective for sterically hindered couplings, particularly N-methyl amino acids.[10] | Recommended for challenging sequences with multiple N-methylated residues. |
| HBTU/HCTU | Aminium/Uronium | Less effective for N-methylated couplings.[7] | Not recommended for this application. |
2. Optimized Coupling Protocol:
A standard coupling protocol may be insufficient. The following modifications are recommended:
-
Increased Equivalents: Use a higher excess of the protected amino acid (3-5 equivalents) and coupling reagents (3-4.9 equivalents).
-
Extended Reaction Times: Allow for longer coupling times, from 2 hours to overnight, to drive the reaction to completion.[9]
-
Double Coupling: If a monitoring test indicates incomplete coupling after the initial reaction time, a second coupling with a fresh solution of activated amino acid is highly recommended.[6][9]
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues, by overcoming the activation energy barrier.[9][11][12]
Protocol 1: High-Efficiency Coupling of Fmoc-AA-OH onto an N-Methylated Arginine Residue
-
Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF) for at least 30 minutes.[13]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-methylated arginine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and a non-nucleophilic base like diisopropylethylamine (DIEA) (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.[6][7]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a bromophenol blue test to check for reaction completion.[7]
-
Take a small sample of resin beads and wash with methanol.
-
Add a few drops of bromophenol blue solution in DMF.
-
Yellow beads: Coupling is complete.
-
Blue/Green beads: Coupling is incomplete.
-
-
Troubleshooting (if incomplete):
-
Filter and wash the resin with DMF.
-
Repeat steps 4-6 for a "double coupling."
-
-
Final Wash: Once coupling is complete, wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) before proceeding to the next cycle.
Issue 2: Side Reactions During On-Resin N-Methylation
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude product with unexpected masses.
-
Low yield of the desired N-methylated peptide.
-
Incomplete methylation or desulfonylation.
Root Cause Analysis:
On-resin N-methylation, typically performed via the Fukuyama-Mitsunobu reaction or by sulfonamide-based methods, offers a flexible way to introduce N-methylation post-synthetically.[12] However, these multi-step procedures can be prone to side reactions. For instance, in the popular o-nitrobenzenesulfonyl (o-NBS) protection method, incomplete sulfonylation, methylation, or desulfonylation can lead to a heterogeneous product mixture.[12][14] Furthermore, some amino acids, like aspartic acid, are susceptible to side reactions such as aspartimide formation under the basic conditions used for methylation and desulfonylation.[12][14]
Solutions & Protocols:
Careful optimization of each step in the on-resin methylation process is crucial.
Workflow: On-Resin N-Methylation using o-NBS Protection
Caption: Key steps in the on-resin N-methylation workflow.
Protocol 2: Optimized On-Resin N-Methylation
This protocol is adapted from established methods and aims to improve efficiency.[12]
-
Sulfonylation:
-
Swell the resin-bound peptide in N-methylpyrrolidone (NMP).
-
Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (10 eq.) in NMP.
-
React for 30-60 minutes. Monitor for completion.
-
-
Methylation:
-
Wash the resin thoroughly with DMF.
-
Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) and methyl p-toluenesulfonate or methyl iodide (10 eq.) in DMF.
-
React for 5-10 minutes. Repeat this step once.
-
-
Desulfonylation:
-
Wash the resin with DMF.
-
Add a solution of β-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.[6]
-
React for 5 minutes. Repeat this step once.
-
-
Washing: Wash the resin extensively with NMP, DCM, and DMF to ensure all reagents are removed before proceeding with the synthesis.
Frequently Asked Questions (FAQs)
Q1: Should I use a pre-methylated Fmoc-Arg(Pbf)-OH monomer or perform on-resin methylation?
A1: The choice depends on your synthetic strategy and the specific sequence.
-
Using Pre-methylated Monomers: This is the most direct approach. It avoids the multi-step on-resin procedure and potential side reactions associated with it.[15] However, it commits you to a specific methylation site from the outset. The main challenge is the difficult coupling step onto the N-methylated residue, as detailed in the troubleshooting guide.
-
On-Resin Methylation: This method provides greater flexibility, allowing for the synthesis of both methylated and non-methylated analogues from a common intermediate. It is particularly useful for creating peptide libraries for structure-activity relationship (SAR) studies.[11][16] The drawback is the potential for side reactions and the need for careful optimization of the three-step methylation process.[12]
Q2: The guanidinium side chain of arginine is highly basic. Does it require a special protecting group during N-methylation?
A2: Yes, robust protection of the arginine side chain is critical. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the standard choice in Fmoc-SPPS and is compatible with most on-resin N-methylation conditions.[15] It is sufficiently stable to the basic conditions of methylation and desulfonylation but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin. For some very acid-sensitive peptides, the more acid-labile Pmc group might be considered, though Pbf is generally preferred for its stability.
Q3: My HPLC analysis of the crude N-methylated peptide shows multiple peaks or broad peaks. What is the cause?
A3: This is a common observation for N-methylated peptides.[10] The presence of multiple peaks is often due to the slow interconversion of cis and trans amide bond conformers (rotamers) at the site of N-methylation. The N-methyl group lowers the energy barrier for cis/trans isomerization.[17] These conformers can be resolved on the HPLC timescale, leading to peak broadening or distinct peaks. To confirm this, you can try altering the HPLC column temperature. Running the analysis at an elevated temperature (e.g., 40-60°C) can sometimes coalesce the peaks by accelerating the interconversion rate.
Q4: What are the best analytical techniques to confirm the successful synthesis and purity of my N-methylated arginine peptide?
A4: A combination of techniques is essential for full characterization.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide. As mentioned, be aware of potential peak broadening due to rotamers.[10][18]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the final product. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[18][19]
-
Tandem Mass Spectrometry (MS/MS): Used for sequencing the peptide. Fragmentation analysis can confirm the location of the N-methylated arginine residue.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including confirmation of the N-methylation site and insights into the conformational effects of the modification.[18][19]
Workflow: Peptide Characterization
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. civilengineerusa.com [civilengineerusa.com]
- 4. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 12. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijsra.net [ijsra.net]
- 19. polarispeptides.com [polarispeptides.com]
Technical Support Center: Managing Aggregation of Peptides Containing Boc-N-Me-Arg(Tos)-OH
Welcome to the Technical Support Center for scientists and researchers navigating the complexities of synthesizing peptides containing N-α-Boc-N-ω-tosyl-N-α-methyl-L-arginine (Boc-N-Me-Arg(Tos)-OH). The unique structural characteristics of this N-methylated, tosyl-protected arginine derivative introduce specific challenges, most notably the propensity for peptide aggregation during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you overcome these hurdles and achieve successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What makes peptides containing this compound particularly prone to aggregation?
A1: Several factors contribute to the increased aggregation risk. The N-methylation of the backbone amide nitrogen disrupts the regular hydrogen-bonding patterns that can stabilize soluble secondary structures. While this can sometimes be advantageous, in certain sequences it can expose hydrophobic patches or promote alternative intermolecular interactions. Furthermore, the bulky tosyl (Tos) protecting group on the arginine side chain adds significant steric hindrance and hydrophobicity, which can lead to poor solvation of the growing peptide chain on the resin. This poor solvation is a primary driver for the peptide chains to interact with each other rather than the solvent, leading to aggregation.[1][2]
Q2: What are the primary indicators of on-resin aggregation during my synthesis?
A2: The most common signs of on-resin aggregation include:
-
Poor Resin Swelling: The peptide-resin beads may fail to swell adequately or may even shrink in the synthesis solvent.[1][3] This is a strong physical indicator that the peptide chains are collapsing onto themselves.
-
Incomplete or Slow Reactions: Both the Fmoc deprotection and the subsequent amino acid coupling steps may become sluggish or incomplete.[1][4] This is often confirmed by a positive Kaiser or TNBS test after a coupling step, indicating the presence of unreacted free amines.[3]
-
Altered Deprotection Profile: In continuous-flow synthesizers, a flattened and broadened UV deprotection profile can signal aggregation issues.[3][4]
Q3: My crude peptide containing N-Me-Arg(Tos) is insoluble after cleavage. What is the best way to solubilize it?
A3: Post-cleavage insolubility is a direct consequence of aggregation. The following is a recommended stepwise approach for solubilization:
-
Start with Standard Solvents: Attempt to dissolve a small aliquot of the peptide in common polar organic solvents like DMSO or DMF.[5][6]
-
Acidic Conditions: If the peptide is basic (which is likely with arginine-containing peptides), try dissolving it in a dilute aqueous acidic solution, such as 10-30% acetic acid.[6][7]
-
"Magic Mixture" for Peptides: For highly resistant aggregates, a solvent system known as the "magic mixture" (DCM/DMF/NMP 1:1:1) can be effective.[2][8]
-
Disruptive Solvent Systems: As a last resort for extremely difficult cases, a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) is very powerful at breaking down stubborn aggregates.[9]
Once dissolved, it is often best to slowly add this concentrated solution to your desired aqueous buffer while vortexing to prevent re-precipitation.[10]
Troubleshooting Guides: From Synthesis to Purification
This section provides detailed protocols and the scientific rationale behind them to proactively manage and resolve aggregation issues at each stage of your workflow.
Part 1: Optimizing Solid-Phase Peptide Synthesis (SPPS)
Aggregation during SPPS is the root cause of many downstream problems. The following strategies aim to maintain good solvation of the peptide chain throughout the synthesis.
Issue 1: Incomplete Coupling of this compound or Subsequent Residues
The steric bulk of this compound makes its coupling, and the coupling of the subsequent amino acid, particularly challenging.
-
Choice of Coupling Reagent: Utilize high-activity coupling reagents known to be effective for sterically hindered amino acids. Urionium/aminium salts like HATU, HBTU, or HCTU are generally preferred over carbodiimides for such couplings.[4]
-
Pre-activation: Pre-activate the this compound for 2-10 minutes with the coupling reagent and an activation base (e.g., DIPEA) before adding it to the deprotected peptide-resin.[11] This ensures the activated species is readily available for coupling.
-
Solvent Selection: Use N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to your DMF. These solvents have superior solvating properties and can help disrupt secondary structure formation.[1][4]
-
Double Coupling: If a monitoring test (e.g., Kaiser test) indicates an incomplete reaction after 1-2 hours, drain the reaction vessel and perform a second coupling with a fresh solution of activated amino acid.[4][12]
-
Elevated Temperature: For particularly difficult couplings, increasing the reaction temperature to 55°C can enhance reaction kinetics.[4] This is often employed in microwave-assisted peptide synthesis.[3]
Causality Explained: The combination of a highly reactive coupling agent, optimal solvent, and sufficient reaction time/temperature helps to overcome the kinetic barrier imposed by the steric hindrance of the N-methyl and tosyl groups, favoring the desired amide bond formation over intermolecular aggregation.
Issue 2: Progressive Aggregation on Resin with Chain Elongation
As the peptide chain grows, the risk of aggregation increases, especially in hydrophobic sequences.
-
Use Low-Substitution Resin: Start your synthesis with a resin that has a low loading capacity (e.g., 0.1-0.3 mmol/g). This increases the distance between peptide chains on the support, sterically discouraging them from interacting.[1]
-
Incorporate Chaotropic Salts: After Fmoc deprotection and washing, perform a brief wash (2 x 1 min) with a 0.8 M solution of NaClO₄ or LiCl in DMF.[8] These salts disrupt hydrogen-bonding networks that stabilize aggregates.
-
Employ Backbone Protection: If the sequence allows, strategically incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a nearby glycine or other suitable residue.[1][4][13] These groups are introduced as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) and physically prevent the peptide backbone from forming the hydrogen bonds necessary for aggregation.[4][14] The protecting group is removed during the final TFA cleavage.[4]
-
Utilize Pseudoproline Dipeptides: Where the sequence contains a Ser or Thr, incorporating a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheet structures.[1][10]
Workflow for Aggregation Prevention:
Caption: Decision workflow for preventing on-resin aggregation.
Part 2: Cleavage and Deprotection
The final cleavage and deprotection step is critical. Aggregated peptides can exhibit poor cleavage efficiency, and the choice of cleavage cocktail is important for removing the robust Tosyl group.
Issue 3: Incomplete Deprotection of Arg(Tos) and Side Reactions
The tosyl group is more stable than many other arginine protecting groups (e.g., Pbf) and requires strong acidic conditions for removal.[15][16] This can lead to side reactions if not managed properly.
-
Select the Right Cocktail: A standard TFA/water (95:5) cocktail may not be sufficient. Reagent R is specifically recommended for peptides containing arginine protected with sulfonyl groups like Tos.[17]
-
Reagent R Composition: TFA (90%), Thioanisole (5%), Ethanedithiol (EDT) (3%), Anisole (2%).[17]
-
-
Scavenger Rationale:
-
Thioanisole: Acts as a scavenger for the cations generated during deprotection and helps cleave the Tosyl group.
-
EDT: Scavenges tert-butyl cations from the Boc group deprotection.[18]
-
Anisole: Protects sensitive residues like Tryptophan from modification.
-
-
Procedure:
-
Use 10 mL of Reagent R per gram of peptide-resin.[17]
-
Allow the reaction to proceed for at least 2-4 hours at room temperature. Peptides with multiple arginine residues may require longer cleavage times.[1][17]
-
Filter the resin and wash with fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold methyl t-butyl ether.[17]
-
Side Reaction Warning: During cleavage, the tosyl protecting group can potentially transfer from the arginine to a nearby tryptophan residue. Using a cleavage cocktail with effective scavengers like those in Reagent R helps to minimize this side product.[1]
Data Summary: Key Parameters for Managing Aggregation
| Strategy | Parameter | Recommended Action | Rationale |
| Resin Selection | Substitution Level | 0.1 - 0.3 mmol/g | Increases inter-chain distance, reducing interaction.[1] |
| Solvent Choice | Primary Solvent | NMP or DMF/DMSO (3:1) | Improves solvation of the growing peptide chain.[1][4] |
| Coupling Reagents | Type | HATU, HBTU, HCTU | High activation efficiency for sterically hindered residues.[4] |
| Additives | Chaotropic Salts | 0.8 M NaClO₄ or LiCl in DMF wash | Disrupts intermolecular hydrogen bonds.[4][8] |
| Cleavage Cocktail | For Arg(Tos) | Reagent R (TFA/Thioanisole/EDT/Anisole) | Ensures complete removal of the robust Tosyl group and scavenges reactive species.[17] |
| Solubilization | Post-Cleavage | 1. DMSO/DMF 2. Dilute Acetic Acid 3. HFIP/TFA | Stepwise approach from standard to highly disruptive solvents.[5][6][9] |
Visualizing the Problem: The Mechanism of Aggregation
Aggregation is driven by the formation of intermolecular hydrogen bonds, primarily leading to β-sheet structures that render the peptide chains insoluble and inaccessible for subsequent chemical steps.
Caption: Transition from well-solvated to aggregated peptide chains.
By understanding the underlying causes of aggregation and implementing these targeted strategies, researchers can significantly improve the success rate of synthesizing challenging peptides containing this compound.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
PubMed. (n.d.). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Retrieved from [Link]
-
YouTube. (2025, November 25). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. Retrieved from [Link]
-
Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 139. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent R. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2007077112A1 - Methods for the synthesis of arginine-containing peptides.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from [Link]
-
Jørgensen, L., Hostrup, S., Møller, E. H., & Grohganz, H. (2009). Factors affecting the physical stability (aggregation) of peptide therapeutics. European Journal of Pharmaceutical Sciences, 38(5), 415-424. [Link]
-
VanVeller Lab. (2025). Background knowledge necessary to start on peptide projects. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Karas, J. A., Scanlon, D. B., & Collins, J. G. (2014). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Australian Journal of Chemistry, 67(1), 3-13. [Link]
-
AAPPTec Peptides. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Suppression of Protein Aggregation by L-Arginine. Retrieved from [Link]
-
PubMed. (2013). L-arginine induces protein aggregation and transformation of supramolecular structures of the aggregates. Retrieved from [Link]
-
Das, U., Hariprasad, G., Ethayathulla, A. S., Manral, P., Das, T. K., Pasha, S., ... & Mann, M. (2007). Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. PLoS ONE, 2(11), e1176. [Link]
-
PubMed. (2017). Effect of Arginine on the Aggregation of Protein in Freeze-Dried Formulations Containing Sugars and Polyol. Retrieved from [Link]
-
PubMed. (n.d.). Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. group.chem.iastate.edu [group.chem.iastate.edu]
- 13. youtube.com [youtube.com]
- 14. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Technical Support Center: Synthesis of N-Methylated Cyclic Peptides
Welcome to the technical support center for the synthesis of N-methylated cyclic peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these promising therapeutic molecules. N-methylation is a key strategy for improving the pharmacokinetic properties of peptides, including their metabolic stability and cell permeability.[1][2][3][4] When combined with cyclization, it can lead to compounds with enhanced oral bioavailability.[2][3][4][5] However, the synthetic process is not without its challenges. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to support your experimental success.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-methylated cyclic peptides in a question-and-answer format, providing insights into the underlying causes and practical solutions.
Problem: Low or Incomplete N-Methylation
Question: I'm observing low yields of my N-methylated peptide after the methylation step. What could be the cause, and how can I improve the efficiency?
Answer:
Low N-methylation efficiency is a frequent hurdle. The primary cause is often the steric hindrance at the amide nitrogen, which can be exacerbated by bulky adjacent amino acid side chains. The choice of methylation reagents and reaction conditions is critical.
Potential Causes & Solutions:
-
Inefficient Methylation Reagents: Not all methylation methods are equally effective. The classic approach using methyl iodide can be slow and require harsh conditions.
-
Recommended Solution: A widely successful and robust method is the two-step procedure involving sulfonylation of the amide nitrogen with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), followed by methylation of the resulting sulfonamide using a methylating agent like methyl p-toluenesulfonate or dimethyl sulfate, and finally, removal of the o-NBS protecting group.[6] This method is compatible with solid-phase peptide synthesis (SPPS).[6][7]
-
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and the choice of base can significantly impact methylation efficiency.
-
Optimization Strategy: Recent studies have shown that the N-methylation procedure can be significantly shortened from 4 hours to 40 minutes by optimizing the protocol.[6][8] The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed. It's crucial to ensure anhydrous conditions, as water can quench the reagents.
-
-
Steric Hindrance: The amino acid sequence itself can present challenges. Coupling a bulky amino acid to an N-methylated residue is particularly difficult due to increased steric hindrance.[9]
-
Enhanced Coupling: Employing stronger coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can improve yields when coupling to an N-methylated amine.[9] Microwave-assisted couplings can also be beneficial in overcoming steric barriers.[10]
-
Problem: Epimerization/Racemization at the α-Carbon
Question: My final product analysis shows a significant amount of a diastereomeric impurity. How can I minimize epimerization during the synthesis of N-methylated peptides?
Answer:
Epimerization, the change in the stereochemical configuration at the α-carbon of an amino acid, is a critical side reaction in peptide synthesis, particularly under basic conditions required for some N-methylation and cyclization steps.[11][12] N-methylated residues can be more prone to base-catalyzed epimerization.[13]
Causality and Mitigation:
-
Base-Induced Epimerization: The use of strong bases like DBU during the methylation step can lead to the abstraction of the α-proton, causing epimerization. This is especially problematic for sterically hindered residues.[14]
-
Mitigation: Carefully control the amount of base and the reaction time. Using a milder base or optimizing the reaction temperature to be as low as feasible can help. For particularly sensitive residues, alternative methylation strategies that do not require strong bases should be considered.
-
-
Activation and Coupling: The activation of the carboxylic acid during coupling can also lead to the formation of an oxazolone intermediate, which is susceptible to racemization.
-
Strategy: The choice of coupling reagent is important. Using additives like ethyl cyanoglyoxylate-2-oxime (Oxyma) or 1-hydroxybenzotriazole (HOBt) can suppress racemization. Reagents like DIC/HOAt have been shown to be effective in preventing epimerization during difficult couplings.[11]
-
-
Cyclization Conditions: The conditions used for cyclization can also induce epimerization, especially at the C-terminal residue.[15]
-
Cyclization Tactics: On-resin cyclization can sometimes reduce epimerization compared to solution-phase methods due to the pseudo-dilution effect.[2] The choice of the cyclization point in the peptide sequence is also a key consideration.
-
Problem: Low Cyclization Yields
Question: I'm struggling to get good yields for the final cyclization step of my N-methylated peptide. What factors influence cyclization efficiency?
Answer:
Cyclization is often the most challenging step in the synthesis of cyclic peptides, and the presence of N-methyl groups can add another layer of complexity.[15]
Key Factors and Solutions:
-
Conformational Rigidity: N-methylation restricts the conformational flexibility of the peptide backbone.[7] While this is beneficial for the final product's properties, it can hinder the adoption of a conformation favorable for cyclization.
-
Strategic Design: The position of N-methylation is crucial. Incorporating N-methyl groups can act as a turn-inducing element, which may facilitate cyclization if positioned correctly.[16] Computational modeling can be a valuable tool to predict the preferred conformation of the linear precursor and guide the design.
-
-
Reaction Conditions: The concentration of the linear peptide, the choice of coupling reagents, and the solvent all play a significant role.
-
High Dilution: Performing the cyclization under high dilution conditions (typically 0.1-1 mM) is essential to favor intramolecular cyclization over intermolecular oligomerization.
-
On-Resin vs. Solution Phase: On-resin cyclization takes advantage of the "pseudo-dilution" effect of the solid support, which can favor the desired intramolecular reaction.[2] Solution-phase cyclization offers more flexibility in terms of solvents and reagents but requires careful control of concentration.
-
-
Coupling Reagents for Cyclization: Standard peptide coupling reagents are used, but their effectiveness can vary depending on the sequence.
-
Recommended Reagents: Reagents such as HATU, HBTU, and PyBOP are commonly used. The choice may need to be optimized for each specific peptide.
-
Problem: Difficult Purification
Question: The purification of my N-methylated cyclic peptide by HPLC is proving to be very challenging, with poor peak shape and co-eluting impurities. What can I do to improve the separation?
Answer:
The increased hydrophobicity and potential for conformational isomers (cis/trans amide bonds) in N-methylated peptides can complicate purification.
Purification Strategies:
-
Conformational Isomers: N-methylation can promote the existence of both cis and trans isomers of the amide bond, which can lead to peak broadening or splitting in HPLC.
-
Solution: Running the HPLC at an elevated temperature (e.g., 40-60 °C) can sometimes help to coalesce these peaks by accelerating the interconversion between isomers.
-
-
Hydrophobicity: N-methylated peptides are generally more hydrophobic than their non-methylated counterparts, which can lead to strong retention on reverse-phase columns.
-
Optimization: A shallower gradient during HPLC elution can improve resolution. It may also be beneficial to screen different columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl) and different mobile phase modifiers (e.g., trifluoroacetic acid, formic acid).
-
-
Incomplete Reactions: Difficult couplings or incomplete deprotection can lead to deletion sequences or other closely related impurities that are difficult to separate from the desired product.[15]
-
Proactive Approach: The best strategy is to optimize the synthesis to minimize the formation of these impurities. Careful monitoring of each step of the synthesis using techniques like a test cleavage and LC-MS analysis is highly recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of N-methylating cyclic peptides?
A1: N-methylation offers several key advantages for peptide-based drug candidates. It can increase metabolic stability by protecting the amide bond from proteolytic cleavage.[2][3] It also tends to increase lipophilicity and can improve membrane permeability and oral bioavailability.[2][3][4][5] Furthermore, the conformational constraint imposed by N-methylation can lead to higher receptor affinity and selectivity.[2]
Q2: Which on-resin N-methylation method is generally considered the most reliable?
A2: The method developed by Miller and Scanlan, which involves a three-step process of sulfonylation with o-NBS-Cl, methylation, and desulfonylation, is widely regarded as a robust and general method for site-selective N-methylation on a solid support.[6][7] It is compatible with Fmoc-based solid-phase peptide synthesis.[7]
Q3: How does the position of N-methylation affect the properties of a cyclic peptide?
A3: The position of N-methylation has a profound impact on the peptide's conformation and, consequently, its biological activity and pharmacokinetic properties.[5] N-methylation can disrupt hydrogen bonding patterns and induce specific turns in the peptide backbone.[7] A systematic "N-methyl scan," where each amide is individually methylated, is a powerful strategy to explore the structure-activity relationship and optimize the peptide's properties.[17]
Q4: Can I N-methylate any amino acid in my peptide sequence?
A4: While methods have been developed that are applicable to most amino acids, some residues present unique challenges.[1][4] For example, N-methylation of aspartic acid can sometimes lead to side reactions like aspartimide formation.[6] It is important to be aware of potential side reactions with amino acid side chains and to choose the methylation conditions accordingly.
Key Protocols & Methodologies
On-Resin N-Methylation via the o-NBS Method
This protocol is adapted from established methods and provides a reliable procedure for on-resin N-methylation.[6]
-
Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed) in anhydrous N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
-
Sulfonylation:
-
Prepare a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 equivalents) and 4-(dimethylamino)pyridine (DMAP, 10 equivalents) in NMP.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin thoroughly with NMP and dichloromethane (DCM).
-
-
Methylation:
-
Swell the resin in anhydrous DMF.
-
Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equivalents) and dimethyl sulfate (10 equivalents) in DMF.
-
Shake at room temperature. The reaction time can be optimized, but recent protocols suggest it can be completed in as little as 20 minutes.[6]
-
Wash the resin with DMF and DCM.
-
-
Desulfonylation:
-
Prepare a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP.
-
Add the solution to the resin and shake at room temperature. This step can also be significantly shortened, with some protocols reporting completion in 20 minutes.[6]
-
Wash the resin extensively with NMP and DCM.
-
-
Coupling the Next Amino Acid: Proceed with the coupling of the next Fmoc-amino acid, often requiring enhanced coupling conditions (e.g., using HATU) due to the secondary amine.[9]
Head-to-Tail Cyclization in Solution
This is a general protocol for the cyclization of a linear peptide in solution after cleavage from the resin.
-
Peptide Cleavage and Deprotection: Cleave the linear peptide from the solid support and remove all side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC to ensure high purity before the cyclization step.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF or a mixture of DCM/DMF) to achieve a final concentration of approximately 0.1-1 mM.
-
Add the coupling reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., diisopropylethylamine - DIPEA, 3 equivalents).
-
Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude cyclic peptide by reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Visualizations
Caption: Workflow for the synthesis of N-methylated cyclic peptides.
Caption: Troubleshooting logic for common synthesis challenges.
Comparative Data
Table 1: Comparison of N-Methylation Approaches
| Method | Reagents | Pros | Cons |
| Fukuyama-Mitsunobu | o-NBS-Cl, PPh₃, DIAD, MeI | Mild conditions | Not ideal for SPPS, potential for side reactions. |
| Miller & Scanlan | o-NBS-Cl, DBU, Dimethyl Sulfate | General, high-yielding, compatible with Fmoc-SPPS.[7] | Multi-step process.[6] |
| Direct Alkylation | CH₃I, base | Simpler, one-step | Can be slow, risk of over-methylation, harsh conditions.[10] |
| Reductive Amination | H-AA-OH, Paraformaldehyde, NaBH₃CN | Good for solution phase synthesis of N-methylated amino acids. | Not directly applicable to on-resin peptide modification. |
Table 2: Common Coupling Reagents for Difficult Couplings
| Reagent | Description | Key Advantages |
| HATU | Aminium-based coupling reagent. | Highly effective for sterically hindered couplings, including to N-methylated amines.[9] |
| HCTU | Guanidinium-based coupling reagent. | Less effective than HATU for N-methyl couplings but a good general reagent.[9] |
| PyBOP | Phosphonium-based coupling reagent. | Effective, but can be less efficient for highly hindered couplings. |
| DIC/HOAt | Carbodiimide with a nucleophilic additive. | Known to suppress epimerization effectively.[11] |
References
-
Bitan, G., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302. [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]
-
Wroblewska, Z., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec Technical Support Information Bulletin 1177. [Link]
-
Wroblewska, Z., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PubMed. [Link]
-
Gates, Z. P., et al. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]
-
Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 10(10), 845–851. [Link]
-
Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. [Link]
-
Gund, P., & Veber, D. F. (1979). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society, 101(7), 1885–1887. [Link]
-
Schramma, K. R., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences, 119(13), e2117894119. [Link]
-
Waseda University. (n.d.). Epimerization of Peptide. Waseda University. [Link]
-
Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Semantic Scholar. [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Semantic Scholar. [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. PubMed. [Link]
-
Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373–1383. [Link]
Sources
- 1. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. Cyclic Peptides in Drug Discovery - Custom Synthesis - Creative Peptides [creative-peptides.com]
- 16. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 17. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Technical Support Guide for Purifying Difficult N-Methylated Peptide Sequences
Welcome to the technical support center dedicated to the unique challenges of purifying N-methylated peptide sequences. N-methylation is a powerful tool in drug design, enhancing metabolic stability and cell permeability.[1][2][3] However, this modification introduces significant hurdles in purification, primarily due to increased lipophilicity and steric hindrance.[1][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to overcome these obstacles and achieve high-purity N-methylated peptides.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues encountered during the purification of N-methylated peptides, offering explanations for their causes and actionable solutions.
Q1: My N-methylated peptide shows very strong retention on a C18 column, leading to broad peaks and poor recovery. What's happening and how can I fix it?
A1: The Root of the Problem: Increased Hydrophobicity
N-methylation significantly increases a peptide's hydrophobicity.[1] The addition of methyl groups to the peptide backbone removes a hydrogen bond donor, making the molecule more lipophilic.[4] This enhanced hydrophobicity leads to a stronger interaction with the hydrophobic stationary phase of a C18 column, resulting in prolonged retention times, peak broadening due to potential aggregation on the column, and reduced recovery.[1]
Strategic Solutions:
-
Change the Stationary Phase: Instead of a C18 column, consider using a less retentive stationary phase. C4 or diphenyl columns are excellent alternatives that can reduce the strong hydrophobic interactions and allow for earlier elution and sharper peaks.[1]
-
Modify the Mobile Phase: Incorporating organic modifiers like n-propanol or isopropanol into your mobile phase can significantly improve peak shape and recovery.[1] These modifiers help to disrupt peptide aggregation and reduce strong interactions with the stationary phase.
-
Optimize the Gradient: Employ a shallower gradient during elution.[1] A slow, gradual increase in the organic solvent concentration provides more time for the peptide to interact with the stationary phase in a controlled manner, leading to better separation from closely eluting impurities.
Experimental Protocol: Optimizing RP-HPLC for Highly Hydrophobic N-Methylated Peptides
-
Column Selection: Start with a C4 or diphenyl column with a pore size of 100 Å or 300 Å. The larger pore size can be beneficial for larger peptides or those prone to aggregation.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Mobile Phase C (Optional but recommended): 0.1% TFA in n-propanol or isopropanol.[1]
-
-
Initial Gradient Screening:
-
Begin with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution point of your peptide.
-
Based on the initial run, design a shallower gradient around the elution point. For example, if the peptide elutes at 60% B, you could run a gradient from 40% to 70% B over 40 minutes.
-
-
Incorporating a Third Solvent: If peak broadening persists, introduce Mobile Phase C. A typical starting point is to add a constant 5-10% of n-propanol to both Mobile Phase A and B throughout the gradient.
-
Fraction Collection and Analysis: Collect fractions across the main peak and analyze their purity by analytical RP-HPLC and mass spectrometry.[1][5]
Q2: I'm observing multiple peaks in my crude HPLC profile, and mass spectrometry suggests the presence of deletion sequences. How can I improve the separation of these closely related impurities?
A2: The Challenge of Steric Hindrance in Synthesis
The bulky nature of N-methylated amino acids can lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[1][6] This results in a higher prevalence of deletion sequences, which are peptides missing one or more amino acids. These impurities are often structurally very similar to the target peptide, making them difficult to separate.
Strategic Solutions:
-
High-Resolution Chromatography: Employing a high-resolution analytical column to first analyze the crude product is crucial to understand the impurity profile.[5] This will help in developing a targeted preparative method.
-
Orthogonal Purification Strategies: Relying solely on reversed-phase chromatography may not be sufficient. Introducing an orthogonal purification step, such as ion-exchange chromatography (IEX), can significantly enhance purity.[7] IEX separates molecules based on charge, a property that can differ between the target peptide and deletion sequences, even if their hydrophobicity is similar.
Workflow for Orthogonal Purification of N-Methylated Peptides
Caption: Orthogonal purification workflow combining IEX and RP-HPLC.
Q3: My N-methylated peptide has poor solubility in standard aqueous HPLC mobile phases. How should I prepare my sample for injection?
A3: Tackling Solubility Issues Head-On
The increased lipophilicity of N-methylated peptides often leads to poor solubility in aqueous solutions, complicating sample preparation and injection.[1] Improperly dissolved samples can lead to column clogging, poor peak shape, and inaccurate quantification.
Strategic Solutions:
-
Initial Solubilization in a Strong Organic Solvent: Dissolve the crude peptide pellet in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1]
-
Small-Scale Solubility Test: Before preparing the entire sample, it is highly recommended to perform a small-scale solubility test to determine the optimal solvent system.[1]
-
Dilution with Initial Mobile Phase: After dissolving the peptide in a strong organic solvent, dilute it with the initial HPLC mobile phase (high aqueous content) to a concentration suitable for injection.[1] Ensure the final concentration of the strong organic solvent is low enough to not interfere with the binding of the peptide to the column.
Step-by-Step Protocol for Solubilizing Difficult N-Methylated Peptides
-
Weigh the crude peptide: Accurately weigh the lyophilized crude peptide.
-
Initial Dissolution: Add a small, measured volume of 100% DMSO or DMF to the peptide. Vortex or sonicate briefly to aid dissolution.
-
Observation: Check for complete dissolution. The solution should be clear.
-
Dilution: Gradually add the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to the dissolved peptide solution while vortexing.
-
Final Concentration: Adjust the final volume to achieve the desired injection concentration. The final percentage of DMSO or DMF should ideally be below 10%.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any remaining particulates.
Frequently Asked Questions (FAQs)
Q: Why is Reversed-Phase HPLC the most common method for peptide purification?
A: RP-HPLC is widely used for peptide purification due to its high resolving power, which allows for the separation of peptides that may differ by only a single amino acid.[8][9] The use of volatile mobile phase modifiers like TFA makes it compatible with subsequent lyophilization to obtain a clean, salt-free peptide powder.[10]
Q: What is the impact of the mobile phase modifier (e.g., TFA, formic acid) on peptide separation?
A: Mobile phase modifiers, also known as ion-pairing agents, are crucial for achieving good peak shape in peptide RP-HPLC.[11] Trifluoroacetic acid (TFA) is the most common choice. It pairs with basic amino acid residues, neutralizing their positive charges and reducing unwanted interactions with the silica backbone of the stationary phase. This results in sharper peaks and more reproducible retention times. Changing the modifier to formic acid (FA) can alter the selectivity of the separation, which can be a useful tool in method development.[12]
Q: Can I use techniques other than RP-HPLC and IEX for N-methylated peptide purification?
A: Yes, other techniques can be employed, especially as part of an orthogonal strategy. Hydrophilic Interaction Chromatography (HILIC) is a valuable alternative for very polar or hydrophilic peptides that show little retention in reversed-phase systems.[13][14] In HILIC, a polar stationary phase is used with a mobile phase gradient from high organic to high aqueous content.[14][15]
Q: How does N-methylation affect the mass of my peptide?
A: Each N-methylation adds 14 Da to the mass of the peptide. This mass shift is a key indicator of successful methylation and should be confirmed by mass spectrometry.[4]
Q: What are the key considerations for developing a purification method for a novel N-methylated peptide?
A: A systematic approach is essential.[1]
-
Analytical First: Always start with an analytical scale separation to understand the crude peptide's purity and chromatographic behavior.[5]
-
Method Scouting: Screen different columns (e.g., C18, C4, Phenyl) and mobile phase modifiers (e.g., TFA, FA).[12]
-
Gradient Optimization: Once a suitable column and mobile phase are selected, optimize the gradient to achieve the best resolution.[5]
-
Loading Study: Before moving to a preparative scale, perform a loading study to determine the maximum amount of crude peptide that can be loaded onto the column without compromising resolution.
-
Consider Orthogonal Methods: If high purity is not achieved with a single RP-HPLC step, incorporate an orthogonal technique like IEX.[7]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
- BenchChem. (n.d.). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. BenchChem.
- Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column.
- Xtalks. (2022, May 19). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Xtalks.
- Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
- GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein. GoldBio.
- BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis. BenchChem.
- ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus.
- PMC - NIH. (n.d.). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PMC - NIH.
- ResearchGate. (2025, August 7). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation.
- Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
- UvA-DARE (Digital Academic Repository). (2021, November 15). Hydrophilic interaction chromatography – mass spectrometry for metabolomics and proteomics. UvA-DARE.
- LifeTein Peptide Blog. (2025, September 25). Should My Peptide Be Methylated?. LifeTein Peptide Blog.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters Corporation.
- PolyLC. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. PolyLC.
- Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification. Creative Peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. lifetein.com [lifetein.com]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. xtalks.com [xtalks.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. hplc.eu [hplc.eu]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. downstreamcolumn.com [downstreamcolumn.com]
- 12. waters.com [waters.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. polylc.com [polylc.com]
Validation & Comparative
A Senior Application Scientist's Guide: Boc-N-Me-Arg(Tos)-OH vs. Boc-Arg(Tos)-OH in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical decision that profoundly influences the synthesis outcome and the final peptide's properties. Arginine, with its bulky, charged guanidinium side chain, presents unique challenges. This guide offers an in-depth comparison of two key arginine building blocks for Boc-based SPPS: the conventional Boc-Arg(Tos)-OH and its N-α-methylated counterpart, Boc-N-Me-Arg(Tos)-OH .
This comparison moves beyond a simple catalog of features to explain the causal relationships between chemical structure, synthetic performance, and the ultimate biological function of the resulting peptide. For researchers in drug development, understanding these nuances is paramount to designing peptides with enhanced therapeutic potential.
The Competitors: A Structural Overview
At first glance, the difference between the two molecules is a single methyl group on the alpha-amine. However, this seemingly minor modification fundamentally alters the derivative's reactivity and the properties of the peptide it builds.
-
Boc-Arg(Tos)-OH : This is the workhorse for incorporating arginine in Boc-SPPS.[1][2][] The acid-labile tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amine, while the more robust tosyl (Tos) group safeguards the side-chain guanidinium group, which is later removed during final cleavage with strong acid.[2][4]
-
This compound : This derivative is used to introduce an N-methylated arginine residue. This modification is a key strategy in medicinal chemistry to enhance a peptide's drug-like properties.[5][6] The N-methylation transforms the secondary amine of a standard peptide bond into a tertiary amide, a change with significant downstream consequences.
Caption: The downstream benefits of incorporating N-methylated amino acids.
-
Enhanced Proteolytic Stability: One of the most significant advantages is the dramatic increase in resistance to proteases. T[7][8]he N-methyl group acts as a shield, sterically hindering the approach of enzymes that would normally cleave the peptide bond. T[7]his leads to a longer in-vivo half-life, a critical attribute for therapeutic peptides. *[9][10] Improved Membrane Permeability and Oral Bioavailability: Peptides are often poorly absorbed because they have too many hydrogen bond donors that must be stripped away to cross the lipophilic cell membrane. N-methylation removes a key hydrogen bond donor from the peptide backbone. T[7][11]his increases the peptide's overall lipophilicity and can stabilize conformations where intramolecular hydrogen bonds mask other polar groups, facilitating passive diffusion across cell membranes and potentially enabling oral bioavailability. *[12][13][14][15][16] Conformational Constraint: The steric bulk of the N-methyl group restricts the rotational freedom of the peptide backbone. T[17]his can be a powerful tool to "lock" a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.
[5][11][18]| Property | Standard Peptide (from Boc-Arg(Tos)-OH) | N-Methylated Peptide (from this compound) | | :--- | :--- | :--- | | Proteolytic Stability | Susceptible to enzymatic degradation. | Highly resistant to enzymatic degradation. |[8][10] | Membrane Permeability | Generally low. | Often significantly improved. |[12][13][15] | Oral Bioavailability | Typically very poor. | Potentially enhanced. |[9][13] | Conformational Flexibility | High. | Restricted, can favor specific secondary structures. |[17][18] | Synthesis Complexity | Standard, well-established protocols. | High, requires optimized protocols and careful monitoring. |[17][19]
Senior Scientist's Recommendation
The choice between Boc-Arg(Tos)-OH and this compound is not a matter of which is "better," but which is appropriate for the specific research goal.
-
Choose Boc-Arg(Tos)-OH for:
-
Standard peptide synthesis where the natural properties of arginine are desired.
-
Synthesizing peptides not intended for therapeutic use (e.g., as antigens, standards, or in binding assays where stability is not a primary concern).
-
Cost-sensitive projects, as it is the more economical and straightforward option.
-
-
Choose this compound when:
-
The primary objective is to develop therapeutic peptides with drug-like properties.
-
The goal is to increase the peptide's half-life by improving its resistance to enzymatic degradation. [11] * The aim is to enhance cell permeability and improve oral bioavailability. [12][15][16] * You are performing structure-activity relationship (SAR) studies and wish to constrain the peptide's conformation to improve affinity or selectivity.
-
[5]Ultimately, Boc-Arg(Tos)-OH is the reliable tool for routine synthesis, while this compound is the specialist's instrument for overcoming the inherent pharmacokinetic hurdles of peptide-based therapeutics. The additional synthetic investment required for N-methylation is often justified by the profound improvements in the resulting peptide's performance.
References
-
Synthesis of N-Methylated Peptides : On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Synthesis of N-methylated cyclic peptides. Nature Protocols. [Link]
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. [Link]
-
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemistry. [Link]
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs. [Link]
-
The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics. [Link]
-
N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research. [Link]
-
N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. [Link]
-
N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. [Link]
-
Should My Peptide Be Methylated?. LifeTein Peptide Blog. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]
-
N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. ResearchGate. [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. [Link]
-
Membrane permeability of methylated analogs of cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-). ResearchGate. [Link]
-
N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology. [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs. [Link]
-
Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Biochemistry. [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
- N-methyl
-
Boc-Arg(Tos)-OH. AAPPTec. [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts. [Link]
-
Boc-Arg(Z)2-OH. AAPPTec. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. civilengineerusa.com [civilengineerusa.com]
- 11. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifetein.com [lifetein.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Navigating the Steric Maze: A Comparative Guide to the Coupling Efficiency of N-Methylated vs. Non-Methylated Arginine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic properties. N-methylation can significantly boost metabolic stability, fine-tune conformational rigidity, and improve cell permeability, leading to peptides with greater oral bioavailability and optimized pharmacological profiles.[1][2] However, this modification is not without its synthetic challenges. The very group that confers these advantages—the N-methyl group—introduces a significant steric barrier that complicates the crucial peptide bond formation step.[1][3][4]
This guide provides an in-depth comparison of the coupling efficiency between N-methylated and standard, non-methylated arginine residues. We will explore the underlying mechanistic reasons for the observed differences in reactivity, present experimental strategies to overcome these hurdles, and offer detailed protocols for researchers engaged in solid-phase peptide synthesis (SPPS).
The Mechanistic Divide: Steric Hindrance and Nucleophilicity
The primary reason for the reduced coupling efficiency of N-methylated arginine lies in the fundamental principles of chemical reactivity. The formation of a peptide bond is a nucleophilic acyl substitution reaction, where the free amino group of one residue attacks the activated carboxyl group of another.
Non-methylated Arginine: Possesses a primary amine (-NH₂) at its N-terminus. This amine is relatively unhindered and a potent nucleophile, readily participating in the coupling reaction under standard conditions.
N-methylated Arginine: Features a secondary amine (-NHCH₃). The presence of the methyl group introduces two significant disadvantages:
-
Increased Steric Hindrance: The bulky methyl group physically obstructs the incoming activated amino acid, making it more difficult for the reactive centers to achieve the necessary proximity and orientation for bond formation.[4][5] This effect is particularly pronounced when coupling two consecutive N-methylated residues.[3]
-
Reduced Nucleophilicity: While a secondary amine, the N-methylated alpha-amino group is a slightly weaker nucleophile compared to its primary amine counterpart, further slowing the reaction rate.
Caption: Structural comparison highlighting the key difference at the N-terminus.
Comparative Analysis of Coupling Strategies
The challenges posed by N-methylated arginine necessitate a departure from standard SPPS protocols. The choice of coupling reagent, reaction time, and monitoring method must be carefully considered to achieve acceptable yields and purity.
| Feature | Non-Methylated Arginine | N-Methylated Arginine | Rationale & Causality |
| Primary Challenge | Potential for side-chain lactamization during activation.[6] | Severe steric hindrance leading to slow or incomplete coupling.[4] | The guanidinium group of arginine can react with its own activated carboxyl group. The N-methyl group is the primary cause of poor coupling yields. |
| Standard Coupling Reagents | DCC, DIC, HBTU, HCTU | Ineffective or slow. HBTU and HCTU are less effective.[3] | These reagents lack the reactivity required to overcome the high activation energy barrier imposed by the steric bulk of the N-methyl group. |
| Recommended Coupling Reagents | Standard reagents are usually sufficient. | HATU, PyBroP, PyAOP, COMU .[3][7][8] | These are highly reactive uronium/phosphonium salt-based reagents. HATU, for instance, forms a highly reactive HOAt-ester, which is more effective at acylating sterically hindered secondary amines.[7] |
| Reaction Conditions | Typically 1-2 hours at room temperature. | Often requires double coupling , longer reaction times (2-4 hours or more), or microwave heating.[2][4][9] | Extended time or energy input (microwaves) is needed to provide sufficient opportunity for the sterically hindered reaction to proceed to completion. |
| Reaction Monitoring | Kaiser Test: Reacts with primary amines to give a dark blue color.[10] | Kaiser Test is unreliable. Use Bromophenol Blue Test or Chloranil Test .[4][10] | The Kaiser test does not react with secondary amines. The Bromophenol Blue test is an acid-base indicator that turns yellow when no free amine is present (complete coupling).[3][4] |
| Expected Outcome | High coupling efficiency (>99%) is readily achievable.[11] | Lower efficiency; risk of deletion sequences if coupling is incomplete.[4][11] | Incomplete coupling results in a portion of the peptide chains on the resin missing the N-methylated residue, a critical impurity. |
Experimental Protocols: A Tale of Two Arginines
The following protocols outline the key differences in handling non-methylated versus N-methylated arginine residues during a manual Fmoc-SPPS workflow.
General SPPS Workflow
Caption: A generalized workflow for a single cycle of solid-phase peptide synthesis.
Protocol 1: Coupling Standard Fmoc-Arg(Pbf)-OH
This protocol assumes a 0.1 mmol scale synthesis.
-
Resin Preparation: Start with 0.1 mmol of Fmoc-deprotected peptide-resin, swelled in N,N-Dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, dissolve:
-
Fmoc-Arg(Pbf)-OH (4 eq., 0.4 mmol)
-
HBTU (3.9 eq., 0.39 mmol)
-
HOBt (4 eq., 0.4 mmol)
-
N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol) in ~2 mL of DMF.
-
-
Activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activation mixture to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A colorless or yellow result indicates complete coupling. If the beads are blue, the coupling is incomplete and should be repeated.[10]
Protocol 2: Coupling Sterically Hindered Fmoc-N-Me-Arg(Pbf)-OH
This protocol highlights the necessary modifications for a challenging coupling.
-
Resin Preparation: Start with 0.1 mmol of Fmoc-deprotected peptide-resin, swelled in DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve:
-
Activation: Allow the mixture to pre-activate for 5 minutes at room temperature.[3]
-
Coupling: Add the activation mixture to the resin. Agitate at room temperature for a minimum of 2 hours. Microwave-assisted synthesis (e.g., 20W for 30-60 minutes) can significantly improve efficiency here.[2][9]
-
Washing: Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Take a small sample of resin beads and perform a Bromophenol Blue (BPB) test .[3]
-
Add a few drops of BPB solution in DMF.
-
Yellow beads/solution: Coupling is complete.
-
Blue or green beads/solution: Coupling is incomplete.[4]
-
-
Double Coupling (If Necessary): If the BPB test is positive (blue/green), repeat steps 4-6 with a fresh batch of activated amino acid. Do not proceed until the test is negative (yellow).
Analytical Verification of Coupling Efficiency
While on-resin tests provide immediate feedback, the true measure of coupling efficiency is determined after cleavage and purification.
-
RP-HPLC/UPLC-MS: Reversed-phase chromatography is the gold standard for assessing the purity of the crude peptide product.[11][12] Inefficient coupling of an N-methylated arginine will manifest as a significant "deletion sequence" peak in the chromatogram—a peptide that is missing the intended residue. Mass spectrometry is used to confirm the identity of the main product and the impurities.[12] A standard amino acid coupling cycle should be >99% efficient.[11]
Conclusion and Expert Recommendations
The synthesis of N-methylated peptides, while synthetically demanding, is an invaluable technique in drug discovery. The key to success lies in acknowledging and addressing the steric challenge posed by N-methylated arginine from the outset.
-
Anticipate Difficulty: Always treat the coupling of an N-methylated amino acid, especially onto another N-methylated residue, as a critical and potentially difficult step.
-
Select the Right Tools: Do not rely on standard coupling reagents. Invest in high-potency activators like HATU or COMU, as they are proven to be more effective for these challenging reactions.[7]
-
Monitor Rigorously: Use the correct qualitative test (Bromophenol Blue, not Kaiser) to get an accurate assessment of reaction completion on-resin. This prevents the accumulation of deletion impurities that can be difficult to remove during purification.[4][10]
-
Don't Hesitate to Recouple: Performing a second coupling is a standard and often necessary procedure to drive the reaction to completion and ensure a high-purity final product.[4]
By understanding the chemical principles and employing these optimized strategies, researchers can successfully navigate the synthetic complexities of N-methylated arginine and unlock its full potential in the development of next-generation peptide therapeutics.
References
-
Rainaldi, M., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC - NIH. Available at: [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available at: [Link]
-
Tamás, B., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Available at: [Link]
- Szymanska, W., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]
-
Pedersen, S.L., et al. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]
-
Lechner, C., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to mitigate side-reactions in solid-phase peptide synthesis. RSC Publishing. Available at: [Link]
-
Coste, J., et al. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Global profiling of arginine dimethylation in regulating protein phase separation by a steric effect–based chemical-enrichment method. PNAS. Available at: [Link]
-
Wieczorek, D., et al. (2020). Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants with Lysine and Cystine Spacers. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. almacgroup.com [almacgroup.com]
- 12. biosynth.com [biosynth.com]
A Comparative Guide to Fmoc-N-Me-Arg(Pbf)-OH and Boc-N-Me-Arg(Tos)-OH in Peptide Synthesis
A Senior Application Scientist's Field Guide to Incorporating N-Methylated Arginine
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in modern drug development, offering enhanced metabolic stability, improved cell permeability, and constrained conformational flexibility.[1][2] However, the synthesis of peptides containing these residues, particularly the sterically hindered N-methylarginine, presents significant challenges. The choice of protecting group strategy is paramount to overcoming these hurdles and achieving high-purity target peptides.
This guide provides an in-depth, objective comparison of two cornerstone reagents for this task: the modern Fmoc-N-Me-Arg(Pbf)-OH, used in the milder, orthogonal Fmoc/tBu strategy, and the traditional Boc-N-Me-Arg(Tos)-OH, a workhorse of the classic Boc/Bzl strategy. We will dissect the underlying chemistry, provide field-tested protocols, and present a logical framework for selecting the optimal derivative for your research needs.
The Core Challenge: Steric Hindrance and Guanidinium Protection
The primary obstacle in coupling N-methylated amino acids is the steric bulk introduced by the methyl group on the alpha-amine. This transforms the secondary amine of a standard amino acid into a less reactive tertiary amine, significantly slowing down the kinetics of amide bond formation.[2][3] This necessitates the use of highly potent coupling reagents and often requires extended reaction times or microwave assistance to achieve acceptable yields.
Simultaneously, the highly basic and nucleophilic guanidinium side chain of arginine must be effectively masked throughout the synthesis to prevent side reactions. The choice of the side-chain protecting group—Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) versus Tos (p-toluenesulfonyl)—is inextricably linked to the Nα-protection strategy (Fmoc vs. Boc) and dictates the final cleavage conditions.
At a Glance: A Head-to-Head Comparison
| Feature | Fmoc-N-Me-Arg(Pbf)-OH | This compound |
| Nα-Protection Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection | Base-labile: 20% Piperidine in DMF (mild)[4][5] | Acid-labile: 50% TFA in DCM (moderately strong)[5][] |
| Side-Chain Protection | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Tos (Tosyl) |
| Side-Chain Cleavage | Acid-labile: Cleaved with TFA cocktail[7][8] | Highly Acid-Stable: Requires anhydrous HF or TMSOTf[9][10] |
| Orthogonality | Fully orthogonal: Base for Nα, Acid for side-chain/resin cleavage.[5] | Not fully orthogonal: Graded acid lability.[11] |
| Primary Advantage | Milder, safer reaction conditions; higher crude purity.[5][] | Robust, well-established chemistry for specific applications. |
| Primary Disadvantage | Potential for δ-lactam formation; Pbf removal can be slow.[9][13][14] | Requires hazardous HF acid and specialized apparatus.[9][15] |
| Common Coupling Reagents | HATU, HCTU, PyAOP[2][16] | DIC/HOBt, HBTU (Historically) |
| Ideal Use Case | Majority of modern automated and manual SPPS applications.[9] | Legacy syntheses; specific sequences compatible with HF cleavage.[9] |
The Chemistry of Protection: A Deeper Dive
The fundamental difference between these two reagents lies in their orthogonal protection schemes, which dictates the entire synthetic workflow.[5][9]
Nα-Protection: The Fmoc/tBu vs. Boc/Bzl Paradigm
The Fmoc/tBu strategy , which uses Fmoc-N-Me-Arg(Pbf)-OH, is the dominant method in modern peptide synthesis.[4][] Its key advantage is the use of a mild base (piperidine) to remove the temporary Nα-Fmoc group, while the permanent side-chain protecting groups (like Pbf) are acid-labile. This true orthogonality allows for the final cleavage from the resin and removal of all side-chain protection in a single step with Trifluoroacetic Acid (TFA), avoiding the repeated acid treatments that can degrade the growing peptide chain in the Boc strategy.[5]
The Boc/Bzl strategy , employing this compound, is the classic approach. It uses a moderately strong acid (TFA) for the repeated removal of the Nα-Boc group. The side-chain protecting groups, such as Tosyl, are designed to be stable to these conditions and require a much stronger, hazardous acid—typically anhydrous Hydrogen Fluoride (HF)—for their removal in the final step.[9][15]
Side-Chain Protection: Pbf vs. Tos
Pbf (Pentamethyldihydrobenzofuran-sulfonyl) is the modern standard for arginine protection in Fmoc-SPPS. It was designed to be significantly more acid-labile than its predecessors (like Pmc and Mtr), allowing for its efficient removal with standard TFA cleavage cocktails.[17] This is particularly advantageous for synthesizing peptides with multiple arginine residues.[8][17] However, its lability is not without drawbacks. The primary side reaction associated with Arg(Pbf) is the base-catalyzed formation of a δ-lactam, which inactivates the amino acid derivative.[13][18] Additionally, complete removal of the Pbf group can be sluggish, sometimes requiring extended cleavage times, especially in arginine-rich sequences.[14]
Tos (Tosyl) is a highly robust protecting group used in Boc-SPPS. Its stability to repeated TFA treatments is essential for the strategy's success. However, this robustness comes at a cost: its removal requires extremely harsh and hazardous conditions, namely HF cleavage.[10] This process requires a specialized, dedicated apparatus and careful handling. Furthermore, the released tosyl group can cause side reactions, such as the alkylation of sensitive tryptophan residues, necessitating the use of specific scavengers.[17]
Experimental Workflows and Protocols
The practical differences between the two strategies are best illustrated by their respective synthetic cycles.
Workflow Comparison Diagram
Caption: Comparative SPPS cycles for Fmoc and Boc strategies.
Protocol 1: Incorporation using Fmoc-N-Me-Arg(Pbf)-OH
This protocol assumes a standard manual solid-phase synthesis on a 0.1 mmol scale using Rink Amide resin.
-
Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 7 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 7 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of Fmoc-N-Me-Arg(Pbf)-OH:
-
Causality: Due to the severe steric hindrance of the N-methyl group, a standard carbodiimide coupling is insufficient. A highly potent uronium-based activating agent like HATU is required to form the activated ester rapidly and drive the sluggish coupling reaction forward.
-
In a separate vial, dissolve Fmoc-N-Me-Arg(Pbf)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 3 mL of DMF.[2][16]
-
Add N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol) to the solution and vortex briefly. The solution should turn yellow.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours at room temperature. For particularly difficult couplings, extend the time to 12 hours or perform the reaction under microwave irradiation (e.g., 20 minutes at 75°C).[3]
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Continuation: Proceed to the deprotection step for the next amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard, robust cocktail is Reagent K : 94% TFA, 2.5% H₂O, 2.5% 1,2-ethanedithiol (EDT), 1% Triisopropylsilane (TIS). [Note: TIS is crucial to scavenge the Pbf cation].[19]
-
Add the cleavage cocktail to the resin (approx. 5 mL for 0.1 mmol scale) and agitate for 2-3 hours at room temperature.[8] For peptides with multiple Arg(Pbf) residues, the time may need to be extended to 4 hours to ensure complete deprotection.[14][20]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Protocol 2: Incorporation using this compound
This protocol assumes manual synthesis on a 0.1 mmol scale using MBHA resin for a C-terminal amide.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add 5 mL of 50% (v/v) TFA in DCM to the resin.
-
Agitate for 2 minutes, drain, and add a fresh 5 mL of 50% TFA/DCM.
-
Agitate for 20 minutes at room temperature.
-
Drain and wash the resin with DCM (5 x 5 mL).
-
-
Neutralization:
-
Causality: The N-terminal amine is protonated as a trifluoroacetate salt after deprotection and must be neutralized to the free amine for the subsequent coupling reaction.
-
Add 5 mL of 10% (v/v) DIEA in DCM and agitate for 2 minutes. Repeat once.
-
Wash the resin with DCM (3 x 5 mL) followed by DMF (3 x 5 mL).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF.
-
Add this solution to the resin, followed by Diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol).
-
Agitate for 2-4 hours. A negative Kaiser test (or alternative for secondary amines) confirms reaction completion. Double coupling may be necessary.
-
-
Continuation: Proceed to the deprotection step for the next amino acid.
-
Final Cleavage and Deprotection (HF Cleavage):
-
WARNING: This procedure requires a specialized HF cleavage apparatus and must be performed by trained personnel in a certified fume hood. Anhydrous HF is extremely corrosive and toxic.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the resin in the HF apparatus reaction vessel. Add a scavenger, typically anisole (1.0 mL per gram of resin).
-
Cool the vessel to -5 to 0°C.
-
Distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 60-90 minutes. Peptides containing Arg(Tos) may require longer cleavage times, up to 2 hours.
-
Evaporate the HF under vacuum.
-
Wash the cleaved peptide/resin mixture with cold diethyl ether to remove the scavenger and organic byproducts. Precipitate and collect the crude peptide.
-
Decision Framework: Which Reagent to Choose?
The choice is rarely based on a single factor but on a holistic assessment of the project goals and available resources.
Caption: Decision tree for selecting the appropriate N-Me-Arg derivative.
Conclusion and Final Recommendations
For the vast majority of contemporary peptide synthesis applications, Fmoc-N-Me-Arg(Pbf)-OH is the superior and recommended alternative. The underlying Fmoc/tBu strategy is milder, safer, more versatile, and generally yields a higher purity crude product due to the avoidance of harsh, repeated acid treatments and the hazardous final HF cleavage step.[5][9] It is compatible with modern automated synthesizers and a wider range of sensitive amino acids. While challenges like δ-lactam formation and slow Pbf deprotection exist, they can be effectively managed with optimized coupling and cleavage protocols.
This compound remains a viable, albeit niche, reagent. Its use is largely confined to legacy projects where a synthetic route is already established or for specific structures where the extreme conditions of HF cleavage are deemed necessary or acceptable. For any new project, the investment in developing a protocol around the Fmoc derivative is strongly advised for reasons of safety, efficiency, and product quality.
References
- Vertex AI Search. (n.d.). Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis.
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH [154445-77-9]. Retrieved from [Link]
-
ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Boc-Arg(NO2)-OH in Modern Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2023). Why does Arginine for SPPS only need one protecting group on the guanidine?. Retrieved from [Link]
-
Omizzur. (n.d.). Pbf Protecting Group Guide. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
NIH. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Retrieved from [Link]
-
MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Retrieved from [Link]
-
Biotage. (2023). How long should I let my cleavage reaction stir at room temperature?. Retrieved from [Link]
-
PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Springer. (2023). Chemical probes and methods for the study of protein arginine methylation. Retrieved from [Link]
-
ResearchGate. (2016). How to synthesis Fmoc-N-Me-Arg(Pbf)-OH. Retrieved from [Link]
-
Academia.edu. (n.d.). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
-
NIH. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
- Google Patents. (n.d.). CN106928171A - Fmoc-Arg(Pbf)The synthetic method of OH.
- Google Patents. (n.d.). US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group.
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A Senior Application Scientist's Guide to N-Methylation: Enhancing Peptide Stability and Modulating Bioactivity
For researchers in drug development, the therapeutic potential of peptides is immense, offering high specificity and low toxicity. However, their clinical application is often hindered by rapid enzymatic degradation and poor bioavailability.[1][2] This guide provides an in-depth comparison of N-methylated peptides versus their unmodified counterparts, detailing the underlying mechanisms, experimental validation, and strategic application of this powerful modification.
The Foundation: Understanding N-Methylation
N-methylation is the substitution of a hydrogen atom on a peptide's backbone amide nitrogen with a methyl group (-CH3).[3] This seemingly minor alteration has profound consequences for the peptide's physicochemical properties.[4][5] By replacing the amide proton, a hydrogen bond donor, N-methylation eliminates a key interaction point, leading to significant changes in molecular structure and behavior.[6]
This modification is not merely a synthetic curiosity; it is a strategy employed by nature. The renowned immunosuppressant drug, Cyclosporine A, is a multiply N-methylated cyclic peptide, and its excellent pharmacokinetic profile has inspired medicinal chemists to explore N-methylation as a rational approach to improve peptide drug candidates.[1][2]
Bolstering Defenses: The Impact on Proteolytic Stability
One of the most significant advantages of N-methylation is a dramatic increase in metabolic stability.[7] Native peptides are swiftly cleaved by proteases in the body, leading to short in-vivo half-lives. N-methylation provides a robust shield against this enzymatic assault.
Mechanism of Protection:
The methyl group on the amide nitrogen acts as a steric shield. Proteases recognize and bind to specific peptide sequences, but their enzymatic machinery requires close access to the scissile peptide bond. The added bulk of the methyl group physically obstructs the protease's approach, preventing efficient binding and subsequent cleavage. This steric hindrance is the primary causality behind the enhanced proteolytic resistance of N-methylated peptides.[7]
Diagram: Mechanism of Protease Resistance via N-Methylation
Caption: N-methylation sterically hinders protease access to the peptide backbone.
Comparative Stability Data:
The practical impact of this protection is evident in quantitative stability assays. By incubating peptides in human plasma or with specific proteases, we can directly compare the half-lives of modified and unmodified sequences.
| Peptide Analog | Modification | Half-life in Human Plasma (t½) | Key Finding |
| Somatostatin Analog | Unmodified | < 5 min | Rapidly degraded. |
| Tri-N-Methylated Analog | 3 N-Methyl groups | > 24 hours | N-methylation confers exceptional proteolytic stability.[2][8] |
| G-protein Ligand | Unmodified | ~10 min (in trypsin) | Susceptible to common proteases. |
| N-Me-K Analog | Single N-Methylation | > 180 min (in trypsin) | A single methylation can dramatically increase stability.[9] |
Tuning Activity: The Impact on Conformation and Bioactivity
While enhancing stability is a crucial goal, it is meaningless if the peptide's biological activity is lost. N-methylation's influence on bioactivity is more complex and nuanced than its effect on stability, stemming from its ability to control the peptide's three-dimensional shape.
Mechanism of Conformational Control:
Peptides are often flexible molecules, existing as an ensemble of different conformations in solution. However, only one specific conformation is typically responsible for binding to a biological target. N-methylation restricts this flexibility in two ways:
-
Elimination of Hydrogen Bonds: It removes the backbone amide proton, preventing the formation of intramolecular hydrogen bonds that stabilize certain secondary structures like β-sheets.[6]
-
Steric Constraints: The methyl group favors a cis amide bond conformation over the more common trans conformation, fundamentally altering the peptide backbone's geometry.[1]
By locking the peptide into a more rigid structure, N-methylation can pre-organize it into the "bioactive conformation," potentially leading to higher binding affinity and receptor selectivity.[2] Conversely, if it locks the peptide in an inactive conformation, activity will decrease. This dual potential makes N-methylation a powerful tool for structure-activity relationship (SAR) studies.[10]
The N-Methyl Scan:
A systematic approach known as an "N-methyl scan" is often employed to explore these effects.[2][9] In this strategy, each amino acid position in a peptide is individually replaced with its N-methylated counterpart. The resulting library of peptides is then screened for both stability and bioactivity. This allows researchers to pinpoint positions where N-methylation is beneficial, detrimental, or neutral to the desired therapeutic effect.[11]
Comparative Bioactivity Data:
| Peptide System | Modification | Bioactivity (IC50) | Key Finding |
| Integrin Antagonist | Unmodified cyclo(-GRGDfL-) | Non-selective | Binds to multiple integrin subtypes. |
| Multiply N-Methylated Analog | Multiple N-Methyl groups | Highly selective for αIIbβ3 | Conformational restriction enhances receptor subtype selectivity.[2] |
| Neurotensin Analog | N-Methyl-Arg | Lower IC50 vs. native | N-methylation improved binding affinity for the neurotensin receptor.[12] |
Experimental Workflows: A Practical Guide
To empirically validate the effects of N-methylation, robust and reproducible assays are essential. The following sections provide standardized protocols for assessing peptide stability and receptor binding.
Diagram: General Workflow for Evaluating N-Methylated Peptides
Caption: From synthesis to selection: a typical peptide evaluation workflow.
Experimental Protocol 1: In Vitro Proteolytic Stability Assay (Human Plasma)
This protocol provides a self-validating system to determine a peptide's half-life by quantifying its disappearance over time when exposed to plasma enzymes.
-
Rationale: Using human plasma provides a physiologically relevant environment containing a complex mixture of proteases that a therapeutic peptide would encounter in vivo.[13][14] HPLC or LC-MS is used for precise quantification.[15]
-
Methodology:
-
Preparation: Thaw a vial of pooled human plasma (from at least 3 donors) at 37°C. Prepare a stock solution of the test peptide (both N-methylated and unmodified control) in a suitable buffer (e.g., PBS) at 1 mg/mL.
-
Incubation: In a microcentrifuge tube, mix 95 µL of the pre-warmed plasma with 5 µL of the peptide stock solution to achieve a final concentration of 50 µg/mL. Vortex gently.
-
Time Course Sampling: Immediately take a 10 µL aliquot (this is the T=0 time point) and quench it by adding it to 20 µL of a precipitation solution (e.g., 1:1 acetonitrile/ethanol or 10% trichloroacetic acid).[15][16] Incubate the master reaction tube at 37°C with gentle shaking.
-
Subsequent Sampling: Repeat the sampling and quenching process at subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). The choice of time points should be adjusted based on the expected stability.
-
Protein Precipitation: After the final time point, centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.[15]
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples via reverse-phase HPLC (RP-HPLC) or LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.[13]
-
Experimental Protocol 2: Competitive Radioligand Receptor Binding Assay
This protocol determines the binding affinity (IC50) of a peptide by measuring its ability to compete with a known radiolabeled ligand for binding to a receptor.
-
Rationale: This is a gold-standard method for quantifying receptor affinity.[17] It relies on the principle that an unlabeled "cold" ligand (the test peptide) will compete with a "hot" radiolabeled ligand for a finite number of receptor binding sites. The more potent the test peptide, the less of it is needed to displace the radioligand.
-
Methodology:
-
Receptor Preparation: Prepare cell membranes or whole cells expressing the target receptor of interest. A common source is a stable, overexpressing cell line (e.g., HEK293 cells). Determine the protein concentration using a standard method like a BCA assay.
-
Assay Buffer: Use a binding buffer appropriate for the receptor system, often containing protease inhibitors (e.g., Bacitracin) to prevent peptide degradation during the assay.[18]
-
Reaction Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled peptide), and the receptor preparation.
-
Non-Specific Binding (NSB): Add assay buffer, the radiolabeled ligand, the receptor preparation, and a large excess of a known, unlabeled potent ligand to saturate the receptors.
-
Competitive Binding: Add assay buffer, the radiolabeled ligand, the receptor preparation, and serial dilutions of the test peptide (N-methylated and unmodified).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter plate (e.g., MultiScreenHTS), which traps the cell membranes (and the bound ligand) while allowing the free ligand to pass through.[17]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[18]
-
Detection: Add liquid scintillation cocktail to the wells and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).
-
-
Conclusion and Strategic Outlook
N-methylation is a validated and powerful strategy in peptide drug design, offering a direct route to overcoming the critical hurdle of proteolytic instability.[3][6] Its impact, however, extends beyond simple life-extension, providing a sophisticated tool to modulate peptide conformation, thereby fine-tuning bioactivity and receptor selectivity.[2][10] The systematic application of N-methyl scanning, coupled with robust in vitro validation, enables researchers to rationally design peptide therapeutics with superior pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the journey from the laboratory to the clinic.
References
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N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed.[Link]
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methylated peptides N-methyl amino acids generally increases the enzymatic stability of peptides. Semantic Scholar.[Link]
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N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.[Link]
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N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.[Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health.[Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. National Institutes of Health.[Link]
-
N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. National Institutes of Health.[Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.[Link]
-
Synthesis of N-methylated cyclic peptides. ResearchGate.[Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.[Link]
-
Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace.[Link]
-
Synthesis of N-methylated cyclic peptides. PubMed.[Link]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed.[Link]
-
Development of peptide receptor binding assays: methods to avoid false negatives. PubMed.[Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.[Link]
-
In vitro receptor binding assays: General methods and considerations. ResearchGate.[Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.[Link]
-
Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. ResearchGate.[Link]
-
Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word.[Link]
-
Receptor Binding Assays. Multiwell Plates.[Link]
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Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.[Link]
-
How to check the stability of a small purified peptide in human serum? ResearchGate.[Link]
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The Guardian's Dilemma: A Comparative Analysis of Protecting Groups for N-Methyl-Arginine in Peptide Synthesis
Abstract
The incorporation of N-methyl-arginine into peptide sequences is a compelling strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and fine-tune pharmacokinetic profiles. However, the unique electronic and steric properties of the N-methylated guanidinium group present a significant challenge for its effective protection during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparative analysis of commonly employed protecting groups for N-methyl-arginine, offering researchers, scientists, and drug development professionals a critical evaluation of their performance. We will delve into the mechanistic underpinnings of various protection strategies, present available experimental data for objective comparison, and provide detailed protocols to aid in the rational selection of the optimal protecting group for your specific synthetic needs.
The Challenge of Protecting N-Methyl-Arginine: A Guanidinium Group with a Twist
The guanidinium side chain of arginine is a strongly basic and nucleophilic moiety, necessitating robust protection to prevent undesirable side reactions during peptide synthesis. The introduction of a methyl group on one of the terminal nitrogen atoms (Nω) of the guanidinium group, creating N-methyl-arginine, further complicates this chemical puzzle. This modification can influence the pKa of the guanidinium group and introduce steric hindrance, which in turn affects the efficiency of both the protection and deprotection steps.[1][2]
The ideal protecting group for N-methyl-arginine should exhibit:
-
High stability under the conditions of peptide coupling and α-amino group deprotection (e.g., basic conditions for Fmoc removal or acidic conditions for Boc removal).
-
Facile and clean removal during the final cleavage step, without causing damage to the peptide.
-
Minimal steric hindrance to allow for efficient coupling of the protected amino acid.
-
Suppression of side reactions , such as δ-lactam formation.
This guide will focus on the most commonly employed protecting groups for the guanidinium function of N-methyl-arginine: the sulfonyl-based Pbf and Tos groups, and the carbamate-based Boc and Cbz groups.
A Head-to-Head Comparison of the Leading Protecting Groups
The choice of protecting group is intrinsically linked to the overall synthetic strategy, primarily whether Fmoc- or Boc-based SPPS is employed. Below is a detailed analysis of the most relevant protecting groups for N-methyl-arginine.
The Sulfonyl Guardians: Pbf and Tos
Sulfonyl-based protecting groups are the workhorses for arginine protection in Fmoc-SPPS. Their electron-withdrawing nature effectively masks the nucleophilicity of the guanidinium group.
-
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is currently the most widely used protecting group for arginine and its N-methylated counterpart in Fmoc-SPPS.[3][4][5] Its popularity stems from its high acid lability, allowing for its removal under relatively mild acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage from the resin.[6][7]
-
Advantages:
-
Disadvantages:
-
The bulky nature of the Pbf group can sometimes lead to steric hindrance and incomplete coupling, especially in sterically demanding sequences.[3]
-
Cleavage of the Pbf group can generate a reactive carbocation that may lead to alkylation of sensitive residues like tryptophan, although it is considered less prone to this than its predecessor, Pmc.[7]
-
Can contribute to δ-lactam formation, a chain-terminating side reaction, although it is generally more resistant than some other protecting groups.[5][8]
-
-
-
Tos (Tosyl or p-Toluenesulfonyl): The Tosyl group is a more traditional protecting group, primarily used in Boc-SPPS.[4][7][9] It is significantly more stable to acid than the Pbf group and requires strong acids like anhydrous hydrogen fluoride (HF) for cleavage.[10]
-
Advantages:
-
Highly stable, providing robust protection throughout the synthesis.
-
Less sterically hindered than Pbf, which can be advantageous in some coupling reactions.
-
-
Disadvantages:
-
The Carbamate Contingent: Boc and Cbz
Carbamate-based protecting groups offer an alternative to the sulfonyl derivatives, with different stability profiles.
-
Boc (tert-Butoxycarbonyl): While primarily known as an α-amino protecting group, Boc can also be used to protect the guanidinium side chain, often as a di-Boc derivative (Boc-Arg(Boc)2-OH).[5][11] This strategy is compatible with Fmoc-SPPS.
-
Cbz (Benzyloxycarbonyl): The Cbz group is a classic protecting group in solution-phase peptide synthesis and can also be employed for side-chain protection.[12]
-
Advantages:
-
Stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, offering good orthogonality.
-
-
Disadvantages:
-
Typically removed by catalytic hydrogenation, which may not be compatible with all peptide sequences (e.g., those containing sulfur-containing amino acids).
-
Less commonly used in modern SPPS for arginine side-chain protection.
-
-
Quantitative Comparison of Protecting Group Performance
| Protecting Group | Typical SPPS Strategy | Cleavage Conditions | Relative Cleavage Rate | Common Side Reactions |
| Pbf | Fmoc | 95% TFA | Fast | Tryptophan alkylation, δ-lactam formation[5][7] |
| Tos | Boc | Anhydrous HF | Slow | Tryptophan modification[7][10] |
| (Boc)₂ | Fmoc | 95% TFA | Fast | δ-lactam formation[5] |
| Cbz | Solution Phase / Orthogonal | Catalytic Hydrogenation | Moderate | Incompatible with sulfur-containing residues |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and deprotection of a commonly used protected N-methyl-arginine derivative.
Synthesis of Fmoc-N-Me-Arg(Pbf)-OH
The synthesis of Fmoc-N-Me-Arg(Pbf)-OH is a multi-step process that requires careful control of reaction conditions. Several routes have been described, often starting from commercially available protected arginine derivatives.[13][14][15]
A generalized synthetic approach:
-
Protection of the Guanidinium Group: Start with a suitably protected arginine derivative, for instance, Z-Arg-OH. The guanidinium group is protected with Pbf-Cl in the presence of a base (e.g., NaOH in acetone/water) to yield Z-Arg(Pbf)-OH.[14]
-
Nα-Methylation: The α-amino group is then methylated. One common method involves the formation of an oxazolidinone intermediate with formaldehyde, followed by reduction.[14]
-
Deprotection of the α-Amino Group: The temporary α-amino protecting group (e.g., Z-group) is removed. For the Z-group, this is typically achieved by catalytic hydrogenolysis.[15]
-
Introduction of the Fmoc Group: The final Fmoc group is introduced onto the free α-amino group using a reagent like Fmoc-OSu in the presence of a base to yield the final product, Fmoc-N-Me-Arg(Pbf)-OH.
Deprotection of the Pbf Group from an N-Methyl-Arginine Containing Peptide
This protocol describes the final cleavage and deprotection step for a peptide synthesized using Fmoc-SPPS with a Pbf-protected N-methyl-arginine residue.[6]
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive species generated during Pbf cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-4 hours. The exact time may need to be optimized depending on the peptide sequence.[16]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying and Purification: Dry the crude peptide under vacuum and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow: Synthesis and Deprotection
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key chemical transformations.
Caption: Synthetic pathway for Fmoc-N-Me-Arg(Pbf)-OH.
Caption: Pbf deprotection and peptide cleavage workflow.
Conclusion: Making an Informed Choice
The selection of a protecting group for N-methyl-arginine is a critical decision that can significantly impact the success of a peptide synthesis campaign. For Fmoc-based SPPS, the Pbf group remains the gold standard due to its high acid lability and commercial availability. However, researchers must be mindful of potential side reactions, particularly when synthesizing peptides containing tryptophan or sterically hindered sequences.
For Boc-based SPPS, the Tosyl group offers robust protection but at the cost of harsh cleavage conditions. The di-Boc strategy presents an alternative for Fmoc synthesis, though its propensity for δ-lactam formation requires careful consideration.
Ultimately, the optimal choice of protecting group will depend on the specific peptide sequence, the overall synthetic strategy, and the tolerance of the final peptide to various chemical conditions. By understanding the strengths and weaknesses of each protecting group, researchers can navigate the "guardian's dilemma" and successfully incorporate N-methyl-arginine into their target peptides, unlocking new avenues for drug discovery and development.
References
- Szabó, Z., et al. (Year). A highly effective method for synthesis of Nω-substituted arginines as building blocks for Boc/Fmoc peptide chemistry. Journal Name, Volume(Issue), pages. [Link not available]
-
Influence of Sequential Guanidinium Methylation on the Energetics of the Guanidinium...Guanine Dimer and Guanidinium...Guanine...Cytosine Trimer: Implications For the Control of Protein...DNA Interactions By Arginine Methyltransferases. (2012). Journal of the American Chemical Society, 134(1), 453-463. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec. [Link]
- A highly effective method for synthesis of N~-substituted arginines as building blocks for Boc/Fmoc peptide chemistry. (n.d.). Tetrahedron Letters.
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Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Link]
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How to synthesis Fmoc-N-Me-Arg(Pbf)-OH. (2016). ResearchGate. [Link]
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A challenge: synthesis of Fmoc-N-Me-Arg(pbf)-OH with liquid phase synthesis? (2016). ResearchGate. [Link]
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A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. (1993). Journal of the Chemical Society, Chemical Communications, (18), 1403-1405. [Link]
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Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). International Journal of Molecular Sciences, 21(12), 4464. [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). [Link]
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Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2023). ACS Omega, 8(22), 19597-19605. [Link]
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Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (2012). ResearchGate. [Link]
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Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2022). Green Chemistry, 24(19), 7481-7488. [Link]
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Effect of methylation on the side-chain pKa value of arginine. (2015). PeerJ, 3, e1398. [Link]
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2021). Molecules, 26(16), 4949. [Link]
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Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (2021). ResearchGate. [Link]
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Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. (2023). Molecules, 28(23), 7793. [Link]
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Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. (2023). Peptide Science, 115(5), e24322. [Link]
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(PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). ResearchGate. [Link]
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Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. (2017). New Journal of Chemistry, 41(20), 11849-11858. [Link]
- Methods for the synthesis of arginine-containing peptides. (2008).
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Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. (2016). Bioconjugate Chemistry, 27(10), 2344-2351. [Link]
- Alpha-N-methylation of amino acids. (2009).
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An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. (2016). Chembiochem, 17(16), 1513-1517. [Link]
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Boc-Arg(Tos)-OH [13836-37-8]. (n.d.). Aapptec. [Link]
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varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions in solid-phase peptide synthesis. (2021). Green Chemistry, 23(8), 3057-3066. [Link]
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Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (2019). DSpace@MIT. [Link]
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Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). Journal of Visualized Experiments, (122), 55502. [Link]
- Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. (1968).
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Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. (2017). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Evaluating Coupling Reagents for Boc-N-Me-Arg(Tos)-OH
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing challenging residues is a frequent hurdle. The incorporation of N-methylated amino acids, such as Boc-N-Me-Arg(Tos)-OH, is particularly demanding due to significant steric hindrance.[1][2] This guide provides an in-depth, objective comparison of various coupling reagents for this specific application, supported by experimental data and detailed protocols to aid in the rational selection of the most effective reagent for your synthetic needs.
The primary challenge in coupling N-methylated amino acids arises from the increased steric bulk around the nitrogen atom, which impedes the approach of the activated acylating species.[1] This is further complicated in this compound by the bulky tosyl (Tos) protecting group on the arginine side chain. The guanidinium side chain of arginine is strongly basic and requires robust protection to prevent undesirable side reactions during synthesis.[3][4] The selection of an appropriate coupling reagent is therefore paramount to achieving high coupling efficiency and minimizing side reactions such as racemization and the formation of deletion sequences.[5][6]
Comparative Evaluation of Coupling Reagents
The performance of a coupling reagent is a critical determinant of the purity of the crude peptide product. A variety of reagent classes are available, each with distinct mechanisms and efficiencies. The most common classes include carbodiimides, phosphonium salts, and uronium/aminium salts.[7]
| Coupling Reagent Class | Examples | General Advantages | Considerations for this compound |
| Carbodiimides | DIC/HOBt, EDC | Cost-effective.[8] | Often insufficient for sterically hindered couplings, leading to low yields and potential for racemization and N-acylurea formation.[8][9] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency for hindered amino acids with a reduced risk of guanidinylation side reactions.[8][10][11] PyAOP is generally more reactive than PyBOP.[8][9] | A strong choice for this challenging coupling. PyBOP is a safer alternative to the older BOP reagent, which produces a carcinogenic byproduct. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Known for high efficiency and rapid reaction times.[12][13] HATU is generally more reactive than HBTU.[6] | Can be very effective, but excess reagent can lead to guanidinylation of the N-terminus, a side reaction that caps the peptide chain.[10][14] COMU offers high efficiency comparable to HATU with an improved safety profile.[15][16] |
Experimental Protocol: Comparative Coupling Study
To provide a framework for empirical evaluation, the following protocol outlines a systematic approach to compare the efficiency of different coupling reagents for the incorporation of this compound onto a resin-bound peptide.
Materials:
-
Pre-loaded resin with N-terminal amine
-
This compound
-
Coupling Reagents: DIC, HOBt, PyBOP, HATU, HCTU, COMU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvents: Dichloromethane (DCM), Methanol
-
Ninhydrin test kit
General Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform N-terminal deprotection of the resin-bound peptide using standard protocols.
-
Activation and Coupling (Parallel Synthesis):
-
DIC/HOBt: Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and pre-activate for 10 minutes. Add the mixture to the resin.[17]
-
PyBOP: Dissolve this compound (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF. Add the mixture to the resin immediately.[18]
-
HATU/HCTU: Dissolve this compound (3 eq.), HATU or HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the mixture to the resin immediately.[17]
-
COMU: Dissolve this compound (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF. Add the mixture to the resin immediately.
-
-
Reaction: Agitate the reaction vessels at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or double coupling may be performed.
-
Monitoring: Monitor the reaction completion using the ninhydrin test. A negative result (yellow beads) indicates complete coupling.
-
Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and Methanol to remove excess reagents and byproducts.
-
Cleavage and Analysis: Cleave a small sample of the peptide from the resin, purify by HPLC, and analyze by mass spectrometry to determine the coupling efficiency and identify any side products.
Understanding the Chemistry: Mechanisms and Side Reactions
The efficacy of a coupling reagent is rooted in its chemical mechanism for activating the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.
Racemization is a significant concern, particularly with carbodiimide-based reagents, although the addition of auxiliaries like HOBt can mitigate this issue. [19][20]Guanidinylation is a specific side reaction associated with uronium/aminium reagents where the coupling agent reacts with the N-terminal amine, effectively capping the peptide chain. [10]
Conclusion and Recommendations
The successful incorporation of the sterically demanding this compound residue is highly dependent on the choice of coupling reagent. While carbodiimide-based methods are economical, they often fall short in terms of efficiency for such challenging couplings.
For optimal results, phosphonium salts such as PyBOP and highly active uronium/aminium salts like HATU and COMU are recommended. [2][8][15]These reagents have consistently demonstrated superior performance in facilitating the coupling of sterically hindered amino acids. The final selection should be guided by a balance of cost, desired purity, and the specific context of the peptide sequence being synthesized. Empirical validation through a comparative study, as outlined in this guide, remains the most reliable approach to identifying the ideal coupling conditions for your specific application.
References
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Rebek, J., & Feitler, D. (1974). Peptide synthesis with carbodiimide. PubMed. Available at: [Link]
-
Nimc. (2026). PYBOP: Mechanism And Uses In Peptide Synthesis. Available at: [Link]
-
Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2008). Recent development in peptide coupling reagents. ResearchGate. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Available at: [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
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Carpino, L. A., El-Faham, A., & Albericio, F. (1998). New Trends in Peptide Coupling Reagents. ResearchGate. Available at: [Link]
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Witkowska, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Activotec. (n.d.). PyBOP peptide coupling reagent. Available at: [Link]
-
Pan, M., et al. (2023). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Frontiers in Chemistry. Available at: [Link]
-
Chernaya, G. A., et al. (2000). [Solid-phase synthesis of peptides containing arginine with an unprotected guanidine group]. Bioorganicheskaia khimiia. Available at: [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Reddit. (2023). Why does Arginine for SPPS only need one protecting group on the guanidine? Available at: [Link]
-
Pan, M., et al. (2023). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. PubMed. Available at: [Link]
-
Wipf, P., & Venkatraman, S. (1996). Comparative study of methods to couple hindered peptides. PubMed. Available at: [Link]
-
Albericio, F., et al. (2018). HCTU and TCTU. New coupling reagents: Development and industrial aspects. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
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Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Available at: [Link]
-
Aapptec Peptides. (n.d.). Boc-Arg(Tos)-OH [13836-37-8]. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Analysis of Peptides Synthesized with Boc-N-Me-Arg(Tos)-OH
For researchers, scientists, and drug development professionals, the synthesis of peptides containing N-methylated amino acids, such as N-methylarginine, presents a unique set of challenges that can significantly impact the purity of the final product. The incorporation of Boc-N-Me-Arg(Tos)-OH, a common building block in solid-phase peptide synthesis (SPPS), requires careful consideration of both the synthetic strategy and the subsequent analytical validation to ensure the desired peptide is isolated with high purity. This guide provides an in-depth comparison of analytical techniques and offers insights into potential pitfalls and how to navigate them.
The Challenge of Incorporating N-Methylated Arginine
N-methylation of the peptide backbone is a critical modification that can enhance a peptide's pharmacokinetic properties, including increased metabolic stability and improved cell permeability.[1][2][3][4] However, the introduction of a methyl group on the amide nitrogen introduces steric hindrance, which can impede coupling efficiency during peptide synthesis.[5] This can lead to a higher incidence of deletion sequences and other impurities.
The use of the tosyl (Tos) protecting group for the guanidino side chain of arginine in Boc-based synthesis necessitates the use of strong acids, such as hydrogen fluoride (HF), for its removal.[6][7][8] This harsh cleavage condition can lead to side reactions, particularly the modification of sensitive residues like tryptophan.[7][8][9]
A Multi-faceted Approach to Purity Analysis
A comprehensive purity analysis of peptides synthesized with this compound should not rely on a single analytical technique. Instead, a combination of methods provides a more complete picture of the sample's composition. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Experimental Workflow for Peptide Purity Analysis
The following diagram outlines a typical workflow for the synthesis and subsequent purity analysis of a peptide containing N-methylated arginine.
Caption: Workflow from SPPS to comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC) for Peptide Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides.[10][11] It separates the target peptide from impurities based on hydrophobicity.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA).
-
Column: A C18 stationary phase is most commonly used for peptide analysis.[12]
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptides. A typical gradient might be 5-95% B over 30 minutes.
-
Detection: UV absorbance is monitored at 214 nm (peptide backbone) and 280 nm (aromatic residues like Trp and Tyr).[12]
-
Purity Calculation: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.[10]
| Parameter | Typical Value | Factors Affecting Purity |
| Crude Peptide Purity | 50-80% | Length and sequence of the peptide, efficiency of each coupling and deprotection step.[13] |
| Purified Peptide Purity | >95% | Efficiency of the purification method. |
Expected Outcome: A successful synthesis and purification will result in a single major peak in the HPLC chromatogram, indicating a high degree of purity. The presence of multiple peaks suggests the presence of impurities such as deletion sequences or incompletely deprotected peptides.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and identifying potential impurities.[10][14][15]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: The peptide sample, often collected from an HPLC fraction, is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common technique for peptide analysis.
-
Mass Analyzer: A variety of mass analyzers can be used, such as time-of-flight (TOF) or Orbitrap, to measure the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the peptide. The presence of unexpected masses can indicate impurities or side products. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the presence of the N-methylated arginine residue.
| Analytical Technique | Information Provided |
| MALDI-TOF MS | Provides the molecular weight of the peptide with high accuracy. |
| ESI-MS | Can be coupled with HPLC (LC-MS) to provide molecular weight information for each peak in the chromatogram. |
| MS/MS | Provides sequence information, confirming the correct amino acid sequence and the location of the N-methyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation
NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide and can be used to confirm the presence and location of the N-methyl group.[16][17] While not a routine purity assessment tool for every synthesis, it is invaluable for characterizing novel peptides or troubleshooting problematic syntheses.
Experimental Protocol: NMR Analysis
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration should be optimized to obtain a good signal-to-noise ratio without causing aggregation.[16]
-
NMR Experiments:
-
1D ¹H NMR: Provides a general overview of the peptide's structure and can be used for a basic purity check.[16]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which helps in assigning amino acid spin systems.[16]
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue.[16]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the peptide's conformation.[16]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, which can definitively confirm the presence of the N-methyl group.[16]
-
Expected Outcome: The NMR spectra should be consistent with the expected structure of the peptide. The presence of the N-methyl group will give a characteristic signal in the ¹H and ¹³C NMR spectra.
Comparative Analysis: this compound vs. Alternative Strategies
The choice of protecting group for the arginine side chain can have a significant impact on the purity of the final peptide.
| Protecting Group Strategy | Advantages | Disadvantages |
| Boc-Arg(Tos)-OH | Well-established in Boc chemistry. | Requires strong acid (HF) for cleavage, which can cause side reactions.[6][7] The cleaved tosyl group can modify tryptophan residues.[7][8][9] |
| Boc-Arg(Mtr)-OH | Milder acid cleavage than Tos. | Can be difficult to remove completely, especially in peptides with multiple arginines.[7] |
| Boc-Arg(Pbf)-OH | More acid-labile than Mtr, allowing for easier cleavage. Less prone to side reactions with tryptophan.[7] | Primarily used in Fmoc chemistry; less common in Boc-SPPS.[18] |
| Fmoc-Arg(Pbf)-OH | Milder cleavage conditions (TFA) compared to HF.[6] Compatible with a wider range of sensitive residues. | Prone to δ-lactam formation during coupling.[6] |
Logical Relationship of Synthesis and Analysis
Caption: Interplay between synthesis, purification, and analysis.
Conclusion and Recommendations
The synthesis of peptides containing this compound demands a rigorous approach to purity analysis. While HPLC is essential for initial purity assessment and purification, it should be complemented by mass spectrometry to confirm the identity of the target peptide and by NMR for unambiguous structural validation, especially for novel sequences.
For peptides containing tryptophan, the use of scavengers during HF cleavage is critical to prevent modification by the cleaved tosyl group.[7][8] Researchers should also consider alternative protecting groups, such as Pbf, which may offer a cleaner product profile due to milder cleavage conditions, although this is more established in Fmoc chemistry. Ultimately, a thorough understanding of the potential side reactions associated with the chosen synthetic strategy is paramount for developing a robust analytical workflow that ensures the isolation of a high-purity peptide for downstream applications.
References
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Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
-
whpeptide. (2023, November 2). How is the purity of peptides calculated? Retrieved from [Link]
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Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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ACS Publications. (n.d.). NMR analyzes peptides, amino acids | C&EN Global Enterprise. Retrieved from [Link]
- Srivastava, V. (Ed.). (2019). Peptide Therapeutics: Strategy and Tactics for Chemistry, Manufacturing and Controls. Royal Society of Chemistry.
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ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Cambridge Open Engage. (2025, September 3). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]
-
MDPI. (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Retrieved from [Link]
-
NIH. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
NIH. (n.d.). Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
NIH. (n.d.). A Method for Large-scale Identification of Protein Arginine Methylation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
-
NIH. (2023, May 1). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Retrieved from [Link]
-
NIH. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of Arginine and Lysine Methylation Utilizing Peptide Separations at Neutral pH and Electron Transfer Dissociation Mass Spectrometry. Retrieved from [Link]
-
NIH. (n.d.). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. Retrieved from [Link]
-
NIH. (n.d.). Accurate Localization and Relative Quantification of Arginine Methylation Using Nanoflow Liquid Chromatography Coupled to Electron Transfer Dissociation and Orbitrap Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of the N-methyl arginine analogue 2. Reagents and.... Retrieved from [Link]
-
Raines Lab. (n.d.). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]
-
GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
CH3 BioSystems. (n.d.). Arginine-Rich Peptide -Methylation Substrate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification of peptides with protected functional groups by chromatography, mass spectrometry, and molecular statistics. Retrieved from [Link]
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YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
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- 16. Peptide NMR Spectroscopy Services [tricliniclabs.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
N-Methylation's Impact on Peptide Conformation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is paramount in the quest for novel therapeutics with enhanced efficacy and pharmacokinetic profiles. Among the various strategies to modulate peptide structure, N-methylation—the substitution of a backbone amide proton with a methyl group—stands out as a powerful tool. This guide provides an in-depth, objective comparison of the primary analytical techniques used to assess the conformational changes induced by N-methylation, supported by experimental data and detailed methodologies.
The "Magic Methyl" Effect: More Than Just a Steric Bump
N-methylation is often colloquially referred to as adding a "magic methyl" group, and for good reason. This seemingly minor modification can dramatically alter a peptide's properties by introducing localized steric hindrance and, crucially, by removing the hydrogen bond donor capability of the amide nitrogen.[1] These changes ripple through the peptide's structure, influencing its conformational flexibility, proteolytic stability, and cell permeability.[2][3][4]
One of the most significant consequences of N-methylation is its propensity to favor a cis conformation of the peptide bond, a feature rarely observed in unmodified peptides except for proline residues.[5] This cis-trans isomerization can lead to profound changes in the overall backbone topology. Furthermore, by eliminating a hydrogen bond donor, N-methylation can disrupt existing hydrogen bonding networks or encourage the formation of new intramolecular hydrogen bonds, which can stabilize specific secondary structures like β-turns.[1][6] This conformational restriction can pre-organize a peptide into its bioactive conformation, potentially leading to increased receptor affinity and specificity.[7]
A Multi-faceted Approach to Unraveling Conformation
No single technique can provide a complete picture of an N-methylated peptide's conformation. A judicious combination of experimental and computational methods is essential for a thorough assessment. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy, supplemented by the predictive power of computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Dynamics
NMR spectroscopy is arguably the most powerful technique for studying the conformation of N-methylated peptides in solution, providing insights into both their three-dimensional structure and their dynamic behavior.[1]
Key Strengths of NMR:
-
Identification of cis/trans Isomers: NMR is uniquely suited to identify and quantify the populations of cis and trans isomers of the N-methylated amide bond.[5] This is typically achieved by observing distinct sets of signals for the different conformational isomers in 1D and 2D NMR spectra.
-
Distance and Dihedral Angle Restraints: Through-space correlations, such as the Nuclear Overhauser Effect (NOE) or the Rotating-frame Overhauser Effect (ROE), provide information about the proximity of protons, which can be translated into distance restraints for structure calculations.[8][9] For N-methylated peptides, ROESY experiments are often preferred as they are less sensitive to the molecule's tumbling rate.[1]
-
Dynamic Information: NMR can probe conformational exchange processes occurring on a wide range of timescales, from picoseconds to seconds.[10] This is particularly important for N-methylated peptides, which may exist in a dynamic equilibrium between multiple conformational states.[9]
Experimental Protocol: 2D ROESY for Interproton Distance Restraints
-
Sample Preparation: Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH) to a final concentration of 1-5 mM.[1] Add an internal reference standard like DSS or TMSP for accurate chemical shift referencing.[1]
-
Data Acquisition: Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher). A typical experiment involves setting a mixing time of around 150-300 ms to allow for the build-up of ROE cross-peaks.[1]
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). Integrate the volumes of the ROE cross-peaks, which are proportional to the inverse sixth power of the distance between the protons.
-
Structure Calculation: Use the derived distance restraints, along with any dihedral angle restraints obtained from other NMR experiments (e.g., COSY, TOCSY), as input for structure calculation programs like CYANA or XPLOR-NIH.
Caption: Workflow for determining the solution structure of an N-methylated peptide using 2D ROESY NMR.
X-ray Crystallography: The Gold Standard for Static Structures
X-ray crystallography provides unparalleled atomic-resolution detail of a molecule's conformation in the solid state.[11]
Key Strengths of X-ray Crystallography:
-
High Resolution: This technique can yield precise atomic coordinates, unambiguously defining the peptide's backbone conformation, including the cis or trans state of the N-methylated peptide bond.[1]
-
Direct Visualization: The resulting electron density map provides a direct visualization of the molecule's three-dimensional structure.
Limitations and Considerations:
-
Crystallization is a Bottleneck: The primary challenge is obtaining well-diffracting crystals, which can be a time-consuming and often unsuccessful process for peptides.[11]
-
Solid-State vs. Solution Conformation: The conformation observed in the crystal lattice may not be representative of the biologically relevant conformation in solution due to packing forces.
-
Static Picture: Crystallography provides a single, static snapshot of the molecule's structure and does not provide information about its dynamic behavior.
Experimental Protocol: Peptide Crystallization and Structure Determination
-
Peptide Synthesis and Purification: Synthesize and purify the N-methylated peptide to a high degree of homogeneity.
-
Crystallization Screening: Employ high-throughput screening methods to test a wide range of crystallization conditions (e.g., different precipitants, pH, temperature).[11] Hanging-drop or sitting-drop vapor diffusion are common techniques.[12]
-
X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, collecting diffraction data as the crystal is rotated.[11]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build an atomic model of the peptide into the electron density and refine it against the experimental data.[1]
-
Structure Validation: Assess the quality of the final model using tools such as Ramachandran plots to ensure proper stereochemistry.[1]
Caption: General workflow for determining the crystal structure of an N-methylated peptide.
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure
CD spectroscopy is a valuable, low-resolution technique that provides a quick assessment of the overall secondary structure content of a peptide in solution.[13]
Key Strengths of CD Spectroscopy:
-
Rapid and Sensitive: CD measurements are quick to perform and require only a small amount of sample.[1]
-
Secondary Structure Estimation: The shape of the CD spectrum in the far-UV region (190-260 nm) is characteristic of different types of secondary structures, such as α-helices, β-sheets, and random coils.[13][14]
-
Monitoring Conformational Changes: CD is an excellent tool for monitoring changes in secondary structure as a function of environmental conditions (e.g., temperature, pH, solvent polarity).[13][15]
Limitations:
-
Low Resolution: CD provides information about the average secondary structure content but does not give atomic-level detail.
-
Ambiguity in Interpretation: The deconvolution of CD spectra to provide quantitative estimates of different secondary structure elements can be challenging and is not always unique.
Experimental Protocol: Far-UV CD Spectroscopy
-
Sample Preparation: Prepare a stock solution of the purified peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer).[1] Accurately determine the peptide concentration. The final sample concentration should be in the range of 0.1-0.2 mg/mL.[1]
-
Data Acquisition: Use a quartz cuvette with a short path length (e.g., 1 mm).[1] Record a baseline spectrum of the buffer. Then, record the CD spectrum of the peptide solution from 190 to 260 nm.[1]
-
Data Analysis: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity. The resulting spectrum can then be analyzed to estimate the secondary structure content.
Caption: Workflow for analyzing the secondary structure of a peptide using CD spectroscopy.
Computational Modeling: In Silico Exploration of the Conformational Landscape
Computational methods, such as molecular dynamics (MD) simulations, are indispensable for complementing experimental data and providing a deeper understanding of the conformational landscape of N-methylated peptides.[1][16]
Key Strengths of Computational Modeling:
-
Exploring Conformational Space: MD simulations can explore the potential energy surface of a peptide, identifying stable conformations and the transitions between them.
-
Rationalizing Experimental Data: Computational models can help to rationalize experimental observations from NMR, X-ray crystallography, and CD.
-
Predictive Power: These methods can be used to predict the conformational effects of N-methylation before a peptide is synthesized, aiding in rational drug design.[16][17]
Challenges:
-
Force Field Accuracy: The accuracy of the results is highly dependent on the quality of the force field used in the simulation.[16]
-
Sampling Efficiency: Adequately sampling the entire conformational space of a flexible peptide can be computationally expensive.
Comparative Summary of Techniques
| Technique | Information Obtained | Strengths | Weaknesses |
| NMR Spectroscopy | 3D structure in solution, cis/trans isomerism, dynamics | Provides information on conformation and dynamics in a native-like environment.[1] | Can be complex to analyze; structure calculation can be time-consuming. |
| X-ray Crystallography | High-resolution 3D structure in the solid state | Provides unambiguous atomic coordinates.[1] | Crystallization can be a major hurdle; the observed conformation may not be biologically relevant.[11] |
| Circular Dichroism | Overall secondary structure content in solution | Rapid, sensitive, and requires small amounts of sample.[1][13] | Low-resolution; does not provide atomic-level detail. |
| Computational Modeling | Conformational landscape, stable conformations, transition pathways | Complements experimental data; predictive capabilities.[1][16] | Dependent on force field accuracy; can be computationally intensive.[16] |
Conclusion: An Integrated Approach is Key
The assessment of the conformational effects of N-methylation on peptides requires a multi-pronged approach. While NMR spectroscopy offers the most comprehensive information in a solution environment, X-ray crystallography provides invaluable high-resolution snapshots when crystals can be obtained. CD spectroscopy serves as a rapid and convenient tool for an initial assessment of secondary structure. Finally, computational modeling provides a theoretical framework to understand and predict the conformational behavior of these modified peptides. By integrating the insights from each of these techniques, researchers can gain a holistic understanding of how the "magic methyl" group sculpts the structure and function of peptides, paving the way for the rational design of next-generation peptide therapeutics.
References
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Reza, T. & Blundell, T. L. (2018). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 14(7), 716-722. [Link]
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
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Naoum, J. C., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 25(22), 4056-4060. [Link]
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Chatterjee, J. (2008). Synthesis and Conformational Study of N-Methylated Cyclic Peptides. (Doctoral dissertation, Technische Universität München). [Link]
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Dowling, D. P., et al. (2023). Structural basis for iterative methylation by a cobalamin-dependent radical S-adenosylmethionine enzyme in cystobactamids biosynthesis. Proceedings of the National Academy of Sciences, 120(46), e2310137120. [Link]
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Kim, D. (2023). Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. International Journal of Molecular Sciences, 24(21), 15888. [Link]
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Biron, E., & Kessler, H. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 45-57). Humana Press. [Link]
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Siodłak, D., Macedowska-Capiga, A., Broda, M. A., Kozioł, A. E., & Lis, T. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466-478. [Link]
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Chen, Y., & Cui, W. (2021). Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics, 23(42), 24263-24272. [Link]
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Bowers, M. J., & Yeates, T. O. (2015). A Newcomer's Guide to Peptide Crystallography. Methods in molecular biology (Clifton, N.J.), 1286, 25–40. [Link]
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Jaskolski, M. (2014). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica, 61(4), 607-613. [Link]
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Chang, C. F., & Zehfus, M. H. (1996). The Effect of N-methylation on Helical Peptides. Biopolymers, 40(6), 609-616. [Link]
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Bax, A. (1989). Two-Dimensional NMR and Protein Structure. Annual Review of Biochemistry, 58, 223-256. [Link]
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Mitchell, P. G., et al. (2020). Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides. ACS Central Science, 6(10), 1774-1782. [Link]
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Zhang, Y., et al. (2023). MeDCycFold: A Rosetta Distillation Model to Accelerate Structure Prediction of Cyclic Peptides with Backbone N-methylation and D-amino Acids. bioRxiv. [Link]
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Hayashi, Y., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364. [Link]
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Vögeli, B., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 140(22), 6893-6901. [Link]
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Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1549. [Link]
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Biron, E., & Kessler, H. (2014). Synthesis of N-methylated cyclic peptides. Nature protocols, 9(2), 294-304. [Link]
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Sedivy, A. (2020, April 17). Analysis of protein folding by CD spectroscopy. YouTube. [Link]
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. [Link]
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Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Circular dichroism of peptides. Current protein & peptide science, 6(5), 375–384. [Link]
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BMRB. (n.d.). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. [Link]
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A Senior Application Scientist's Guide: Strategic Selection of Arginine Derivatives for Advanced Peptide Synthesis
Topic: Boc-N-Me-Arg(Tos)-OH vs. Other Arginine Derivatives for Specific Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Arginine Conundrum in Peptide Synthesis
Arginine, with its strongly basic guanidinium side chain (pKa ≈ 12.5), is a cornerstone of many biologically active peptides, mediating crucial interactions through hydrogen bonding and electrostatic forces.[1] However, this same reactivity makes its incorporation into a growing peptide chain a significant synthetic challenge.[2] Effective side-chain protection is non-negotiable to prevent unwanted reactions and ensure high-purity yields.
Furthermore, the strategic modification of arginine residues, particularly through Nα-methylation, has emerged as a powerful tool in medicinal chemistry. N-methylation can profoundly alter a peptide's properties by enhancing metabolic stability, increasing membrane permeability, and fine-tuning conformational flexibility. This guide provides a deep, comparative analysis of this compound against other key arginine derivatives, moving beyond a simple catalog of options to explain the causal relationships between structure and performance in specific, high-stakes applications.
Part 1: Deconstructing the Workhorse - this compound
To understand its applications, we must first dissect the roles of each chemical moiety in this compound.
-
Boc (tert-butyloxycarbonyl): This is the temporary protecting group for the α-amine. Its key feature is its lability to moderate acids like trifluoroacetic acid (TFA), which allows for its removal at each cycle of solid-phase peptide synthesis (SPPS) without disturbing the more robust side-chain protecting groups or the peptide's anchor to the resin.[][4] This forms the basis of the Boc/Bzl orthogonal protection strategy.[2]
-
N-Me (Nα-methyl): The N-methyl group on the backbone amide nitrogen is the star of the show. This seemingly minor addition has profound consequences:
-
Protease Resistance: It sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's in vivo half-life.
-
Conformational Constraint: It eliminates the amide proton (an H-bond donor) and restricts rotation around the Cα-N bond, locking the peptide into a more defined conformation. This can be critical for optimizing receptor binding affinity.
-
Increased Lipophilicity: The methyl group enhances the peptide's lipophilicity, which can improve its ability to cross cell membranes—a crucial attribute for cell-penetrating peptides (CPPs) and other intracellular drug targets.[5]
-
-
Tos (Tosyl): The p-toluenesulfonyl group is a robust, electron-withdrawing protector for the guanidinium side chain. It is stable to the repetitive TFA treatments used to remove the Boc group.[6][7] Its removal requires very strong acids, classically anhydrous hydrogen fluoride (HF), but systems like thioanisole–trifluoromethanesulphonic acid (TFMSA) have also been developed.[8][9]
Caption: Structural components of this compound and their roles.
Part 2: A Comparative Analysis with Key Alternatives
The choice of an arginine derivative is dictated by the overall synthetic strategy (Boc vs. Fmoc), the desired peptide modifications, and the sensitivity of the final peptide to harsh cleavage conditions.
| Derivative | Nα-Protection | Side-Chain Protection | Key Advantage(s) | Primary Disadvantage(s) | Best For... |
| This compound | Boc (Acid-Labile) | Tosyl (HF-Labile) | Introduces N-methylation for stability/permeability; compatible with classic Boc-SPPS. | Requires harsh HF cleavage; coupling can be sterically hindered. | Peptides requiring high metabolic stability and membrane permeability. |
| Boc-Arg(Tos)-OH | Boc (Acid-Labile) | Tosyl (HF-Labile) | Well-established, cost-effective standard for Boc-SPPS.[2][10] | Requires hazardous HF cleavage; Tos group can modify Trp residues.[7] | Standard Boc synthesis of peptides without acid-sensitive moieties. |
| Boc-Arg(NO2)-OH | Boc (Acid-Labile) | Nitro (HF or Reduction) | NO2 group is stable to TFMSA/TMSOTf, useful for fragment condensation.[7] | Can lead to ornithine formation as a side reaction during cleavage.[7][11] | Synthesis of protected peptide fragments for subsequent ligation. |
| Fmoc-Arg(Pbf)-OH | Fmoc (Base-Labile) | Pbf (TFA-Labile) | Milder, base-labile Fmoc deprotection; Pbf group removed with standard TFA cocktail.[1][2] | Prone to δ-lactam formation during activation, terminating the chain.[12] | The modern "gold standard" for routine and high-throughput SPPS. |
| On-Resin N-Methylation | Fmoc (Base-Labile) | Pbf (TFA-Labile) | Versatile; allows methylation of any residue, not just pre-made derivatives.[13] | Adds multiple steps to each modified cycle, increasing complexity and potential for side reactions. | Creating novel peptides with multiple or non-standard N-methylated residues. |
Part 3: Application-Driven Scenarios & Experimental Design
The true value of a derivative is revealed in its application. Here, we explore scenarios where the choice of arginine building block is a critical experimental decision.
Scenario A: Development of a Cell-Penetrating Peptide (CPP)
Objective: Synthesize an arginine-rich CPP with enhanced cellular uptake and resistance to serum proteases.
Rationale for Choosing this compound: Standard arginine-rich peptides are effective but susceptible to rapid degradation. Nα-methylation is a proven strategy to increase both metabolic stability and lipophilicity, which correlates with improved cell penetration.[5] The Boc/Tos strategy, while requiring HF, is robust and well-suited for synthesizing these often-complex sequences.
Alternative Strategy & Why It's Less Ideal: Using Fmoc-Arg(Pbf)-OH and performing on-resin N-methylation after incorporating each arginine is a viable but more complex alternative.[13] It introduces a three-step modification (sulfonylation, methylation, desulfonylation) at each desired site, increasing the number of chemical manipulations and the risk of incomplete reactions or side products, thereby lowering the overall yield of the full-length, correctly modified peptide.
Caption: Workflow for incorporating this compound in Boc-SPPS.
Scenario B: Synthesis of a Standard Bioactive Peptide
Objective: Synthesize a 15-residue peptide agonist with a single internal arginine, where metabolic stability is not the primary concern.
Rationale for Choosing Fmoc-Arg(Pbf)-OH: This is the path of least resistance and highest efficiency for standard peptides. The entire synthesis, including final cleavage and deprotection, is performed with milder reagents (piperidine and TFA) compared to the Boc/HF strategy.[2][] This enhances compatibility with other sensitive amino acids and simplifies the post-synthesis workup.
Experimental Causality: The primary risk with Fmoc-Arg(Pbf)-OH is δ-lactam formation, an intramolecular cyclization that occurs upon carboxyl group activation, rendering the amino acid unable to couple.[12] To mitigate this, the protocol must ensure that the activated amino acid is immediately exposed to the free amine on the resin. Using efficient coupling agents like HBTU/DIPEA and ensuring proper reaction stoichiometry are critical, self-validating steps.
Part 4: Validated Experimental Protocols
Trustworthy science relies on reproducible methods. The following are detailed, field-proven protocols.
Protocol 1: Incorporation of this compound via Boc-SPPS
This protocol assumes a starting peptide-resin with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Pre-Coupling Wash: Wash the resin thoroughly with N,N-dimethylformamide (DMF) (3x).
-
Activation & Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture. The solution will typically turn yellow.
-
Causality Note: N-methylated amino acids are sterically hindered. Pre-activation for 5-10 minutes before adding to the resin can improve coupling efficiency. HBTU is an effective coupling agent for these hindered residues.
-
Add the activation mixture to the resin and couple for 2-4 hours.
-
-
Coupling Completion Check: Perform a Kaiser test. For an N-methylated residue, the test will be negative (clear beads) even if the coupling is incomplete. A chloranil test is recommended as a secondary check.
-
Post-Coupling Wash: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Boc Deprotection:
-
Post-Deprotection Wash: Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x) to remove residual acid and prepare for the next coupling cycle.
Protocol 2: Final Cleavage and Deprotection (HF System)
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous. This procedure must be performed by trained personnel using a dedicated, specialized apparatus.
-
Preparation: Dry the final peptide-resin under high vacuum for at least 4 hours. Place the resin in the HF reaction vessel.
-
Scavenger Addition: Add scavengers to the resin. A common mixture is p-cresol and p-thiocresol.[2]
-
Causality Note: During cleavage, the highly reactive carbocations released from the Boc and other protecting groups can re-attach to and modify sensitive residues like Tryptophan or Tyrosine. Scavengers are carbocation traps that prevent these side reactions.
-
-
HF Cleavage: Cool the vessel to -5 to 0°C. Condense anhydrous HF into the vessel and stir for 1-2 hours at 0°C.
-
HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation & Wash: Triturate the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide. Wash repeatedly with cold ether to remove scavengers and cleavage byproducts.
-
Extraction & Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid in water) and lyophilize to obtain the crude product for purification.
Conclusion
The selection of an arginine derivative is a critical decision point in peptide synthesis that extends far beyond mere protection.
-
This compound is a specialty reagent, strategically employed when the end goal is to create peptides with enhanced metabolic stability, conformational rigidity, and cellular permeability. Its use is intrinsically linked to the robust but hazardous Boc/HF cleavage strategy.
-
Fmoc-Arg(Pbf)-OH remains the undisputed workhorse for routine peptide synthesis due to its compatibility with the milder and more versatile Fmoc/tBu chemistry.[2]
-
On-resin N-methylation offers maximum flexibility for novel designs but at the cost of increased synthetic complexity.
An informed choice requires a holistic view of the final peptide's desired properties, the overall length and complexity of the sequence, and the laboratory's technical capabilities. By understanding the causal links between the chemical nature of each derivative and its performance, researchers can navigate the arginine conundrum to achieve their synthetic goals with precision and efficiency.
References
- Benchchem. A Comparative Guide to Alternatives for Boc-Inp-OH in Peptide Modification.
- Benchchem. A Head-to-Head Battle in Peptide Synthesis: Boc-Arg(Tos)-OH vs. Fmoc-Arg(Pbf).
- Clement, B. et al. (2011). Synthetic Approaches to Nδ-Methylated l-Arginine, Nω-Hydroxy-l-arginine, l-Citrulline, and Nδ-Cyano-l-ornithine. The Journal of Organic Chemistry.
- de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules.
- Sigma-Aldrich. Boc-Arg(Tos)-OH Product Page.
- Benchchem. Application of Boc-Arg(X)-OH in Custom Peptide Library Synthesis.
- Benchchem. A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis.
- Chem-Impex. Boc-Arg(Tos)-OH Product Page.
- Sigma-Aldrich. Boc-Arg(Tos)-OH Novabiochem Product Page.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Sigma-Aldrich. Boc-D-Arg(Tos)-OH Product Page.
- ChemicalBook. Boc-Arg(Tos)-OH Product Page.
- AAPPTec. Boc-Arg(Tos)-OH Product Page.
- de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2905.
- RSC Publishing. Synthesis and evaluation of protein arginine N-methyltransferase inhibitors designed to simultaneously occupy both substrate binding sites.
- Benchchem. A Technical Deep Dive: Strategic Application of Boc-Arg-OMe and Fmoc-Arg-OH in Peptide Synthesis.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- Lopatniuk, P. et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules.
- Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Zheng, W. et al. (2016). Chemical probes and methods for the study of protein arginine methylation. Biopolymers.
- MDPI. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Boc-Arg(NO2)-OH in Modern Peptide Synthesis.
- Szelag, M. et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules.
- White, H. D. et al. (2020). Nα-Methylation of arginine: Implications for cell-penetrating peptides. Journal of Peptide Science.
- Yajima, H. et al. (1985). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. Journal of the Chemical Society, Chemical Communications.
- Advanced ChemTech. This compound Product Page.
- Benchchem. Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis.
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Safety Operating Guide
Mastering Chemical Stewardship: A Guide to the Safe Disposal of Boc-N-Me-Arg(Tos)-OH
For the diligent researcher engaged in the intricate world of peptide synthesis and drug development, the responsible management of chemical reagents is as crucial as the synthesis itself. This guide provides a comprehensive, step-by-step framework for the proper disposal of Boc-N-Me-Arg(Tos)-OH, a protected amino acid derivative. By moving beyond mere procedural instructions, we delve into the chemical rationale behind these protocols, ensuring a culture of safety and environmental responsibility within the laboratory.
Understanding the Compound: Hazard Profile and Reactivity
Potential hazards include:
-
Irritation: May cause skin, eye, and respiratory tract irritation.[1]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of the powder may be harmful.[1]
-
Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NO, NO₂), and sulfur oxides (SO₂, SO₃).[1]
Understanding these hazards is fundamental to implementing the correct handling and disposal procedures, ensuring the safety of laboratory personnel and minimizing environmental impact.
Table 1: Chemical and Safety Information for Boc-Arg(Tos)-OH (as a proxy)
| Property | Information | Source |
| Chemical Formula | C₁₈H₂₈N₄O₆S | |
| Molecular Weight | 428.50 g/mol | |
| Appearance | White to off-white powder | [2] |
| Storage Class | 11 - Combustible Solids | |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, N95 Respirator (US) |
The Core Principle: Compliant Hazardous Waste Disposal
The primary and most critical directive for the disposal of this compound is to manage it as a chemical waste in accordance with all federal, state, and local regulations.[1] This compound does not typically fall under a specific "listed" hazardous waste category (such as the EPA's F, K, P, or U lists).[3][4][5][6] Therefore, its classification as hazardous waste will depend on its characteristics, such as ignitability, corrosivity, reactivity, or toxicity. Given the potential hazards and the presence of organic functional groups, it is best practice to manage it as a hazardous chemical waste.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable plan for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Part A: Immediate Handling and Segregation
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses with side shields, and nitrile gloves. If handling larger quantities or if there is a risk of generating dust, an N95 respirator should be used.
-
Work in a Ventilated Area: All handling of solid this compound should be performed in a chemical fume hood to minimize inhalation exposure.[1]
-
Segregate at the Source: Do not mix this compound waste with other waste streams. It should be collected as a non-halogenated organic solid waste. Segregation is crucial to prevent unintended chemical reactions and to ensure proper disposal by the waste management facility.[7]
Part B: Containerization and Labeling
-
Select a Suitable Container: Use a chemically compatible container with a secure, leak-proof lid. For solid waste, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free from cracks or damage.[8]
-
Label the Container Clearly: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, include the date when the first waste was added to the container.[9] Accurate labeling is a legal requirement and ensures safe handling by all personnel.
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.[9]
Part C: Storage and Disposal
-
Store in a Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA, which must be at or near the point of waste generation.[9] The SAA should be a secondary containment bin to capture any potential leaks.
-
Do Not Exceed Accumulation Limits: Be aware of the maximum volume of hazardous waste (typically 55 gallons) and the time limits (up to one year, but institutional policies may be stricter) for storage in an SAA.[9]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Only a licensed hazardous waste contractor should transport and dispose of the chemical.[8]
Decontamination of Labware and Surfaces
Any laboratory equipment, such as glassware, spatulas, or magnetic stir bars, that has come into contact with this compound must be decontaminated.
-
Initial Rinse with an Organic Solvent: Rinse the contaminated labware with a suitable organic solvent in which this compound is soluble, such as ethanol, dimethylformamide (DMF), or dichloromethane (DCM).[10] Collect this solvent rinse as a separate hazardous waste stream (e.g., "Non-halogenated organic solvent waste").
-
Wash with Detergent and Water: After the initial solvent rinse, wash the labware thoroughly with a laboratory detergent and water.[11]
-
Final Rinse: Rinse with deionized water and allow to dry completely.[11]
-
Surface Decontamination: For spills on benches or other surfaces, absorb the solid with a dry, inert material. Then, decontaminate the surface with a cloth dampened with a suitable organic solvent, followed by a wash with soap and water. All materials used for cleanup should be disposed of as solid hazardous waste.
The Rationale Against In-Lab Neutralization
While the Boc and tosyl protecting groups can be cleaved under specific chemical conditions (e.g., strong acids like trifluoroacetic acid for Boc deprotection), attempting to "neutralize" or "degrade" this compound in the lab for disposal purposes is not recommended .[12] The rationale is as follows:
-
Creation of More Complex Waste Streams: The deprotection reactions will generate byproducts and a mixture of chemicals (e.g., the deprotected amino acid, isobutylene or t-butyl cation from the Boc group, and toluenesulfonic acid from the tosyl group) that are also hazardous and require proper disposal.
-
Safety Hazards: The reagents used for deprotection, such as strong acids, are themselves hazardous and require careful handling.
-
Regulatory Non-Compliance: Without a validated and approved protocol, in-lab treatment of hazardous waste can be a violation of environmental regulations.[13]
Therefore, the most responsible and compliant method of disposal is to manage the compound in its original form as a hazardous waste.
By adhering to these detailed procedures and understanding the principles behind them, researchers can ensure the safe and responsible management of this compound, fostering a laboratory environment that prioritizes both scientific advancement and environmental stewardship.
References
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AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Arg(Tos)-OH. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Clym Environmental Services. (2025). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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University of New South Wales. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Fmoc-Arg(Boc)2-OH. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
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Stanford University. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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ResearchGate. (2013). Organic solvents disposal strategies?. Retrieved from [Link]
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MDPI. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Retrieved from [Link]
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Navigating the Safe Handling of Boc-N-Me-Arg(Tos)-OH: A Guide to Personal Protective Equipment and Disposal
For researchers engaged in peptide synthesis and drug development, the integrity of your work and the safety of your laboratory environment are paramount. Boc-N-Me-Arg(Tos)-OH, a key protected amino acid, requires meticulous handling to ensure both experimental success and personal safety. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE), safe operational workflows, and compliant disposal of this reagent. While a specific Safety Data Sheet (SDS) for N-alpha-methylated Boc-Arg(Tos)-OH is not consistently available, the structural similarity to other protected amino acids allows us to establish best practices based on authoritative safety guidelines for the broader chemical class.[1][2]
Hazard Assessment: Understanding the Compound
This compound is a white crystalline powder. Although some safety data sheets for similar, non-methylated compounds do not classify them as hazardous, it is prudent laboratory practice to treat all non-evaluated chemicals as potentially hazardous.[1][3] Potential risks associated with this class of compounds include:
-
Inhalation: The fine powder can be easily aerosolized, potentially causing respiratory tract irritation.[2]
-
Skin and Eye Contact: Direct contact may cause skin or eye irritation.[2]
-
Ingestion: May be harmful if swallowed.[2]
Therefore, a proactive and comprehensive approach to PPE is not just recommended—it is essential.
Core Personal Protective Equipment (PPE)
The selection of appropriate PPE creates a critical barrier between the researcher and potential chemical exposure.[4] The following table outlines the minimum required PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Transfer) | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | Nitrile gloves (inspect before use). | Full-length lab coat. | N95 dust mask (if outside a fume hood) or work within a certified chemical fume hood.[2][5] |
| Preparing Solutions (e.g., in DMF) | Chemical splash goggles. | Double-gloving with nitrile or butyl gloves. Refer to solvent's SDS for specific glove recommendations.[6] | Chemical-resistant apron over a lab coat. | All work should be performed in a certified chemical fume hood. |
| Performing Reactions & Workup | Chemical splash goggles or a face shield. | Appropriate chemical-resistant gloves for all reagents used. | Lab coat. | Work in a well-ventilated area, preferably a chemical fume hood. |
| Spill Cleanup & Waste Disposal | Chemical splash goggles. | Heavy-duty chemical-resistant gloves (e.g., Butyl). | Lab coat or chemical-resistant suit, depending on spill size. | Air-purifying respirator with appropriate cartridges if significant dust or aerosol is generated. |
Causality: The primary risk with the solid form is inhalation of fine particulates. Thus, respiratory protection or containment (fume hood) is critical. When dissolved, the hazard profile is dominated by the solvent. Dimethylformamide (DMF), a common solvent, is readily absorbed through the skin, necessitating gloves with high chemical resistance, such as butyl rubber.[5][6][7]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a standardized workflow minimizes risk and ensures procedural consistency. The following protocols for handling and disposal are designed as self-validating systems to maintain a safe laboratory environment.
Safe Handling and Preparation Protocol
-
Preparation: Before handling the reagent, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, vials, and solvent.
-
Don PPE: Put on all required PPE as detailed in the table above. This is a non-negotiable first step.[4]
-
Weighing: Tare the balance with a clean weigh boat. Carefully transfer the required amount of this compound powder. Avoid creating airborne dust by using gentle movements. If weighing outside a fume hood, an N95 mask is mandatory.[5]
-
Dissolution: In a fume hood, add the desired solvent to the vessel containing the weighed powder. Cap the vessel and mix gently until the solid is fully dissolved.
-
Reaction: Proceed with your experimental protocol within the fume hood.
-
Post-Handling: After use, tightly seal the primary container of this compound. Before removing gloves, wipe them down if they are grossly contaminated. Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Hygiene: Immediately wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Spill Response and Disposal Protocol
Accidents can happen, but a clear plan mitigates their impact.
-
Spill Response (Solid):
-
Alert others in the vicinity.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.[1]
-
-
Waste Segregation and Disposal:
-
Solid Waste: Collect unused this compound and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Do Not: Never dispose of this chemical or its solutions down the drain or in regular trash.[8]
-
Final Disposal: Adhere strictly to your institution's environmental health and safety (EHS) guidelines. Waste must be disposed of in accordance with all federal, state, and local environmental regulations through a licensed contractor.[2]
-
Workflow Visualization
To ensure clarity, the following diagram outlines the complete, safe workflow for handling this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
By integrating these safety protocols and operational plans into your daily laboratory practice, you build a foundation of safety and scientific integrity. Trust in your results begins with a trustworthy process.
References
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for Fmoc-Arg(Boc)2-OH.
-
AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet for Boc-Arg(Tos)-OH. Retrieved from [Link]
-
University of California, San Diego - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves. Retrieved from [Link]
-
BioLongevity Labs. (2025). Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved from [Link]
-
University of Wollongong Australia - Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Unknown Source. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]
-
BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved from [Link]
-
Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
